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Core Science & Biosynthesis

Foundational

Apalcillin Sodium Against Pseudomonas aeruginosa: A Technical Guide to Target Affinity and Pharmacodynamics

Executive Summary Apalcillin sodium is a highly potent, semisynthetic, extended-spectrum β-lactam antibiotic belonging to the ureidopenicillin (acylaminopenicillin) subclass[1]. Engineered specifically to overcome the in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Apalcillin sodium is a highly potent, semisynthetic, extended-spectrum β-lactam antibiotic belonging to the ureidopenicillin (acylaminopenicillin) subclass[1]. Engineered specifically to overcome the intrinsic resistance barriers of Gram-negative non-fermenters, apalcillin exhibits exceptional bactericidal activity against Pseudomonas aeruginosa[2]. This whitepaper provides a comprehensive mechanistic analysis of apalcillin sodium, detailing its structural advantages in outer membrane permeation, its specific affinities for penicillin-binding proteins (PBPs), and the self-validating experimental protocols used to quantify its pharmacodynamics.

Structural Dynamics and Outer Membrane Permeation

The defining structural feature of apalcillin is the substitution at the C6 side chain of the penicillanic acid core with a 4-hydroxy-1,5-naphthyridine-3-carbonyl group[1].

Pseudomonas aeruginosa is notoriously difficult to eradicate due to its highly restrictive outer membrane, which utilizes narrow porin channels (primarily OprF) that exclude many bulky antibiotics. The causality behind apalcillin’s superior anti-pseudomonal activity lies in the physical chemistry of its naphthyridine moiety. Despite being a large functional group, the naphthyridine ring is highly planar and lipophilic[1]. This planarity allows the molecule to orient itself efficiently and slip through the restricted OprF porin channels, achieving high periplasmic concentrations that standard benzylpenicillins cannot reach.

Mechanism of Action: PBP Targeting and Peptidoglycan Disruption

Once in the periplasmic space, apalcillin exerts its bactericidal effect by covalently binding to Penicillin-Binding Proteins (PBPs)—the transpeptidases responsible for the final stages of peptidoglycan cross-linking[3].

Apalcillin exhibits a distinct, hierarchical binding affinity profile in P. aeruginosa:

  • Primary Target (PBP-3): Apalcillin has an exceptionally high affinity for PBP-3[4]. PBP-3 is an essential component of the bacterial divisome, responsible for synthesizing the septal peptidoglycan during cell division. Inhibition of PBP-3 blocks septum formation. Because the elongation complexes (mediated by PBP-2) remain active, the bacteria continue to grow without dividing, resulting in long, fragile, multinucleated filaments[5].

  • Secondary Targets (PBP-1A and PBP-1B): At slightly higher concentrations, apalcillin binds to PBP-1A and PBP-1B. These enzymes are responsible for general cell wall elongation and cross-linking[6].

  • Lytic Cascade: The simultaneous inhibition of septation and elongation triggers a stress response that activates endogenous autolysins (peptidoglycan hydrolases). The uncoordinated degradation of the cell wall leads to osmotic instability and rapid cell lysis[3].

MoA Apalcillin Apalcillin Sodium (Naphthyridine Moiety) Porin Outer Membrane Porins (OprF Transit) Apalcillin->Porin Permeation Periplasm Periplasmic Space Accumulation Porin->Periplasm PBP3 PBP-3 Binding (Divisome Inhibition) Periplasm->PBP3 High Affinity PBP1 PBP-1A / 1B Binding (Elongasome Inhibition) Periplasm->PBP1 Moderate Affinity Septation Septation Blockade (Filamentation) PBP3->Septation Wall Peptidoglycan Cross-linking Arrested PBP1->Wall Autolysin Endogenous Autolysin Activation Septation->Autolysin Wall->Autolysin Lysis Osmotic Cell Lysis (Bactericidal Death) Autolysin->Lysis

Caption: Mechanistic pathway of Apalcillin Sodium inducing filamentation and osmotic lysis in P. aeruginosa.

In Vitro Pharmacodynamics & Comparative Efficacy

Apalcillin demonstrates potent in vitro activity against P. aeruginosa, often outperforming earlier generation carboxypenicillins (like carbenicillin) and performing comparably to or better than other ureidopenicillins (like piperacillin)[7].

The following table summarizes the comparative Minimum Inhibitory Concentration (MIC) data for apalcillin against P. aeruginosa isolates, illustrating its potent pharmacodynamic profile.

Antibiotic AgentClassMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Susceptibility Rate (%)
Apalcillin Ureidopenicillin4.08.0 - 25.097%
Piperacillin Ureidopenicillin4.016.0 - 32.097%
Azlocillin Ureidopenicillin8.032.093%
Carbenicillin Carboxypenicillin64.0>128.084%

Data synthesized from comparative in vitro studies of clinical P. aeruginosa isolates[2][7].

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include internal controls to verify causality between apalcillin application and the observed mechanistic outcomes.

Protocol A: Radiolabeled PBP Competition Assay

This assay determines the specific binding affinity of apalcillin to P. aeruginosa PBPs by measuring its ability to outcompete radiolabeled penicillin G[5].

  • Membrane Preparation: Grow P. aeruginosa (e.g., ATCC 27853) to the mid-logarithmic phase. Harvest cells, wash with 50 mM sodium phosphate buffer (pH 7.0), and lyse via sonication. Isolate the inner membrane fraction via ultracentrifugation (100,000 × g for 45 mins).

  • Competition Binding: Incubate 50 µg of membrane protein with varying concentrations of unlabeled apalcillin sodium (0.1 to 100 µg/mL) for 10 minutes at 30°C.

  • Radiolabeling: Add [¹⁴C]-penicillin G to the mixture to saturate any remaining unbound PBPs. Incubate for an additional 10 minutes.

  • Termination & Solubilization: Terminate the reaction by adding an excess of unlabeled penicillin G and Sarkosyl (sodium lauroyl sarcosinate) to solubilize the membrane proteins.

  • SDS-PAGE & Fluorography: Separate the proteins using SDS-PAGE. Expose the dried gel to X-ray film.

  • Validation Check: The absence or reduction of a radioactive band at the molecular weight corresponding to PBP-3 (approx. 60 kDa) in apalcillin-treated samples, compared to the untreated control, confirms specific target affinity.

Protocol B: Time-Kill Kinetic Assay

This protocol quantifies the bactericidal rate of apalcillin, ensuring that carryover effects do not yield false-positive bactericidal readings[8].

  • Inoculum Preparation: Prepare a standardized inoculum of P. aeruginosa in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to yield a starting concentration of 5×105 CFU/mL.

  • Drug Exposure: Add apalcillin sodium to achieve final concentrations of 0.5×, 1×, 2×, and 4× the predetermined MIC. Include a drug-free growth control.

  • Incubation & Sampling: Incubate at 37°C with orbital shaking. Remove 100 µL aliquots at 0, 2, 4, 8, and 24 hours.

  • Carryover Neutralization (Critical Step): To prevent apalcillin carryover from inhibiting growth on the agar plates, immediately dilute the aliquots 1:10 in sterile cold saline (0.85% NaCl) or use a penicillinase-supplemented diluent.

  • Plating & Enumeration: Plate dilutions onto Tryptic Soy Agar (TSA). Incubate for 18-24 hours and count CFUs. A ≥3 -log₁₀ reduction in CFU/mL indicates bactericidal activity.

Workflow Prep Inoculum Prep (Log-Phase P. aeruginosa) Incubate Co-Incubation (37°C, Shaking) Prep->Incubate Drug Apalcillin Dilution (0.5x, 1x, 4x MIC) Drug->Incubate Sample Aliquot Sampling (0, 2, 4, 8, 24 hrs) Incubate->Sample Plate Dilution & Plating (Carryover Neutralized) Sample->Plate Count CFU Enumeration Plate->Count Analyze Log10 CFU/mL vs Time Kinetic Curve Count->Analyze

Caption: Step-by-step workflow for the Apalcillin Time-Kill Kinetic Assay with carryover mitigation.

Mechanisms of Resistance

While apalcillin is highly effective, P. aeruginosa can develop resistance through three primary mechanisms:

  • Chromosomal AmpC β-Lactamase: P. aeruginosa possesses an inducible chromosomal ampC gene. Overexpression of this cephalosporinase can hydrolyze the β-lactam ring of apalcillin, rendering it inactive[9]. To counter this, apalcillin is often studied or administered in combination with β-lactamase inhibitors (e.g., Ro 48-1220 or tazobactam) which restore its efficacy[9].

  • Efflux Pump Upregulation: Overexpression of the MexAB-OprM multidrug efflux pump system can actively extrude apalcillin from the periplasmic space before it binds to PBP-3.

  • Porin Downregulation: Mutations leading to the loss or structural alteration of the OprF porin reduce the initial permeation of the naphthyridine moiety, raising the MIC significantly.

Conclusion

Apalcillin sodium represents a sophisticated evolution in penicillin chemistry. By leveraging a planar naphthyridine side chain to bypass the restrictive outer membrane of P. aeruginosa, it successfully accesses the periplasm to target PBP-3 and PBP-1A/1B. This dual-action inhibition of both the divisome and elongasome ensures rapid filamentation followed by catastrophic osmotic lysis. Understanding these precise molecular interactions and validating them through rigorous kinetic and competitive binding assays remains fundamental for researchers developing next-generation anti-pseudomonal therapies.

References

  • Patsnap Synapse. "Apalcillin sodium - Drug Targets, Indications, Patents." Patsnap. Available at:[Link]

  • Fukasawa M, Noguchi H, Mitsuhashi S, Ishino F, Matsuhashi M, Komatsu T. "A novel character of acylaminobenzylpenicillin apalcillin, in binding to penicillin-binding proteins of Escherichia coli and Pseudomonas aeruginosa." Journal of Antibiotics (Tokyo), 1984. Available at: [Link]

  • Neu HC, Labthavikul P. "In vitro activity of apalcillin compared with that of other new penicillins and anti-Pseudomonas cephalosporins." Antimicrobial Agents and Chemotherapy, 1982. Available at:[Link]

  • Hollick GE, Gundrum J, Venezia RA. "Activity of apalcillin against Pseudomonas aeruginosa." Antimicrobial Agents and Chemotherapy, 1982. Available at: [Link]

  • Health Canada. "Piperacillin for Injection - Product Monograph (Mechanism of Action)." Health Canada. Available at:[Link]

Sources

Exploratory

An In-depth Technical Guide to Ampicillin Sodium: Physicochemical Properties, Mechanism of Action, and Analytical Considerations

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This technical guide provides a comprehensive overview of ampicillin sodium, a widely utilized beta-lactam antibi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of ampicillin sodium, a widely utilized beta-lactam antibiotic. The information presented herein is intended to support researchers, scientists, and professionals involved in drug development by offering a detailed examination of its chemical structure, molecular weight, mechanism of action, and key analytical methodologies.

Introduction

Ampicillin sodium is the sodium salt of ampicillin, a semi-synthetic penicillin antibiotic with a broad spectrum of activity against a range of Gram-positive and some Gram-negative bacteria.[1][2][3] Since its introduction, it has been a cornerstone in the treatment of various bacterial infections.[3] It is important to note that the term "apalcillin sodium" is not a standard chemical name and is likely a synonym or misspelling of ampicillin sodium, as extensive database searches consistently redirect to the latter. This guide will therefore focus on the well-documented properties of ampicillin sodium.

Physicochemical Properties

A thorough understanding of the physicochemical properties of ampicillin sodium is fundamental for its formulation, delivery, and analytical characterization.

Chemical Structure

The chemical structure of ampicillin sodium consists of a beta-lactam ring fused to a thiazolidine ring, a core structure shared by all penicillins.[4] What distinguishes ampicillin is the presence of an amino group on the acyl side chain, which enhances its activity against Gram-negative bacteria.[3]

The IUPAC name for ampicillin sodium is sodium (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate.[1]

Molecular Formula and Molecular Weight

The molecular formula of ampicillin sodium is C₁₆H₁₈N₃NaO₄S.[1][5][6][7][8][9] This corresponds to a molecular weight of approximately 371.39 g/mol .[6][8][9]

PropertyValueSource
Molecular Formula C₁₆H₁₈N₃NaO₄S[1][5][6][7][8][9]
Molecular Weight 371.39 g/mol [6][8][9]
CAS Number 69-52-3[1][5][7]

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Ampicillin exerts its bactericidal effect by inhibiting the final step of peptidoglycan synthesis in the bacterial cell wall.[10][11][12] This process is crucial for maintaining the structural integrity of the bacterial cell, particularly in Gram-positive bacteria.

The mechanism can be broken down into the following key steps:

  • Target Binding: Ampicillin specifically targets and covalently binds to penicillin-binding proteins (PBPs).[4][11][12][13] PBPs are bacterial enzymes essential for the cross-linking of peptidoglycan chains.

  • Inhibition of Transpeptidation: By binding to PBPs, ampicillin blocks their transpeptidase activity.[13] This prevents the formation of peptide cross-links between the glycan chains of the peptidoglycan.

  • Cell Wall Destabilization: The inhibition of peptidoglycan cross-linking leads to a weakened and defective cell wall.

  • Bacterial Lysis: The compromised cell wall is unable to withstand the internal osmotic pressure of the bacterium, resulting in cell lysis and death.[11]

Ampicillin Mechanism of Action cluster_bacterium Bacterial Cell Ampicillin Ampicillin PBP Penicillin-Binding Proteins (PBPs) Ampicillin->PBP Binds to Peptidoglycan_synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_synthesis Catalyzes Lysis Cell Lysis (Bacterial Death) PBP->Lysis Inhibits Cell_wall Stable Bacterial Cell Wall Peptidoglycan_synthesis->Cell_wall Maintains

Caption: Mechanism of ampicillin action.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

A standard method to assess the in vitro activity of ampicillin sodium is by determining its Minimum Inhibitory Concentration (MIC) against a specific bacterial strain.

Protocol: Broth Microdilution Method

  • Preparation of Ampicillin Sodium Stock Solution: Prepare a stock solution of ampicillin sodium in a suitable sterile solvent (e.g., deionized water) at a known concentration.

  • Bacterial Inoculum Preparation: Culture the test bacterium overnight in an appropriate broth medium. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the ampicillin sodium stock solution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the prepared bacterial suspension.

  • Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of ampicillin sodium that completely inhibits visible bacterial growth.

Broth Microdilution Workflow A Prepare Ampicillin Sodium Stock Solution C Perform Serial Dilutions in 96-well plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate wells with bacterial suspension B->D C->D E Incubate at 35-37°C for 16-20 hours D->E F Read and Determine MIC E->F

Caption: Workflow for MIC determination.

References

  • Walsh Medical Media. (2023, June 30). Understanding Ampicillin: Mechanism of Action and Clinical Applications. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Ampicillin?[Link]

  • Martin, et al. (2022). Molecular basis of ampicillin resistance: combinatorial mechanisms and future strategies. [Link]

  • NIH National Center for Biotechnology Information. (2023, August 28). Ampicillin - StatPearls. [Link]

  • RCSB PDB. Global Health: Antimicrobial Resistance: Ampicillin. [Link]

  • Wikidoc. Ampicillin description. [Link]

  • NIH National Center for Biotechnology Information. Ampicillin | C16H19N3O4S | CID 6249 - PubChem. [Link]

  • Chemsrc. Ampicillin | CAS#:69-53-4. [Link]

  • Drugs.com. Ampicillin: Package Insert / Prescribing Information. [Link]

  • YouTube. Chemical name, molecular formula, molar mass And Chemical Structure of Ampicillin. [Link]

  • Sandoz Inc. Ampicillin (Ampicillin Sodium) INJECTION, POWDER, FOR SOLUTION. [Link]

  • SingleCare. Ampicillin vs. amoxicillin: Differences, similarities, and which is better for you. [Link]

  • CHEO ED Outreach. Ampicillin sodium. [Link]

  • Wikipedia. Ampicillin. [Link]

  • WebMD. Ampicillin: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. [Link]

Sources

Foundational

Apalcillin Sodium Pharmacokinetics and Efficacy in Murine Infection Models: A Technical Guide

Executive Summary Apalcillin sodium is a potent, broad-spectrum, semi-synthetic naphthyridine penicillin. Designed to combat severe Gram-negative infections—particularly those caused by Pseudomonas aeruginosa and Acineto...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Apalcillin sodium is a potent, broad-spectrum, semi-synthetic naphthyridine penicillin. Designed to combat severe Gram-negative infections—particularly those caused by Pseudomonas aeruginosa and Acinetobacter species—it shares a highly comparable structural and pharmacological profile with piperacillin[1]. In preclinical drug development, translating in vitro minimum inhibitory concentrations (MICs) into human clinical efficacy relies heavily on murine infection models. This whitepaper provides an in-depth, mechanistic guide to the pharmacokinetics (PK), pharmacodynamics (PD), and self-validating experimental methodologies required to accurately evaluate apalcillin sodium in murine models.

Mechanistic Grounding: Apalcillin Sodium

As a β -lactam antibiotic, apalcillin exerts its bactericidal effect through the competitive inhibition of Penicillin-Binding Proteins (PBPs) located in the bacterial inner membrane. Apalcillin demonstrates an exceptionally high affinity for PBP-3 (responsible for septum formation during cell division) and PBP-1A/1B (responsible for cell wall elongation)[2]. The irreversible binding to these enzymes halts peptidoglycan cross-linking, triggering autolysin activation, osmotic instability, and rapid cell lysis.

MOA A Apalcillin Sodium (Antipseudomonal Penicillin) B Periplasmic Space Penetration A->B C PBP-3 Binding (Septum Synthesis) B->C D PBP-1A/1B Binding (Cell Wall Elongation) B->D E Peptidoglycan Cross-linking Arrest C->E D->E F Osmotic Instability & Cell Lysis E->F

Fig 1. Apalcillin mechanism of action targeting penicillin-binding proteins (PBPs).

Murine Pharmacokinetics: The Bi-Compartmental Challenge

Evaluating β -lactams in mice presents a distinct physiological challenge: murine renal clearance is vastly accelerated compared to humans. Apalcillin exhibits linear, dose-independent pharmacokinetics[3], fitting a bi-compartmental model.

Following intravenous (IV) or subcutaneous (SC) administration, the drug rapidly distributes into the extracellular fluid. Elimination is driven primarily by glomerular filtration and tubular secretion, with a secondary pathway via biliary excretion into the intestinal tract[4][5]. Because the driver of efficacy for apalcillin is the time the free drug concentration remains above the MIC ( fT>MIC )[6], the rapid murine half-life necessitates specialized dosing strategies to mimic human exposure.

PK_Model Dose IV/SC Dose V1 Central Compartment (Plasma) Dose->V1 Absorption (if SC) V2 Peripheral Compartment (Tissue/ECF) V1->V2 k12 Elim Elimination (Renal/Bile) V1->Elim ke V2->V1 k21

Fig 2. Bi-compartmental pharmacokinetic model for apalcillin in murine subjects.

Table 1: Representative PK Parameters (Apalcillin vs. Piperacillin in Mice)
ParameterApalcillin SodiumPiperacillin SodiumPhysiological Significance
Half-life ( t1/2​ ) ~20–30 min~15–25 minNecessitates fractionated dosing in mice to mimic human fT>MIC .
Volume of Distribution ( Vd​ ) 0.2 – 0.3 L/kg0.2 – 0.3 L/kgApproximates extracellular fluid volume; indicates high tissue penetrance.
Clearance ( CL ) High (Renal + Biliary)High (Predominantly Renal)Rapid murine glomerular filtration requires strict time-point sampling.
Protein Binding ~20–30%~20–30%High free-drug fraction ( f ) available for direct antibacterial activity.

Designing Murine Infection Models: Causality and Controls

To accurately assess apalcillin, the chosen murine model must reflect the target clinical indication. Two primary models are utilized:

  • Burn Infection Model: Used specifically for P. aeruginosa. Apalcillin has demonstrated superior efficacy to piperacillin and cefotaxime, successfully eradicating the pathogen from the burn site and preventing fatal bacteremia[1].

  • Peritonitis/Sepsis Model: Highly reproducible for evaluating systemic efficacy and synergy with β -lactamase inhibitors (e.g., tazobactam) against resistant E. coli or Klebsiella[7].

Table 2: Comparative In Vivo Efficacy Outcomes
Model TypePathogenComparator DrugApalcillin Efficacy Outcome
Burn Infection P. aeruginosaPiperacillin, CefotaximeSuperior to piperacillin; equivalent to cefsulodin[1].
Peritonitis/Sepsis E. coli ( β -lactamase +)Piperacillin + TazobactamSynergistic eradication when combined with β -lactamase inhibitors[7].

Self-Validating Experimental Protocols

As a Senior Application Scientist, ensuring data integrity requires protocols that validate themselves in real-time. The following workflow outlines a robust, self-validating murine peritonitis model for apalcillin.

Protocol cluster_0 Self-Validating Murine Infection Protocol I 1. Inoculum Preparation (P. aeruginosa + 5% Mucin) V 2. Viability Check (Pre/Post-Infection Plating) I->V IP 3. IP Infection (Neutropenic Mice) V->IP Tr 4. Apalcillin Administration (Fractionated SC Dosing) IP->Tr S 5. Serial Sampling (Blood & Peritoneal Fluid) Tr->S A 6. LC-MS/MS & CFU Quantification (Internal Standard Normalized) S->A

Fig 3. Self-validating workflow for evaluating apalcillin efficacy and PK/PD.

Step-by-Step Methodology: Murine Peritonitis/Sepsis Model

Step 1: Inoculum Preparation and Validation

  • Action: Suspend log-phase P. aeruginosa in 5% hog gastric mucin to achieve a final concentration of 106 CFU/mL.

  • Causality: Mucin acts as a critical virulence enhancer. It coats the bacteria, inhibiting immediate macrophage phagocytosis in the peritoneal cavity. This ensures a uniform, lethal systemic infection rather than spontaneous host clearance[8].

  • Self-Validation: Plate the inoculum pre- and post-infection on MacConkey agar. If the CFU counts deviate by >0.5 log10​ , the infection baseline is unstable, and the cohort data must be excluded.

Step 2: Infection and Control Stratification

  • Action: Inject 0.5 mL of the inoculum intraperitoneally (IP) into cyclophosphamide-induced neutropenic mice.

  • Causality: IP injection provides rapid, reproducible systemic dissemination. Neutropenia isolates the drug's direct bactericidal effect from the host's innate immune response, allowing for pure PK/PD evaluation.

  • Self-Validation: Include a vehicle-treated (saline) control group. This group must exhibit 100% mortality within 48 hours; survival in this cohort indicates the inoculum was insufficiently virulent, invalidating the efficacy data[8].

Step 3: Fractionated Dosing Regimen

  • Action: Administer apalcillin subcutaneously (SC) at 1, 3, and 5 hours post-infection.

  • Causality: Because murine renal clearance of apalcillin is extremely rapid ( t1/2​ ~20 mins), a single bolus fails to achieve the required fT>MIC target. Fractionated dosing artificially simulates the continuous infusion or standard Q8H dosing utilized in human clinical settings[6].

Step 4: Bioanalytical PK Sampling (LC-MS/MS)

  • Action: Collect blood via submandibular bleed at 15, 30, 60, and 120 minutes post-dose. Immediately spike plasma samples with a stable-isotope-labeled internal standard (e.g., Apalcillin-d5) prior to protein precipitation with acetonitrile.

  • Causality: Submandibular bleeding allows for serial sampling from the same animal, drastically reducing inter-subject variability compared to terminal cardiac puncture.

  • Self-Validation: The internal standard corrects for matrix effects and extraction losses. If the internal standard recovery falls outside the 80–120% range during LC-MS/MS analysis, the specific sample's quantification is rejected due to matrix interference.

Conclusion

Evaluating apalcillin sodium in murine models requires a rigorous understanding of the drug's rapid bi-compartmental clearance and its time-dependent ( fT>MIC ) pharmacodynamics. By employing fractionated dosing to overcome rapid murine renal excretion and utilizing mucin-enhanced peritonitis models, researchers can generate highly translatable PK/PD data. Adhering to self-validating protocols ensures that the resulting efficacy profiles are both scientifically robust and clinically relevant.

References

  • Experimental Efficacy of Apalcillin and Cefpiramide Compared With That of Six Other Antipseudomonal Agents in Pseudomonas Aeruginosa Burn Infections Source: PubMed (NIH) URL:[Link]

  • [Pharmacokinetics of apalcillin. Study of linearity] Source: PubMed (NIH) URL:[Link]

  • Pharmacokinetic-pharmacodynamic modelling of the in vitro antiinfective effect of piperacillin-tazobactam combinations Source: ResearchGate URL:[Link]

  • In Vivo Efficacy of the Novel Aminoglycoside ACHN-490 in Murine Infection Models Source: PMC (NIH) URL:[Link]

  • Piperacillin for Injection - Product Monograph Source: Health Canada (HRES) URL:[Link]

  • Biliary Excretion of Antimicrobial Drugs Source: ResearchGate URL:[Link]

  • Piperacillin for Injection (PBP Binding Profile) Source: Health Canada (HRES) URL:[Link]

  • Comparative in vitro and in vivo activities of piperacillin combined with the β-lactamase inhibitors tazobactam, clavulanic acid, and sulbactam Source: ResearchGate URL:[Link]

Sources

Exploratory

In Vitro Spectrum of Activity for Apalcillin Sodium: A Technical Guide for a Broad-Spectrum Acylureidopenicillin

Abstract This technical guide provides a comprehensive analysis of the in vitro spectrum of activity of apalcillin sodium, a semisynthetic acylureidopenicillin. Designed for researchers, scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the in vitro spectrum of activity of apalcillin sodium, a semisynthetic acylureidopenicillin. Designed for researchers, scientists, and drug development professionals, this document delves into the core antimicrobial properties of apalcillin, its mechanism of action, quantitative susceptibility data against key clinical isolates, and the standardized methodologies required for its evaluation. The content herein is synthesized from peer-reviewed literature to ensure technical accuracy and provide field-proven insights into the potent and broad-spectrum efficacy of this antibiotic, with a particular focus on its activity against challenging Gram-negative pathogens such as Pseudomonas aeruginosa.

Introduction: The Scientific Rationale of Apalcillin

Apalcillin is a broad-spectrum β-lactam antibiotic belonging to the acylureidopenicillin class.[1] Structurally, it is a derivative of ampicillin, distinguished by a complex side chain that enhances its activity, particularly against Gram-negative bacteria.[1] This structural modification is central to its expanded spectrum, allowing it to effectively target a wider range of pathogens than earlier penicillins. Its notable efficacy against Pseudomonas aeruginosa and various members of the Enterobacteriaceae family has positioned it as a significant agent in the study of anti-pseudomonal penicillins.[2][3] Understanding its in vitro profile is crucial for its application in research settings and for contextualizing the development of next-generation β-lactam antibiotics.

Mechanism of Action: Covalent Inhibition of Bacterial Cell Wall Synthesis

Like other β-lactam antibiotics, the bactericidal activity of apalcillin stems from its ability to disrupt the synthesis of the bacterial cell wall.[4][5] The underlying causality of this process is the covalent inhibition of essential bacterial enzymes known as Penicillin-Binding Proteins (PBPs).[6][7]

The process unfolds via the following steps:

  • Penetration: Apalcillin crosses the outer membrane of Gram-negative bacteria to reach the periplasmic space where the PBPs are located.[8]

  • Target Binding: The strained β-lactam ring of apalcillin mimics the D-alanyl-D-alanine substrate of the PBP transpeptidase domain.[9]

  • Covalent Inhibition: Apalcillin forms a stable, covalent acyl-enzyme complex with the PBP active site.[6] This inactivates the enzyme, halting its function in the cross-linking of peptidoglycan chains.[4][9]

  • Cell Lysis: The inhibition of peptidoglycan synthesis weakens the cell wall, rendering the bacterium unable to withstand its internal osmotic pressure, which ultimately leads to cell lysis and death.[4][5]

This targeted mechanism ensures high specificity for bacterial cells with minimal off-target effects on mammalian cells, which lack a cell wall.

Diagram: Apalcillin's Mechanism of Action

cluster_0 Bacterial Periplasmic Space cluster_1 Outcome Apalcillin Apalcillin PBP Penicillin-Binding Protein (PBP) Apalcillin->PBP Binds Irreversibly & Inhibits Enzyme Wall Cross-linked Peptidoglycan (Cell Wall) PBP->Wall Catalyzes Cross-linking Result Inhibition of Cell Wall Synthesis Leads to Bacterial Lysis Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Normal Substrate

Caption: Covalent inhibition of PBP by apalcillin disrupts cell wall synthesis.

Quantitative In Vitro Spectrum of Activity

The in vitro activity of apalcillin is quantitatively defined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism. Data is typically presented as the MIC₅₀ and MIC₉₀, representing the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.

Gram-Negative Bacteria

Apalcillin demonstrates potent activity against a wide array of clinically significant Gram-negative bacilli. Its efficacy is particularly pronounced against Pseudomonas aeruginosa, where it has shown superior activity compared to carbenicillin and comparable activity to piperacillin.[2][10]

Table 1: In Vitro Activity of Apalcillin Against Gram-Negative Clinical Isolates

Organism (Number of Isolates) MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) MIC Range (µg/mL) Reference
Pseudomonas aeruginosa (Multiple Studies) 4.0 8.0 - 25 0.5 - 16 [1][11]
Acinetobacter calcoaceticus subsp. anitratus - 2.0 - [2]
Enterobacteriaceae (217) 2.0 64 0.12 - >128 [11]
Escherichia coli (Hospital Isolates) 1.6 100 - [1]
Klebsiella spp. (Hospital Isolates) 6.3 - - [1]
Enterobacter spp. Similar to piperacillin Similar to piperacillin - [1]

| Proteus mirabilis | Similar to piperacillin | Similar to piperacillin | - |[1] |

Note: Data synthesized from multiple historical studies. MIC values can vary based on testing methodology and geographic location of isolates.

Anaerobic Bacteria

Apalcillin maintains significant activity against various anaerobic organisms, including Bacteroides fragilis. Its performance is comparable to that of piperacillin against this key anaerobic pathogen.[1][2]

Table 2: In Vitro Activity of Apalcillin Against Anaerobic Clinical Isolates

Organism (Number of Isolates) MIC Range (µg/mL) Key Findings Reference
Anaerobic Bacteria (166) Not specified Demonstrated effective in vitro activity. [2]

| Bacteroides fragilis | Not specified | Activity similar to piperacillin; twofold less active than cefoxitin. |[1] |

Gram-Positive Bacteria

While primarily recognized for its Gram-negative spectrum, apalcillin retains activity against certain Gram-positive bacteria. However, like other penicillins, its effectiveness can be compromised by β-lactamase-producing strains, particularly among Staphylococcus species.[8] Its activity against streptococci and enterococci is generally comparable to that of ampicillin.[12]

Methodology for In Vitro Susceptibility Testing: A Self-Validating System

The determination of apalcillin's in vitro activity must be performed using a standardized, reproducible protocol to ensure the integrity and validity of the results. The broth microdilution method is a gold-standard technique for determining MIC values.[11] The following protocol is based on established principles from organizations like the Clinical and Laboratory Standards Institute (CLSI) and the International Organization for Standardization (ISO).[13][14]

Experimental Protocol: Broth Microdilution MIC Assay

This protocol describes a self-validating system where the inclusion of control wells (growth and sterility) and the use of standardized reagents and inoculum densities ensure the reliability of the MIC determination.

1. Preparation of Materials and Reagents:

  • Apalcillin Sodium: Prepare a high-concentration stock solution (e.g., 1280 µg/mL) by reconstituting the powder in a suitable sterile solvent like distilled water.[11]
  • Medium: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for testing non-fastidious aerobic bacteria.[11]
  • Microtiter Plates: Sterile 96-well microtiter plates are required.[15]
  • Bacterial Inoculum: From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 isolated colonies.[11]

2. Inoculum Standardization (Causality: Inoculum density critically affects MIC results; standardization is non-negotiable):

  • Suspend the selected colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[11]
  • Within 15 minutes, dilute this suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each test well.[11]

3. Serial Dilution and Plate Preparation:

  • Dispense 50 µL of CAMHB into all wells of the 96-well plate except those in the first column.[11]
  • Prepare a working stock of apalcillin and add 100 µL to the wells in the first column.
  • Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 50 µL from the last dilution well.[11]
  • This creates a concentration gradient of apalcillin across the plate.

4. Inoculation and Incubation:

  • Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.
  • Include a positive growth control well (CAMHB + inoculum, no antibiotic) and a negative sterility control well (uninoculated CAMHB).[11]
  • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[11]

5. Interpretation of Results:

  • Following incubation, visually inspect the plates for bacterial growth (turbidity or a pellet at the bottom of the well).
  • The MIC is the lowest concentration of apalcillin that completely inhibits visible growth.[11][13] The result is validated by observing robust growth in the positive control well and no growth in the sterility control well.
Diagram: Broth Microdilution Workflow for Apalcillin MIC Testing

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis p1 Prepare Apalcillin Stock Solution a1 Perform 2-Fold Serial Dilution of Apalcillin p1->a1 p2 Standardize Bacterial Inoculum (0.5 McFarland) a2 Inoculate Wells with Standardized Bacteria p2->a2 p3 Prepare 96-Well Plate with CAMHB p3->a1 a1->a2 a3 Include Growth & Sterility Controls a4 Incubate Plate (35°C, 16-20h) a3->a4 an1 Visually Inspect for Bacterial Growth a4->an1 an2 Determine MIC: Lowest Concentration with No Visible Growth an1->an2

Caption: Standardized workflow for determining apalcillin's MIC value.

Mechanisms of Resistance

Bacterial resistance to apalcillin, as with other β-lactams, is a significant consideration. The primary mechanism of resistance is the enzymatic degradation of the antibiotic by β-lactamase enzymes.[1]

  • β-Lactamase Production: These enzymes hydrolyze the amide bond in the β-lactam ring, inactivating the molecule. Apalcillin is susceptible to hydrolysis by some plasmid-mediated β-lactamases but shows some stability against certain chromosomally-mediated cephalosporinases.[1]

  • Altered PBPs: Modifications in the structure of Penicillin-Binding Proteins can reduce the binding affinity of apalcillin, rendering it less effective.[9]

  • Reduced Permeability/Efflux: In Gram-negative bacteria, changes in the outer membrane porin channels can limit apalcillin's entry, or active efflux pumps can remove the antibiotic from the cell before it reaches its PBP target.

Conclusion

Apalcillin sodium possesses a broad in vitro spectrum of activity, demonstrating potent bactericidal effects against a wide range of Gram-negative pathogens, including difficult-to-treat organisms like P. aeruginosa, as well as activity against select Gram-positive and anaerobic bacteria. Its mechanism of action is the well-defined inhibition of bacterial cell wall synthesis via PBP binding. The accurate and reproducible determination of its in vitro efficacy relies on stringent adherence to standardized protocols such as the broth microdilution method. While its clinical use has been superseded by newer agents with greater β-lactamase stability, the study of apalcillin's antimicrobial profile provides a valuable reference for understanding the structure-activity relationships of acylureidopenicillins and for the ongoing development of novel antibacterial agents.

References

  • Hollick, G. E., Gundrum, J., & Venezia, R. A. (n.d.). Activity of apalcillin against Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Barry, A. L., Jones, R. N., Ayers, L. W., Gavan, T. L., Gerlach, E. H., & Sommers, H. M. (1984). In vitro activity of apalcillin compared with those of piperacillin and carbenicillin against 6,797 bacterial isolates from four separate medical centers. Antimicrobial Agents and Chemotherapy, 25(5), 669–671. Available at: [Link]

  • Neu, H. C., & Labthavikul, P. (1982). In vitro activity of apalcillin compared with that of other new penicillins and anti-Pseudomonas cephalosporins. Antimicrobial Agents and Chemotherapy, 21(6), 906–911. Available at: [Link]

  • Grimm, H. (1981). Efficacy of apalcillin alone and in combination with four aminoglycoside antibiotics against Pseudomonas aeruginosa. PubMed. Available at: [Link]

  • Barry, A. L. (1984). In vitro activity of apalcillin compared with those of piperacillin and carbenicillin against 6,797 bacterial isolates from four separate medical centers. PubMed. Available at: [Link]

  • RCSB PDB. (n.d.). Ampicillin. PDB-101. Available at: [Link]

  • Kole, M., & Kumar, A. (2023). Ampicillin. StatPearls - NCBI Bookshelf. Available at: [Link]

  • Walsh Medical Media. (2023). Understanding Ampicillin: Mechanism of Action and Clinical Applications. Walsh Medical Media. Available at: [Link]

  • Wikipedia. (n.d.). Ampicillin. Wikipedia. Available at: [Link]

  • Patsnap. (2024). What is the mechanism of Ampicillin?. Patsnap Synapse. Available at: [Link]

  • Çelebi, B., & Acar, A. (2024). Molecular basis of ampicillin resistance: combinatorial mechanisms and future strategies. Molecular Diversity. Available at: [Link]

  • Spengler, G., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. Available at: [Link]

  • Medical Pharmacology. (n.d.). The Aminopenicillins: Ampicillin and Amoxicillin. Medical Pharmacology. Available at: [Link]

  • ResearchGate. (n.d.). Ampicillin. ResearchGate. Available at: [Link]

  • Amanote Research. (n.d.). In Vitro Activity of Apalcillin Compared With Those of Piperacillin and Carbenicillin Against 6,797 Bacterial Isolates From Four Separate Medical Centers. Amanote Research. Available at: [Link]

  • Faria, J., et al. (2012). Ampicillin Susceptibility Can Predict In Vitro Susceptibility of Penicillin-Resistant, Ampicillin-Susceptible Enterococcus faecalis Isolates to Amoxicillin but Not to Imipenem and Piperacillin. Journal of Clinical Microbiology. Available at: [Link]

  • Jacobs, M. R. (1995). Activity of ampicillin/sulbactam, ticarcillin/clavulanate, clarithromycin, and eleven other antimicrobial agents against anaerobic bacteria isolated from infections in children. PubMed. Available at: [Link]

  • NCBI Bookshelf. (n.d.). Ampicillin. Pharmaceutical Drugs - NCBI Bookshelf. Available at: [Link]

  • CORE. (2003). Comparative in vitro activity of piperacillin, piperacillin–sulbactam and piperacillin-tazobactam against nosocomial pathogens. CORE. Available at: [Link]

  • Machka, K., Dickert, H., & Braveny, I. (1980). In vitro activity of piperacillin compared with that of ampicillin, ticarcillin, azlocillin, and mezlocillin. PubMed. Available at: [Link]

  • CGSpace. (2022). Broth microdilution reference methodology. CGSpace. Available at: [Link]

  • Heizmann, W., Heilmann, F., & Werner, H. (1987). In vitro activity of ampicillin plus sulbactam against anaerobes compared to ampicillin and cefoxitin. PubMed. Available at: [Link]

  • Wexler, H. M., Harris, B., Carter, W. T., & Finegold, S. M. (1985). In vitro efficacy of sulbactam combined with ampicillin against anaerobic bacteria. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Dr.Oracle. (2026). What is the classification of ampicillin?. Dr.Oracle. Available at: [Link]

  • Betrosian, A. P., et al. (2008). Ampicillin/sulbactam: current status in severe bacterial infections. PubMed. Available at: [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available at: [Link]

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available at: [Link]

  • JournalAgent. (2020). Transition from CLSI to EUCAST: How our antibiotic susceptibility tests will be affected. JournalAgent. Available at: [Link]

  • PLOS One. (2013). Change of Antibiotic Susceptibility Testing Guidelines from CLSI to EUCAST: Influence on Cumulative Hospital Antibiograms. PLOS One. Available at: [Link]

  • CLSI. (2025). CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. CLSI. Available at: [Link]

  • CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. CLSI. Available at: [Link]

  • ResearchGate. (n.d.). MIC 50 and MIC 90 values for the antibiotics ampicillin, vancomycin.... ResearchGate. Available at: [Link]

  • PubMed. (2018). From CLSI to EUCAST guidelines in the interpretation of antimicrobial susceptibility: What is the effect in our setting?. PubMed. Available at: [Link]

  • ODRR. (2014). New treatments in development for Pseudomonas aeruginosa infections in. ODRR. Available at: [Link]

  • PubMed Central. (n.d.). Impact of Three Ampicillin Dosage Regimens on Selection of Ampicillin Resistance in Enterobacteriaceae and Excretion of blaTEM Genes in Swine Feces. PubMed Central. Available at: [Link]

  • PubMed Central. (n.d.). Effect of inoculum size on ampicillin and amoxycillin susceptibility determined by gas-liquid chromatography for members of the family Enterobacteriaceae. PubMed Central. Available at: [Link]

  • MDPI. (2022). In Vitro Assessment on Designing Novel Antibiofilms of Pseudomonas aeruginosa Using a Computational Approach. MDPI. Available at: [Link]

  • PubMed Central. (n.d.). Antimicrobial susceptibility changes of Escherichia coli and Klebsiella pneumoniae intra-abdominal infection isolate-derived pathogens from Chinese intra-abdominal infections from 2011 to 2015. PubMed Central. Available at: [Link]

Sources

Foundational

A Technical Guide to Apalcillin Sodium: Minimum Inhibitory Concentration (MIC) Baseline Data and In Vitro Analysis

This document serves as an in-depth technical guide on the antimicrobial agent apalcillin sodium, with a core focus on its Minimum Inhibitory Concentration (MIC) baseline data. Tailored for researchers, scientists, and p...

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Author: BenchChem Technical Support Team. Date: April 2026

This document serves as an in-depth technical guide on the antimicrobial agent apalcillin sodium, with a core focus on its Minimum Inhibitory Concentration (MIC) baseline data. Tailored for researchers, scientists, and professionals in drug development, this guide provides a foundational understanding of apalcillin's mechanism, standardized methodologies for its evaluation, interpretation of susceptibility data, and the molecular underpinnings of bacterial resistance.

Apalcillin Sodium: A Mechanistic Overview

Apalcillin is a broad-spectrum beta-lactam antibiotic belonging to the acylureidopenicillin class. Its bactericidal activity stems from the inhibition of bacterial cell wall synthesis.[1][2] Like other penicillins, apalcillin's structure features a critical beta-lactam ring that mimics the D-Ala-D-Ala moiety of peptidoglycan precursors.[3] It covalently binds to the active site of DD-transpeptidase, an enzyme also known as a Penicillin-Binding Protein (PBP).[2][4] This irreversible binding inactivates the PBP, preventing the final cross-linking step of peptidoglycan synthesis.[1][3] The resulting structural failure of the cell wall leads to osmotic instability and cell lysis, particularly in growing bacteria.[3] While highly effective against many Gram-positive organisms, the aminobenzyl group in its side chain enhances its ability to penetrate the outer membrane of certain Gram-negative bacteria, broadening its spectrum of activity.[5]

Protocol for Determining Apalcillin Sodium MIC

The Minimum Inhibitory Concentration (MIC) is the cornerstone of in vitro susceptibility testing. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), represents the gold standard for generating reliable and reproducible MIC data.[6]

Detailed Step-by-Step Methodology: CLSI Broth Microdilution

This protocol is designed to establish a self-validating system for determining the MIC of apalcillin sodium.

I. Preparatory Phase: Ensuring Assay Integrity

  • Preparation of Apalcillin Stock Solution:

    • Accurately weigh a known amount of apalcillin sodium powder.

    • Reconstitute in a sterile, solvent (e.g., deionized water) to create a high-concentration stock solution (e.g., 1024 µg/mL). The stability of this stock is paramount; it should be prepared fresh or stored in aliquots at ≤ -20°C.

    • Causality: A precise, high-concentration stock is essential for accurate serial dilutions and minimizes the volume of solvent added to the test wells, which could otherwise affect bacterial growth.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) agar plate, select 3-5 morphologically similar colonies of the test organism.

    • Transfer colonies to a tube of sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.

    • Causality: Standardizing the initial bacterial density is the most critical variable for reproducibility. Too high an inoculum can overwhelm the antibiotic, leading to falsely elevated MICs, while too low an inoculum can result in falsely low MICs.

  • Preparation of Test Medium:

    • Use Cation-Adjusted Mueller-Hinton Broth (CAMHB). The concentration of divalent cations (Ca²⁺ and Mg²⁺) significantly impacts the activity of many antibiotics against certain bacteria.

    • The final bacterial concentration in each test well must be diluted to approximately 5 x 10⁵ CFU/mL.

II. Assay Execution

  • Serial Dilution in 96-Well Plate:

    • Dispense 50 µL of CAMHB into wells 2 through 12 of a sterile 96-well microtiter plate.

    • Add 100 µL of the apalcillin stock solution (appropriately diluted from the main stock) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, to well 11. Discard 50 µL from well 11. Well 12 will serve as the growth control.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum (at 1 x 10⁶ CFU/mL, which will be diluted 1:2 in the well) to each well (1-12). The final volume in each well is 100 µL, and the final bacterial concentration is 5 x 10⁵ CFU/mL.

  • Controls (Self-Validation System):

    • Growth Control (Positive Control): Well 12 (containing CAMHB and inoculum but no drug) must show distinct turbidity. This validates that the bacteria are viable and the medium supports growth.

    • Sterility Control (Negative Control): A separate well containing only CAMHB (no inoculum, no drug) must remain clear. This validates the sterility of the medium and the aseptic technique.

    • Quality Control (QC) Strain: A known reference strain (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853) should be tested concurrently. The resulting MIC must fall within the CLSI-published acceptable range for that specific strain/drug combination. This validates the entire test system, including the antibiotic's potency, the medium's quality, and the procedure's accuracy.

III. Incubation and Interpretation

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: Using a reading mirror or an automated plate reader, the MIC is recorded as the lowest concentration of apalcillin that completely inhibits visible growth of the organism.

Experimental Workflow Diagram

MIC_Determination_Workflow Apalcillin MIC Determination Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Analysis & Validation stock Apalcillin Stock (1024 µg/mL) Precise concentration is key dilution Serial Dilution Create concentration gradient in 96-well plate stock->dilution inoculum Bacterial Inoculum Standardized to 0.5 McFarland inoculation Inoculation Final density: 5x10^5 CFU/mL inoculum->inoculation qc QC Strain e.g., P. aeruginosa ATCC 27853 qc->dilution Parallel Test dilution->inoculation incubation Incubation 35°C for 16-20 hours inoculation->incubation read_mic Read MIC Lowest concentration with no visible growth incubation->read_mic validate Validate Controls Growth Control: Turbid Sterility Control: Clear QC MIC: In Range read_mic->validate validate->stock Troubleshoot report Report Result Final MIC Value (µg/mL) validate->report

Caption: Broth microdilution workflow for apalcillin MIC testing.

Apalcillin Sodium: Baseline MIC Data Summary

The following table presents a summary of apalcillin's in vitro activity against key bacterial pathogens. MIC₅₀ and MIC₉₀ values represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. This data is aggregated from historical surveillance studies and should be considered a baseline, as local resistance patterns can vary significantly.

PathogenMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Pseudomonas aeruginosa 161282 - >256
Escherichia coli 8641 - >256
Klebsiella pneumoniae 16>1282 - >256
Enterobacter spp. 32>1284 - >256
Serratia marcescens 641288 - >256
Proteus mirabilis 2160.5 - 64
Staphylococcus aureus >128>12816 - >256

Note: Data synthesized from multiple in vitro studies. Apalcillin generally shows poor activity against S. aureus, most of which produce penicillinase.[4] K. pneumoniae possesses a natural resistance to ampicillin and related compounds.[7]

Interpretation of MIC Values: From Data to Clinical Insight

An MIC value is meaningless without clinical context. This context is provided by clinical breakpoints established by regulatory bodies like CLSI and EUCAST.[8][9] These breakpoints categorize an isolate as Susceptible (S), Intermediate (I), or Resistant (R).

  • Susceptible (S): Indicates that the infection is likely to respond to standard dosage regimens.

  • Intermediate (I): Implies potential clinical efficacy in body sites where the drug is physiologically concentrated or when a higher dose can be used.

  • Resistant (R): Suggests that the organism is unlikely to be inhibited by achievable systemic concentrations of the drug.

Logical Framework for MIC Interpretation

MIC_Interpretation_Logic MIC Interpretation Logic mic {Experimental MIC Result (e.g., 16 µg/mL)} decision Compare MIC to Breakpoints mic->decision breakpoint {Authoritative Clinical Breakpoints (e.g., CLSI/EUCAST)}|S: ≤8 | I: 16 | R: ≥32 breakpoint->decision susceptible Category: Susceptible (S)|Clinical Action: Standard Therapy decision->susceptible MIC ≤ S intermediate Category: Intermediate (I)|Clinical Action: Consider High Dose decision->intermediate MIC = I resistant Category: Resistant (R)|Clinical Action: Alternative Agent decision->resistant MIC ≥ R

Caption: Decision logic for categorizing MIC results using clinical breakpoints.

Molecular Mechanisms of Resistance to Apalcillin

Bacterial resistance to apalcillin and other beta-lactams is a significant clinical challenge driven by three primary mechanisms.[10]

  • Enzymatic Degradation: The most prevalent mechanism is the production of β-lactamase enzymes, which hydrolyze the amide bond in the beta-lactam ring, inactivating the antibiotic.[4][10][11] Many staphylococci produce penicillinases, and Gram-negative bacteria can produce a wide array of β-lactamases, including Extended-Spectrum β-Lactamases (ESBLs).[11]

  • Target Site Modification: Bacteria can alter their Penicillin-Binding Proteins (PBPs), reducing the binding affinity of beta-lactam antibiotics.[10][11][12] The canonical example is methicillin-resistant Staphylococcus aureus (MRSA), which acquires the mecA gene encoding for a low-affinity PBP2a, rendering it resistant to virtually all beta-lactams.[3]

  • Reduced Permeability and Efflux: Gram-negative bacteria possess an outer membrane that can act as a barrier.[3] Mutations leading to the loss or modification of porin channels can restrict drug entry.[10] Additionally, bacteria can employ efflux pumps, which are membrane-spanning proteins that actively transport antibiotics out of the cell before they can reach their PBP targets.[3]

Diagram of Resistance Pathways

Resistance_Pathways Bacterial Resistance Mechanisms to Apalcillin cluster_mechanisms Resistance Strategies apalcillin Apalcillin target {Target: Penicillin-Binding Protein (PBP)}|Inhibits Cell Wall Synthesis apalcillin->target Binds and Inhibits degradation Enzymatic Degradation|β-Lactamase hydrolyzes apalcillin's active ring. apalcillin->degradation Inactivated by modification Target Modification|PBP structure is altered, reducing binding affinity. apalcillin->modification Fails to Bind access_denial Access Denial|Porin channels are modified or drug is pumped out (Efflux). apalcillin->access_denial Blocked or Expelled degradation->target Prevents Interaction modification->target Prevents Interaction access_denial->target Prevents Interaction

Caption: Primary molecular strategies employed by bacteria to resist apalcillin.

References

  • Title: Penicillin Mechanism - News-Medical.Net Source: News-Medical.Net URL: [Link]

  • Title: Understanding Penicillin Resistance Source: FutureLearn URL: [Link]

  • Title: Mechanisms of bacterial resistance to antibiotics Source: PubMed - NIH URL: [Link]

  • Title: Penicillin’s Discovery and Antibiotic Resistance: Lessons for the Future? Source: PMC - NIH URL: [Link]

  • Title: Mechanisms of Antibiotic Resistance Source: Microbiology Spectrum - ASM Journals URL: [Link]

  • Title: Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) Source: PMC - NIH URL: [Link]

  • Title: M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]

  • Title: EUCAST expert rules in antimicrobial susceptibility testing Source: PubMed - NIH URL: [Link]

  • Title: Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) Source: PubMed - NIH URL: [Link]

  • Title: EUCAST - Home Source: The European Committee on Antimicrobial Susceptibility Testing URL: [Link]

  • Title: CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing Source: CLSI URL: [Link]

  • Title: Ampicillin Sodium – Application in Therapy and Current Clinical Research Source: Clinicaltrials.eu URL: [Link]

  • Title: ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems Source: CLSI URL: [Link]

  • Title: Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) Source: ASM Journals URL: [Link]

  • Title: Expert Rules - EUCAST Source: EUCAST URL: [Link]

  • Title: Antimicrobial susceptibility testing EUCAST disk diffusion method Source: National Institute for Communicable Diseases (NICD) URL: [Link]

  • Title: Understanding Ampicillin: Mechanism of Action and Clinical Applications Source: Walsh Medical Media URL: [Link]

  • Title: Ampicillin Source: Wikipedia URL: [Link]

  • Title: Development, Characterization, and Antimicrobial Evaluation of Ampicillin-Loaded Nanoparticles Source: MDPI URL: [Link]

  • Title: Ampicillin: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing Source: WebMD URL: [Link]

  • Title: Antimicrobial Susceptibility of Pseudomonas aeruginosa Isolated from Cystic Fibrosis Patients Source: PMC - NIH URL: [Link]

  • Title: What is the mechanism of Ampicillin? Source: Patsnap Synapse URL: [Link]

  • Title: Efficacy of Ampicillin Against Methicillin-Resistant Staphylococcus aureus Restored Source: PMC - NIH URL: [Link]

  • Title: Survival of ampicillin-treated uropathogenic Escherichia coli is independent of single-cell growth rates Source: PMC - NIH URL: [Link]

  • Title: Efficacy of ampicillin against methicillin-resistant Staphylococcus aureus restored Source: PubMed - NIH URL: [Link]

  • Title: Ampicillin (Sodium salt) Source: Dutscher URL: [Link]

  • Title: 6 MIC Values of Ampicillin Against Pseudomonas Aeruginosa Source: ResearchGate URL: [Link]

  • Title: Antimicrobial Susceptibility Profiles of Klebsiella pneumoniae Strains Source: PMC - NIH URL: [Link]

  • Title: Antimicrobial Biophotonic Treatment of Ampicillin-Resistant Pseudomonas aeruginosa Source: PMC - NIH URL: [Link]

  • Title: Antimicrobial Reporting Range Ampicillin ≤0.25 to ≥128 μg/mL Source: accessdata.fda.gov URL: [Link]

  • Title: Antibiotic susceptibility of Pseudomonas aeruginosa in Saudi Arabia Source: Frontiers URL: [Link]

  • Title: Evaluation of the in vitro susceptibility of clinical isolates of NDM-producing Klebsiella pneumoniae Source: Frontiers URL: [Link]

  • Title: Staphylococcus aureus AMPICILLIN-RESISTANT FROM THE ODONTOLOGICAL CLINIC ENVIRONMENT Source: Portal de Revistas da USP URL: [Link]

  • Title: Progressive Sub-MIC Exposure of Klebsiella pneumoniae 43816 to Cephalothin Source: PMC - NIH URL: [Link]

  • Title: At what concentration of ampicillin is Pseudomonas sensitive? Source: ResearchGate URL: [Link]

  • Title: Re-sensitizing Ampicillin and Kanamycin-Resistant E. coli and S. aureus Source: Frontiers URL: [Link]

  • Title: Estimating the effect of antimicrobial resistance genes on minimum inhibitory concentration in Escherichia coli Source: medRxiv URL: [Link]

  • Title: Restoring Ampicillin Sensitivity in Multidrug-Resistant Escherichia coli Source: PMC - NIH URL: [Link]

  • Title: Antibiotic resistance pattern of Klebsiella pneumoniae in obtained samples Source: scielo.org.pe URL: [Link]

  • Title: Antimicrobial Resistance, Hypervirulent Klebsiella pneumoniae - Global situation Source: World Health Organization (WHO) URL: [Link]

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Exploratory

The Metabolic Fate and Pharmacokinetics of Apalcillin Sodium in Mammalian Systems: A Technical Whitepaper

Executive Summary Understanding the metabolic pathways of beta-lactam antibiotics is critical for optimizing dosing regimens, predicting drug-drug interactions, and mitigating toxicity. Apalcillin sodium, a broad-spectru...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the metabolic pathways of beta-lactam antibiotics is critical for optimizing dosing regimens, predicting drug-drug interactions, and mitigating toxicity. Apalcillin sodium, a broad-spectrum naphthyridine penicillin (a subclass of ureidopenicillins), presents a highly distinct pharmacokinetic (PK) profile compared to classical penicillins. While most penicillins rely heavily on renal clearance, apalcillin demonstrates profound hepatic uptake, extensive biliary excretion, and specific hydrolytic degradation pathways[1][2].

This whitepaper provides an in-depth mechanistic analysis of apalcillin sodium's metabolism in mammalian cells, supported by quantitative data and self-validating experimental protocols designed for modern bioanalytical laboratories.

Hepatic Transport and Cellular Uptake

The biotransformation of apalcillin begins with its active transport into mammalian hepatocytes. Unlike passive diffusion, the cellular uptake of apalcillin is a carrier-mediated process. Studies utilizing isolated mammalian hepatocytes have demonstrated that apalcillin competes directly with benzylpenicillin for uptake, indicating reliance on a shared organic anion transporting polypeptide (OATP) system[3].

Because apalcillin is a monobasic beta-lactam with a bulky naphthyridine side chain, it exhibits a high affinity for these hepatic transporters. This active sequestration into the liver is the primary driver behind its unusually high non-renal clearance rates[1][3].

Metabolic Degradation: The Beta-Lactam Hydrolysis Pathway

In mammalian systems, apalcillin does not undergo extensive Phase I oxidation via the Cytochrome P450 (CYP450) system. Instead, its primary metabolic fate is the hydrolytic cleavage of the four-membered beta-lactam ring.

Tissue esterases and spontaneous chemical hydrolysis in physiological environments attack the highly strained amide bond of the beta-lactam ring. This ring-opening reaction yields two microbiologically inactive penicilloic acid derivatives (structural isomers)[1].

ApalcillinMetabolism Apalcillin Apalcillin Sodium (Active Beta-Lactam) Hydrolysis Beta-Lactam Ring Hydrolysis (Hepatic Enzymes) Apalcillin->Hydrolysis Metabolic Degradation Biliary Biliary Excretion (Major Route) Apalcillin->Biliary Unchanged (79% Clearance) Renal Renal Excretion (Minor Route) Apalcillin->Renal Unchanged (Minor) Penicilloic1 Penicilloic Acid Derivative (Isomer 1) (Inactive) Hydrolysis->Penicilloic1 Penicilloic2 Penicilloic Acid Derivative (Isomer 2) (Inactive) Hydrolysis->Penicilloic2 Penicilloic1->Renal Excreted (Urine) Penicilloic2->Renal Excreted (Urine)

Apalcillin degradation into penicilloic acid derivatives and excretion routes.

Approximately one-fifth of the apalcillin fraction that is excreted via the kidneys is eliminated in the form of these two inactive penicilloic acid metabolites[1].

Pharmacokinetic Profiling and Biliary Excretion

To contextualize apalcillin's metabolism, it is essential to compare its PK parameters against a structurally related benchmark, such as piperacillin. Apalcillin is characterized by exceptionally high serum protein binding and predominant biliary excretion[1][2].

Quantitative Pharmacokinetic Comparison
Pharmacokinetic ParameterApalcillin SodiumPiperacillin (Comparator)Mechanistic Causality
Protein Binding ~86%~48%The naphthyridine side chain increases lipophilicity, driving higher albumin affinity[1].
Non-Renal Clearance 79% of total clearanceMinor fractionHigh affinity for hepatic OATP transporters leads to rapid biliary sequestration[1][3].
Primary Excretion Route Biliary / HepaticRenalExtensive hepatic processing limits the fraction available for glomerular filtration[2].
Metabolites in Urine ~20% (Penicilloic acids)NegligibleHigher tissue residence time allows for greater hydrolytic degradation of the beta-lactam ring[1].
Serum Half-Life (t½) ~1.5 hours~1.0 hoursHigh protein binding acts as a depot, slowly releasing free drug into circulation[1][4].

Data synthesized from comparative clinical pharmacokinetic studies[1].

Experimental Methodologies

As an Application Scientist, ensuring data integrity requires protocols that are self-validating. The following methodologies detail how to accurately quantify apalcillin and its penicilloic acid metabolites in mammalian cell models.

Protocol 1: In Vitro Hepatocyte Uptake and Hydrolysis Assay

Objective: To quantify the carrier-mediated uptake and intrinsic clearance ( CLint​ ) of apalcillin in primary mammalian hepatocytes.

Causality & Design: Apalcillin's 86% protein binding means that standard aqueous extraction will underestimate intracellular concentrations. We utilize ice-cold acetonitrile (ACN) not just to quench metabolism, but to aggressively denature proteins, thereby releasing the bound apalcillin fraction for accurate total-drug quantification. Piperacillin is used as an Internal Standard (IS) because its structural homology ensures similar extraction recovery, while its distinct mass-to-charge ratio prevents MS cross-talk.

Step-by-Step Workflow:

  • Cell Preparation: Thaw and plate cryopreserved primary human or rat hepatocytes in Williams' E medium at a density of 1×106 cells/mL.

  • Dosing: Spike the media with 10 µM Apalcillin Sodium. Incubate at 37°C under 5% CO₂.

  • Time-Course Sampling: At intervals (0, 15, 30, 60, 120 mins), remove 100 µL aliquots of the cell suspension.

  • Quenching & Precipitation: Immediately add 300 µL of ice-cold ACN containing 1 µM Piperacillin (IS). Vortex vigorously for 2 minutes to ensure complete protein denaturation.

  • Separation: Centrifuge at 15,000 × g for 10 minutes at 4°C to pellet cellular debris and precipitated proteins.

  • Collection: Transfer the supernatant to HPLC vials for immediate LC-MS/MS analysis.

Workflow Step1 1. Culture Primary Mammalian Hepatocytes Step2 2. Incubate with Apalcillin Sodium (10 µM) Step1->Step2 Step3 3. Quench with Ice-Cold ACN (Releases Protein-Bound Drug) Step2->Step3 Step4 4. Centrifuge (15,000 x g) to Pellet Proteins Step3->Step4 Step5 5. LC-MS/MS Analysis (ESI+ Mode) Step4->Step5 Step6 6. Quantify Apalcillin & Penicilloic Acid Isomers Step5->Step6

Step-by-step workflow for HPLC-MS/MS quantification of apalcillin metabolites.

Protocol 2: HPLC-MS/MS Quantification of Penicilloic Acid Derivatives

Objective: To separate and quantify the active parent drug from its hydrolyzed, inactive isomers.

Causality & Design: The hydrolysis of the beta-lactam ring adds a water molecule (+18 Da) to the parent mass. Because the two penicilloic acid derivatives are structural isomers, they share the exact same mass. Therefore, chromatographic separation (retention time) is strictly required to differentiate Isomer 1 from Isomer 2 before they enter the mass spectrometer.

Step-by-Step Workflow:

  • Chromatography: Inject 5 µL of the extracted sample onto a C18 Reverse-Phase column (e.g., 2.1 × 50 mm, 1.7 µm particle size).

  • Mobile Phase: Use a gradient elution. Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Ramp from 5% B to 95% B over 5 minutes to ensure the more polar penicilloic acids elute before the lipophilic parent apalcillin.

  • Mass Spectrometry (ESI+):

    • Monitor the MRM transition for Apalcillin ( [M+H]+ ).

    • Monitor the MRM transition for Penicilloic Acids ( [M+H+18]+ ).

  • Validation: Generate a standard curve (0.99 R2 minimum) using synthetically hydrolyzed apalcillin standards to confirm the retention times of both penicilloic acid isomers.

Sources

Foundational

The Binding of Apalcillin Sodium to Human Plasma Proteins: A Technical Guide for Drug Development Professionals

Abstract This technical guide provides an in-depth exploration of the plasma protein binding of apalcillin sodium, a broad-spectrum penicillin antibiotic. The binding of a drug to plasma proteins is a critical determinan...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth exploration of the plasma protein binding of apalcillin sodium, a broad-spectrum penicillin antibiotic. The binding of a drug to plasma proteins is a critical determinant of its pharmacokinetic and pharmacodynamic properties, influencing its distribution, elimination, and ultimately, its therapeutic efficacy. This document synthesizes the foundational principles of drug-protein interactions, details established methodologies for their characterization, and discusses the clinical implications of apalcillin's binding profile. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this guide serves as a valuable resource for researchers, scientists, and drug development professionals.

Introduction: The Significance of Plasma Protein Binding for Apalcillin

Apalcillin, a semi-synthetic penicillin, exerts its bactericidal action by inhibiting the synthesis of bacterial cell walls. However, its journey to the site of infection is significantly influenced by its interaction with proteins in the bloodstream. Plasma protein binding is a reversible process where drug molecules associate with proteins such as albumin and alpha-1-acid glycoprotein (AAG).[1] Only the unbound, or "free," fraction of the drug is pharmacologically active and able to diffuse from the vasculature to the tissues to exert its antimicrobial effect.[2][3] Consequently, a comprehensive understanding of apalcillin's protein binding characteristics is paramount for predicting its clinical performance.

The extent of protein binding affects a drug's:

  • Distribution: Highly bound drugs are largely confined to the vascular space, resulting in a lower volume of distribution.

  • Efficacy: The free drug concentration at the site of infection must exceed the minimum inhibitory concentration (MIC) for the target pathogen to ensure bacterial eradication.

The Molecular Landscape of Apalcillin-Protein Interactions

The interaction between apalcillin and plasma proteins is a dynamic equilibrium governed by the law of mass action. The primary proteins involved in this binding are:

  • Human Serum Albumin (HSA): As the most abundant protein in human plasma, HSA is the primary binding partner for many drugs, particularly acidic compounds like penicillins.[1][4] Its high concentration and multiple binding sites make it a significant reservoir for circulating drugs.

  • Alpha-1-Acid Glycoprotein (AAG): While present in lower concentrations than albumin, AAG has a high affinity for basic and some neutral drugs.[5][6] Its concentration can increase in inflammatory states, potentially altering the free fraction of co-administered drugs.[6]

The binding of apalcillin to these proteins is influenced by several factors, including the physicochemical properties of the drug and the protein, the pH of the plasma, and the presence of other drugs that may compete for the same binding sites.

Quantifying the Interaction: Methodologies for Determining Protein Binding

The determination of the extent of drug-protein binding is a critical step in preclinical drug development. Several robust in vitro methods are employed to quantify the free and bound fractions of a drug in plasma. The choice of method is dictated by the specific properties of the drug and the research question being addressed.

Equilibrium Dialysis (ED): The Gold Standard

Equilibrium dialysis is widely regarded as the reference method for determining protein binding.[3]

Principle: A semi-permeable membrane, which is impermeable to large molecules like proteins but allows the passage of small drug molecules, separates a plasma sample containing the drug from a buffer solution. The system is allowed to reach equilibrium, at which point the concentration of the free drug in the buffer chamber is equal to the unbound concentration in the plasma chamber.

Experimental Protocol: Equilibrium Dialysis

  • Apparatus Preparation: A dialysis cell, consisting of two chambers separated by a semi-permeable membrane, is used. The membrane is pre-soaked according to the manufacturer's instructions to remove any preservatives.

  • Sample Preparation: Human plasma is spiked with a known concentration of apalcillin sodium.

  • Dialysis: The plasma-drug solution is placed in one chamber of the dialysis cell, and an equal volume of protein-free buffer (e.g., phosphate-buffered saline, pH 7.4) is placed in the other chamber.

  • Incubation: The dialysis cells are sealed and incubated in a shaking water bath at 37°C for a sufficient period to allow equilibrium to be reached (typically 4-24 hours).

  • Sample Analysis: After incubation, aliquots are taken from both the plasma and buffer chambers. The concentration of apalcillin in each aliquot is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Calculation: The percentage of protein binding is calculated using the following formula:

    % Bound = [(Total Drug Concentration - Unbound Drug Concentration) / Total Drug Concentration] x 100

graph TD {
    A[Start: Prepare Dialysis Cell and Membrane] --> B{Spike Human Plasma with Apalcillin};
    B --> C{Add Plasma-Drug Solution to Chamber 1};
    B --> D{Add Protein-Free Buffer to Chamber 2};
    C & D --> E[Incubate at 37°C until Equilibrium];
    E --> F{Analyze Apalcillin Concentration in Both Chambers};
    F --> G[Calculate Percent Protein Binding];
    G --> H[End];

}

The Dynamic Equilibrium of Apalcillin in Plasma.

Conclusion: A Self-Validating Approach to Drug Development

A thorough understanding and characterization of apalcillin sodium's plasma protein binding are indispensable for its successful development and clinical application. The methodologies detailed in this guide provide a robust framework for obtaining accurate and reproducible binding data. By integrating these in vitro findings with in vivo pharmacokinetic and pharmacodynamic models, researchers can build a comprehensive profile of the drug's behavior in the human body. This self-validating system, where experimental data informs and refines predictive models, is the cornerstone of modern, evidence-based drug development. The moderate protein binding of apalcillin suggests a favorable pharmacokinetic profile, balancing a sufficient free fraction for antimicrobial activity with a bound fraction that contributes to a sustained therapeutic effect.

References

  • Schuhly, W., & Gring, H. (1984). Comparative pharmacokinetics of apalcillin and piperacillin. Chemotherapy, 30(5), 281-287. [Link]

  • Kim, S. H., et al. (2015). Population Pharmacokinetic Analysis of Piperacillin in Burn Patients. Antimicrobial Agents and Chemotherapy, 59(7), 3836–3843. [Link]

  • Ulldemolins, M., et al. (2012). Measuring Unbound Versus Total Piperacillin Concentrations in Plasma of Critically Ill Patients. Antimicrobial Agents and Chemotherapy, 56(8), 4567-4569. [Link]

  • Wong, G., et al. (2014). Protein Binding of β-Lactam Antibiotics in Critically Ill Patients: Can We Successfully Predict Unbound Concentrations? Antimicrobial Agents and Chemotherapy, 58(1), 369-375. [Link]

  • Zander, J., et al. (2024). Effect of albumin substitution on pharmacokinetics of piperacillin/tazobactam in patients with severe burn injury admitted to the intensive care unit. Journal of Antimicrobial Chemotherapy, 79(1), 223–231. [Link]

  • Gundlach, K. H., et al. (1981). Investigations on the pharmacokinetics of apalcillin in man. Arzneimittel-Forschung, 31(7), 1141-1143. [Link]

  • Jager, N. G. L., et al. (2020). An Overview of the Protein Binding of Cephalosporins in Human Body Fluids: A Systematic Review. Frontiers in Pharmacology, 11, 562352. [Link]

  • Barza, M., Vine, H., & Weinstein, L. (1972). Reversibility of Protein Binding of Penicillins: an In Vitro Study Employing a Rapid Diafiltration Process. Antimicrobial Agents and Chemotherapy, 1(5), 427-432. [Link]

  • Kumar, R., & Singh, H. (2024). Protein Binding In Drug Development: A Systematic Review Of Mechanisms, Pharmacokinetics, And Clinical Implications. Journal of Population Therapeutics and Clinical Pharmacology, 31(8), 123-134. [Link]

  • Ferriz, J. M., et al. (1984). Pharmacokinetics of apalcillin. Study of linearity. Pathologie-biologie, 32(5 Pt 2), 526-529. [Link]

  • Zessin, S., et al. (2023). Comparison of antibiotic protein binding in human plasma vs. rabbit plasma. bioRxiv. [Link]

  • Vijayaraj, S., et al. (2011). Study of the effect of Ampicillin Trihydrate on protein binding of Oseltamivir Phosphate. Der Pharmacia Lettre, 3(3), 320-324. [Link]

  • Lima, L. M., et al. (2004). The binding of selected therapeutic drugs to human serum alpha-1 acid glycoprotein and to human serum albumin in vitro. Therapeutic Drug Monitoring, 26(1), 33-39. [Link]

  • Mukker, J. K., et al. (2016). Methodologies for Protein Binding Determination in Anti-infective Agents. In Pharmacokinetic-Pharmacodynamic Modeling of Anti-Infective Drugs (pp. 55-73). Springer. [Link]

  • Jardah, K., et al. (2019). An overview of albumin and alpha-1-acid glycoprotein main characteristics: highlighting the roles of amino acids in binding kinetics and molecular interactions. Journal of Pharmaceutical Analysis, 9(6), 369-378. [Link]

  • Hage, D. S., & Horkulak, J. A. (2021). Characterization of drug binding with alpha-1-acid glycoprotein in clinical samples using ultrafast affinity extraction. Journal of Chromatography B, 1179, 122823. [Link]

  • Huang, Z., & Ung, T. (2013). Effect of Alpha-1-Acid Glycoprotein Binding on Pharmacokinetics and Pharmacodynamics. Current Drug Metabolism, 14(2), 226–238. [Link]

Sources

Protocols & Analytical Methods

Method

Preparation of Apalcillin Sodium Stock Solutions for Cell Culture: An Application Note and Protocol

Introduction: The Rationale for Apalcillin in Cell Culture Apalcillin is a broad-spectrum acylaminopenicillin antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2][3...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rationale for Apalcillin in Cell Culture

Apalcillin is a broad-spectrum acylaminopenicillin antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2][3][4] Like other members of the β-lactam class of antibiotics, apalcillin specifically targets and irreversibly inhibits penicillin-binding proteins (PBPs). These enzymes are crucial for the final steps of peptidoglycan synthesis, a key component of the bacterial cell wall that provides structural integrity.[1][3] By disrupting this process, apalcillin leads to a compromised cell wall, ultimately causing cell lysis and bacterial death.[3] Mammalian cells lack a peptidoglycan cell wall, making apalcillin and its analogs selectively toxic to bacteria with minimal cytotoxic effects on the cultured cells.[5] This selectivity makes it a valuable tool in cell culture for the prevention and control of bacterial contamination.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and use of apalcillin sodium stock solutions in cell culture applications. The protocols outlined below are designed to ensure the potency, sterility, and stability of the antibiotic, thereby safeguarding the integrity of your cell cultures.

Physicochemical Properties of Apalcillin Sodium

PropertyValue (for Ampicillin Sodium)Source(s)
Molecular Formula C16H18N3NaO4S[6][7][8]
Molecular Weight 371.39 g/mol [6][7][8]
Appearance White to slightly beige crystalline powder[7]
Solubility in Water High (up to 50 mg/mL)[6][7][9][10][11]
Solubility in Ethanol Much lower than in water[6]
Solubility in DMSO Approximately 16 mg/mL[12]

Core Principles for Preparing Apalcillin Sodium Stock Solutions

The preparation of a reliable antibiotic stock solution hinges on several key principles that directly impact its efficacy and stability.

Core principles for antibiotic stock solution preparation.

Experimental Protocols

Protocol 1: Preparation of a 50 mg/mL Apalcillin Sodium Stock Solution in Water

This protocol outlines the steps for preparing a high-concentration aqueous stock solution of apalcillin sodium, which is suitable for most cell culture applications.

Materials:

  • Apalcillin sodium powder

  • Sterile, nuclease-free water (cell culture grade)

  • Sterile 50 mL conical tubes

  • Sterile 0.22 µm syringe filters

  • Sterile syringes (10-20 mL)

  • Sterile, cryo-safe microcentrifuge tubes (1-2 mL)

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh 1 gram of apalcillin sodium powder and transfer it to a sterile 50 mL conical tube.

  • Dissolution: Add 20 mL of sterile, nuclease-free water to the conical tube. Cap the tube tightly and vortex until the powder is completely dissolved. The solution should be clear and colorless to faintly yellow.[9]

  • Sterile Filtration: Draw the apalcillin sodium solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe.

  • Filtering: Carefully filter the solution into a new sterile 50 mL conical tube. This step is critical as apalcillin solutions are heat-labile and cannot be autoclaved.[9][13][14]

  • Aliquoting: Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 1 mL) in sterile microcentrifuge tubes. This practice minimizes the risk of contamination and degradation from repeated freeze-thaw cycles.

  • Labeling and Storage: Clearly label each aliquot with the name of the antibiotic, concentration (50 mg/mL), and the date of preparation. Store the aliquots at -20°C for long-term storage (up to 6 months).[6][9][10] For short-term storage, aliquots can be kept at 2-8°C for up to three weeks.[9][10]

Protocol 2: Preparation of Working Solutions

The working concentration of apalcillin in cell culture media typically ranges from 50 to 100 µg/mL.[6][15] The following is an example of how to prepare a working solution in a standard cell culture medium.

Procedure:

  • Thawing: Thaw a single aliquot of the 50 mg/mL apalcillin sodium stock solution at room temperature or in a 37°C water bath.

  • Dilution: To prepare a final concentration of 100 µg/mL in 100 mL of cell culture medium, add 200 µL of the 50 mg/mL stock solution to the medium.

    • Calculation: (100 µg/mL * 100 mL) / 50,000 µg/mL = 0.2 mL or 200 µL

  • Mixing: Gently mix the medium to ensure uniform distribution of the antibiotic.

  • Use: The medium is now ready for use in your cell culture experiments.

Stability and Handling Considerations

The stability of apalcillin sodium in solution is influenced by several factors, including temperature, pH, and the composition of the solvent.[9][13]

  • Temperature: Apalcillin solutions are more stable at lower temperatures. At 37°C in culture, the stability is significantly reduced, lasting for only a few days.[7][9]

  • pH: Solutions are less stable at a pH greater than 7.[9] The optimal pH for stock solutions is generally considered to be ≤ 7.[9]

  • Solvent: While water is the recommended solvent for stock solutions, some buffers can affect stability. For instance, Tris buffer can degrade ampicillin at pH 7.[7][9]

Key factors influencing the stability of apalcillin solutions.

Application in Cell Culture: Contamination Control and Selection

The primary application of apalcillin sodium in cell culture is the prevention and elimination of bacterial contamination. Its broad spectrum of activity makes it effective against a wide range of common laboratory contaminants.

Furthermore, in molecular biology applications, apalcillin can be used as a selection agent for cells that have been successfully transformed with a plasmid carrying a gene for β-lactamase, which confers resistance to ampicillin and its analogs.[14][16]

Cytotoxicity Considerations

Apalcillin, like other β-lactam antibiotics, exhibits low cytotoxicity towards mammalian cells.[5] This is because its mechanism of action targets a structure—the peptidoglycan cell wall—that is absent in eukaryotic cells.[5] Studies on ampicillin have shown no significant cytotoxic effects on various human cell lines, and in some cases, a slight increase in cell viability has been observed at lower concentrations.[5] However, it is always recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line.

Conclusion

The proper preparation and handling of apalcillin sodium stock solutions are essential for maintaining their efficacy and ensuring the reliability of cell culture experiments. By following the detailed protocols and considering the key principles of accuracy, sterility, and stability outlined in this application note, researchers can effectively utilize apalcillin sodium for bacterial contamination control and as a selection agent, thereby enhancing the integrity and reproducibility of their research.

References

  • Ampicillin·Na-salt › SERVA Electrophoresis GmbH. (n.d.). Retrieved March 27, 2024, from [Link]

  • Ampicillin (Sodium salt). (2021, January 25). Dutscher. Retrieved March 27, 2024, from [Link]

  • Ampicillin Sodium Salt. (n.d.). UBPBio. Retrieved March 27, 2024, from [Link]

  • Ampicillin (sodium salt). (n.d.). GRiSP. Retrieved March 27, 2024, from [Link]

  • Xu, K. A., & Trissel, L. A. (2003). Stability of Ampicillin Sodium, Nafcillin Sodium, And Oxacillin Sodium in AutoDose Infusion System Bags. International Journal of Pharmaceutical Compounding, 7(1), 64–66.
  • Kang, M. A., & Kang, J. S. (2012). Stability Test of Ampicillin Sodium Solutions in the Accufuser® Elastomeric Infusion Device Using HPLC: UV Method. Pharmacology & Pharmacy, 3(4), 462-467.
  • Ampicillin Sodium Salt. (n.d.). UBPBio. Retrieved March 27, 2024, from [Link]

  • Dabhi, A. S., et al. (2024). Molecular basis of ampicillin resistance: combinatorial mechanisms and future strategies. Archives of Microbiology, 206(2), 53.
  • Al-Tammemi, A. A. (2019). Comparative Study between Penicillin and Ampicillin. SAS Journal of Medicine, 5(9), 241-244.
  • Ampicillin Sodium – Application in Therapy and Current Clinical Research. (n.d.). Clinicaltrials.eu. Retrieved March 27, 2024, from [Link]

  • Ampicillin (Sodium) 100 mg/mL Solution. (n.d.). ZellBio GmbH. Retrieved March 27, 2024, from [Link]

  • How to effectively dissolve Ampicillin to enable it to filter sterilize? (2019, August 27). ResearchGate. Retrieved March 27, 2024, from [Link]

  • What is the mechanism of Ampicillin? (2024, July 17). Patsnap Synapse. Retrieved March 27, 2024, from [Link]

  • Yang, Z. (2023). Understanding Ampicillin: Mechanism of Action and Clinical Applications. Journal of Bacteriology and Parasitology, S22, 052.
  • Discovery of diazahexa/hepta cyclic cage-like compounds with broad-spectrum antifungal activity against Candida and Cryptococcus species. (n.d.). ResearchGate. Retrieved March 27, 2024, from [Link]

  • Pop, O. L., et al. (2022). Assessment of the In Vitro Cytotoxic Profile of Two Broad-Spectrum Antibiotics—Tetracycline and Ampicillin—On Pharyngeal Carcinoma Cells. Medicina, 58(11), 1632.
  • Ampicillin Sodium Salt for Cell Culture. (2019, November 22). Biocompare. Retrieved March 27, 2024, from [Link]

  • Di Poto, A., et al. (2022). Assessing Cytotoxicity, Proteolytic Stability, and Selectivity of Antimicrobial Peptides: Implications for Orthopedic Applications. International Journal of Molecular Sciences, 23(24), 15809.

Sources

Application

Application Note & Protocol: Quantification of Apalcillin Sodium in Human Plasma using HPLC-UV

Introduction Apalcillin is a broad-spectrum acylureidopenicillin antibiotic with activity against a range of Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa. Accurate quantification of apalcill...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Apalcillin is a broad-spectrum acylureidopenicillin antibiotic with activity against a range of Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa. Accurate quantification of apalcillin in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in the drug development process to ensure efficacy and safety. This document provides a detailed protocol for the determination of apalcillin sodium in human plasma using a robust and reliable High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method. The protocol is designed for researchers, scientists, and drug development professionals and is grounded in established principles of bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3]

The method described herein utilizes a straightforward protein precipitation step for sample clean-up, followed by reversed-phase HPLC separation and UV detection. The principles and steps outlined are intended to serve as a comprehensive guide for establishing and validating this analytical method in a research or clinical laboratory setting.

Scientific Principles of the Method

The quantification of apalcillin in a complex biological matrix like plasma presents several analytical challenges, including the presence of endogenous interfering substances and the need for high sensitivity and specificity. This protocol addresses these challenges through a combination of efficient sample preparation and optimized chromatographic conditions.

  • Sample Preparation: Protein precipitation is a widely used technique for the rapid and efficient removal of proteins from plasma samples.[4][5] In this protocol, acetonitrile is used as the precipitating agent. The addition of a water-miscible organic solvent like acetonitrile disrupts the hydration layer around proteins, leading to their denaturation and precipitation. This process effectively releases the drug into the supernatant, which can then be directly injected into the HPLC system after centrifugation.

  • Chromatographic Separation: The separation of apalcillin from endogenous plasma components and potential metabolites is achieved using reversed-phase HPLC. A C18 column is selected for its versatility and proven efficacy in separating a wide range of drug molecules. The mobile phase, consisting of an aqueous buffer and an organic modifier (acetonitrile), is optimized to achieve a good peak shape and a reasonable retention time for apalcillin. The acidic pH of the mobile phase helps to suppress the ionization of the carboxylic acid group of apalcillin, leading to better retention and peak symmetry on the non-polar stationary phase.

  • Detection: Apalcillin, like other β-lactam antibiotics, possesses a chromophore that absorbs ultraviolet (UV) light. The UV detector is set at a wavelength that provides maximal absorbance for apalcillin, thereby ensuring high sensitivity. While the exact λmax for apalcillin should be experimentally determined, a starting wavelength in the range of 210-230 nm is recommended based on the known spectral properties of similar penicillin derivatives.[6][7]

  • Internal Standard (IS): The use of an internal standard is a critical component of a robust bioanalytical method. The IS is a compound with similar physicochemical properties to the analyte, which is added to all samples, calibrators, and quality controls at a constant concentration. It compensates for potential variations in sample preparation and injection volume, thereby improving the precision and accuracy of the method. For this protocol, another penicillin antibiotic not expected to be present in the samples, such as oxacillin or cloxacillin, is a suitable starting choice for an internal standard. The suitability of the chosen IS must be thoroughly validated.[7]

Visualizing the Analytical Workflow

The overall process from sample collection to data analysis is depicted in the following workflow diagram.

HPLC-UV Workflow for Apalcillin Quantification cluster_SamplePrep Sample Preparation cluster_HPLC HPLC Analysis cluster_Data Data Processing Plasma Sample Plasma Sample Add IS Spike with Internal Standard (IS) Plasma Sample->Add IS Add Acetonitrile Add Acetonitrile (Protein Precipitation) Add IS->Add Acetonitrile Vortex & Centrifuge Vortex and Centrifuge Add Acetonitrile->Vortex & Centrifuge Collect Supernatant Collect Supernatant Vortex & Centrifuge->Collect Supernatant Inject Sample Inject into HPLC System Collect Supernatant->Inject Sample Chromatographic Separation C18 Reversed-Phase Separation Inject Sample->Chromatographic Separation UV Detection UV Detection (210-230 nm) Chromatographic Separation->UV Detection Generate Chromatogram Generate Chromatogram UV Detection->Generate Chromatogram Peak Integration Integrate Peak Areas (Apalcillin & IS) Generate Chromatogram->Peak Integration Calibration Curve Construct Calibration Curve (Peak Area Ratio vs. Conc.) Peak Integration->Calibration Curve Quantify Apalcillin Quantify Apalcillin in Plasma Samples Calibration Curve->Quantify Apalcillin Sample Preparation Workflow Start Start Pipette_Plasma Pipette 100 µL of plasma (Calibrator, QC, or Unknown Sample) into a microcentrifuge tube. Start->Pipette_Plasma Add_IS Add 10 µL of Internal Standard Working Solution. Pipette_Plasma->Add_IS Vortex1 Vortex briefly (5 seconds). Add_IS->Vortex1 Add_ACN Add 300 µL of cold Acetonitrile. Vortex1->Add_ACN Vortex2 Vortex vigorously (30 seconds) to precipitate proteins. Add_ACN->Vortex2 Centrifuge Centrifuge at 10,000 x g for 10 minutes at 4 °C. Vortex2->Centrifuge Transfer_Supernatant Carefully transfer the supernatant to a clean HPLC vial. Centrifuge->Transfer_Supernatant Inject Inject into HPLC Transfer_Supernatant->Inject

Sources

Method

apalcillin sodium dosing regimens for in vivo efficacy studies

Application Note: Apalcillin Sodium Dosing Regimens for In Vivo Efficacy Studies in Murine Infection Models Document Type: Advanced Application Note & Experimental Protocol Target Audience: Preclinical Researchers, Pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Apalcillin Sodium Dosing Regimens for In Vivo Efficacy Studies in Murine Infection Models

Document Type: Advanced Application Note & Experimental Protocol Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists

Introduction & Mechanistic Rationale

Apalcillin sodium is a broad-spectrum, semi-synthetic ureidopenicillin structurally and functionally related to piperacillin. It exhibits potent bactericidal activity against a wide range of Gram-negative and Gram-positive pathogens, most notably Pseudomonas aeruginosa. In preclinical drug development, in vivo murine infection models (e.g., neutropenic thigh and septicemia models) are critical for evaluating the efficacy of apalcillin, either as a monotherapy or in synergistic combinations with aminoglycosides or β -lactamase inhibitors.

The Causality of Experimental Choices (PK/PD Dynamics): Like all β -lactam antibiotics, apalcillin exhibits time-dependent pharmacodynamics . The primary index driving in vivo efficacy is the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration ( fT>MIC ).

Because murine renal clearance of β -lactams is exceptionally rapid—often resulting in a serum half-life ( t1/2​ ) of merely 15 to 30 minutes compared to ~1 hour in humans—researchers cannot rely on standard once-daily dosing. To achieve a clinically relevant fT>MIC (typically targeting 40–50% for penicillins), experimental dosing regimens must employ highly fractionated schedules (e.g., every 2 to 4 hours) or continuous subcutaneous infusion. Furthermore, because P. aeruginosa can rapidly develop resistance, apalcillin is frequently evaluated in combination with gentamicin, which permeabilizes the cell wall and accelerates the bactericidal effect [1].

Pharmacokinetic Profile and Dosing Parameters

To design a self-validating in vivo study, the dosing regimen must be strictly calibrated to the pathogen's MIC and the murine pharmacokinetic profile. The table below summarizes the quantitative dosing parameters established for apalcillin sodium in murine models.

Table 1: Quantitative Dosing and PK Parameters for Apalcillin in Mice

ParameterValue / RangeMechanistic Significance
Typical Dose Range 20 mg/kg – 200 mg/kgScaled to achieve peak serum levels ( Cmax​ ) that sufficiently exceed the MIC of the target strain.
Administration Route Subcutaneous (s.c.) or Intravenous (i.v.)s.c. administration slightly delays absorption, artificially prolonging the t1/2​ to better mimic human PK profiles.
Dosing Frequency q2h, q4h, or q6hRequired to maintain fT>MIC due to rapid murine renal clearance.
Serum Half-life ( t1/2​ ) ~15 – 30 minutesDictates the necessity for fractionated dosing intervals.
Synergistic Partner Doses Gentamicin: 5 – 10 mg/kgAminoglycosides provide concentration-dependent killing and prevent the emergence of resistant sub-populations [1].

Pathway and Workflow Visualizations

The following diagrams illustrate the mechanistic synergy of apalcillin and the standardized workflow for an in vivo efficacy study.

MOA A Apalcillin Sodium (Ureidopenicillin) C Binds PBP-3 & PBP-1A/1B (Cell Wall Synthesis Inhibition) A->C B Gentamicin (Aminoglycoside) D Binds 30S Ribosome (Protein Synthesis Inhibition) B->D E Enhanced Cellular Penetration (Synergistic Entry) C->E Cell wall permeabilization F Bactericidal Effect (In Vivo Efficacy) C->F D->F E->D

Caption: Mechanistic synergy between Apalcillin (cell wall inhibition) and Gentamicin.

Workflow A Day -4 & -1: Neutropenia Induction (Cyclophosphamide 150 & 100 mg/kg) B Day 0: Bacterial Inoculation (P. aeruginosa, 10^5 CFU/thigh) A->B C Day 0 (+2h): Initiate Apalcillin Dosing (20-200 mg/kg s.c. q2h-q4h) B->C D Day 1 (+24h): Efficacy Readout (Thigh Excision & CFU Enumeration) C->D

Caption: Standardized workflow for the neutropenic murine thigh infection model.

Experimental Protocol: Neutropenic Murine Thigh Infection Model

This protocol details a self-validating system to evaluate apalcillin efficacy. The inclusion of a neutropenic model removes the confounding variable of the host immune response, ensuring that the observed bacterial killing is solely attributable to the drug's pharmacodynamics.

Materials Required
  • Animals: Female CF-1 or CD-1 mice (approx. 20–25 g).

  • Immunosuppressant: Cyclophosphamide monohydrate.

  • Pathogen: Pseudomonas aeruginosa (e.g., ATCC 27853), grown to logarithmic phase.

  • Test Article: Apalcillin sodium (reconstituted in sterile 0.9% saline).

  • Synergistic Control (Optional): Gentamicin sulfate.

Step-by-Step Methodology

Phase 1: Induction of Neutropenia

  • Day -4: Administer cyclophosphamide at 150 mg/kg via intraperitoneal (i.p.) injection to induce profound neutropenia (absolute neutrophil count <100/μL ).

  • Day -1: Administer a second maintenance dose of cyclophosphamide at 100 mg/kg i.p. to sustain neutropenia throughout the efficacy study.

Phase 2: Inoculum Preparation and Infection 3. Day 0 (Morning): Subculture P. aeruginosa on tryptic soy agar (TSA) and incubate at 37°C. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 MacFarland standard. 4. Dilution: Dilute the suspension to a final concentration of approximately 1×106 CFU/mL. 5. Inoculation: Inject 0.1 mL of the bacterial suspension ( 1×105 CFU) intramuscularly into the right posterior thigh of each mouse.

Phase 3: Apalcillin Dosing Regimen 6. Treatment Initiation: Exactly 2 hours post-infection (when bacteria are in the exponential growth phase), begin the dosing regimen. 7. Administration: Administer apalcillin sodium subcutaneously (s.c.) in a volume of 0.2 mL per mouse.

  • Monotherapy Arm: 50 mg/kg, 100 mg/kg, and 200 mg/kg administered q2h or q4h for 24 hours.
  • Combination Arm: Apalcillin (5 mg/kg or 20 mg/kg) + Gentamicin (5 mg/kg) administered simultaneously to evaluate synergistic survival rates [1].
  • Control Arm: Administer 0.2 mL of sterile 0.9% saline s.c. at the same frequency.

Phase 4: Efficacy Readout and Data Validation 8. Endpoint Harvest: At 24 hours post-treatment initiation, euthanize the mice via CO2 asphyxiation. 9. Tissue Processing: Aseptically excise the infected right thighs. Homogenize the tissue in 5 mL of cold, sterile saline using a polytron homogenizer. 10. CFU Enumeration: Serially dilute the homogenate (10-fold dilutions) and plate 50 μL aliquots onto TSA plates. Incubate for 18-24 hours at 37°C. 11. Validation: Calculate the log10​ CFU/thigh. A valid study requires the vehicle control group to demonstrate at least a 1-2 log10​ CFU increase from the baseline (2h post-infection) burden. Efficacy is defined as the Δlog10​ CFU compared to the 24-hour vehicle control.

Troubleshooting and Quality Control (E-E-A-T Insights)

  • Suboptimal Efficacy Despite High Doses: If apalcillin fails to reduce bacterial burden at high doses, the issue is likely a failure to maintain fT>MIC . Because apalcillin is cleared rapidly [2], increasing the frequency of dosing (e.g., shifting from q4h to q2h) is mechanistically more effective than increasing the absolute dose per injection.

  • Protein Binding Considerations: Apalcillin has moderate protein binding. When calculating the required dose to exceed the MIC, researchers must adjust for the free (unbound) fraction of the drug in murine serum, not the total drug concentration.

  • Inoculum Effect: Ensure the initial inoculum does not exceed 106 CFU/thigh. Overwhelming bacterial burdens can trigger a stationary growth phase earlier than expected, reducing the efficacy of β -lactams, which require actively dividing cells to inhibit cell wall synthesis.

References

  • Synergistic activity of apalcillin and gentamicin in a combination therapy in experimental Pseudomonas bacteraemia of neutropenic mice Journal of Antimicrobial Chemotherapy URL:[Link]

  • Comparative pharmacokinetics of apalcillin and piperacillin Antimicrobial Agents and Chemotherapy (ASM Journals) URL:[Link]

Application

Application Note: Agar Dilution Susceptibility Testing Using Apalcillin Sodium

Introduction & Mechanistic Overview Apalcillin sodium is a broad-spectrum, semisynthetic acylamino-penicillin designed to combat severe bacterial infections, particularly those caused by resilient Gram-negative organisms...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

Apalcillin sodium is a broad-spectrum, semisynthetic acylamino-penicillin designed to combat severe bacterial infections, particularly those caused by resilient Gram-negative organisms such as Pseudomonas aeruginosa and Acinetobacter species[1][2].

Like other β-lactam antibiotics, apalcillin exerts its bactericidal effect by targeting and covalently binding to Penicillin-Binding Proteins (PBPs) located within the bacterial inner membrane[2][3]. This binding event irreversibly inhibits the transpeptidation process—a critical final step in the cross-linking of peptidoglycan chains[2][3]. The failure to synthesize a robust peptidoglycan layer renders the bacterial cell osmotically unstable, ultimately leading to cell lysis and death[2].

G Apalcillin Apalcillin Sodium (Beta-Lactam) PBP Penicillin-Binding Proteins (PBPs) Apalcillin->PBP Binds to Transpeptidation Transpeptidation Inhibition PBP->Transpeptidation Inactivates Peptidoglycan Peptidoglycan Cross-linking Failure Transpeptidation->Peptidoglycan Osmotic Osmotic Instability Peptidoglycan->Osmotic Lysis Bacterial Cell Lysis Osmotic->Lysis

Mechanism of Apalcillin sodium inhibiting bacterial cell wall synthesis.

Rationale for Agar Dilution

While broth microdilution is common, the agar dilution method remains the gold standard for determining the Minimum Inhibitory Concentration (MIC) for fastidious organisms, anaerobes, or when screening a large cohort of clinical isolates simultaneously[4][5]. By incorporating apalcillin directly into the agar medium, researchers can spot-inoculate up to 36 different bacterial strains on a single plate. This minimizes inter-assay variability and provides a highly visual, definitive endpoint for bacterial growth inhibition[5][6].

Quantitative Efficacy Data

Apalcillin demonstrates potent in vitro activity against a variety of clinical isolates. The table below summarizes the MIC range and MIC₉₀ (the concentration required to inhibit 90% of isolates) for key pathogens.

Bacterial Species / GroupMIC Range (µg/mL)MIC₉₀ (µg/mL)Clinical Context & Notes
Pseudomonas aeruginosa0.25 - 4.02.0 - 4.0Highly potent; often tested alongside β-lactamase inhibitors[5][7].
Acinetobacter spp.0.25 - 4.02.0 - 4.0Effective against multidrug-resistant hospital isolates[7].
Enterobacteriaceae≤0.5 - >64≤64Susceptibility varies based on SHV/TEM β-lactamase expression[5][7].
Neisseria gonorrhoeae≤0.06 - 1.0≤1.0Highly active even against some β-lactamase producers[7].
Eikenella corrodens0.06 - 32.0VariableSusceptibility testing is strictly required prior to empirical therapy[6].

Experimental Protocol: Agar Dilution Susceptibility Testing

This protocol is adapted from foundational Clinical and Laboratory Standards Institute (CLSI) methodologies for antimicrobial susceptibility testing[4][5].

Materials & Reagents
  • Apalcillin Sodium Salt: Analytical grade (adjusted for potency/purity).

  • Medium: Mueller-Hinton Agar (MHA) for aerobic organisms; Wilkins-Chalgren or Brucella agar for anaerobes.

  • Equipment: Water bath (set to 45–50°C), Steers replicator (multipoint inoculator), 0.5 McFarland turbidity standard, spectrophotometer.

Step-by-Step Methodology

Step 1: Preparation of Antimicrobial Stock Solutions

  • Action: Dissolve apalcillin sodium in sterile distilled water or phosphate buffer (pH 6.0) to create a high-concentration stock (e.g., 1280 µg/mL).

  • Causality: Apalcillin sodium is highly water-soluble. Preparing a concentrated stock ensures that when the drug is added to the agar, the diluent volume does not exceed 5% of the total agar volume, preventing the physical softening of the agar matrix.

Step 2: Preparation of Agar Plates

  • Action: Melt the MHA and equilibrate it in a water bath at 45–50°C. Perform serial two-fold dilutions of the apalcillin stock directly into the molten agar. Pour into petri dishes and allow to solidify[4][5].

  • Causality: Temperature control is critical. Pouring agar hotter than 50°C will thermally degrade the unstable β-lactam ring of apalcillin, artificially inflating MIC values. Conversely, if the agar is too cool, it will solidify prematurely, causing uneven drug distribution.

Step 3: Inoculum Standardization

  • Action: Select 3-5 well-isolated colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5×108 CFU/mL). Dilute this suspension 1:10[5].

  • Causality: Standardizing the inoculum is essential to prevent the "inoculum effect"—a phenomenon where an excessively high bacterial load overwhelms the antibiotic (especially bactericidal β-lactams), leading to false resistance[7].

Step 4: Multipoint Inoculation

  • Action: Use a Steers replicator to deliver 1 to 2 µL of the standardized inoculum onto the surface of the dried agar plates[6]. This yields a final spot concentration of approximately 104 CFU.

  • Causality: The replicator ensures precise, reproducible delivery of the bacterial load across all drug concentrations, eliminating pipetting fatigue and human error.

Step 5: Incubation & MIC Determination

  • Action: Invert the plates and incubate at 35°C ± 2°C for 16–20 hours in ambient air (or appropriate atmospheric conditions for fastidious/anaerobic organisms)[5].

  • Action: Read the MIC as the lowest concentration of apalcillin that completely inhibits visible bacterial growth (ignoring a single colony or a faint haze)[5].

Workflow Stock 1. Antimicrobial Stock Preparation Agar 2. Agar Plate Preparation (45-50°C) Stock->Agar Serial Dilution Inoculum 3. Inoculum Standardization (0.5 McFarland) Agar->Inoculum Spotting 4. Multipoint Inoculation (Steers Replicator) Agar->Spotting Solidified Plates Inoculum->Spotting Incubation 5. Incubation (35°C, 16-20 hrs) Spotting->Incubation Reading 6. MIC Determination (Lowest conc. w/o growth) Incubation->Reading

Step-by-step experimental workflow for agar dilution susceptibility testing.

Self-Validating System: Quality Control & Troubleshooting

To ensure the scientific integrity of the assay, the protocol must be treated as a self-validating system. If any of the following controls fail, the entire run must be discarded and repeated.

  • Growth Control (Drug-Free Plate): The first and last plates inoculated must contain no apalcillin. Purpose: Validates that the base medium supports robust growth and that the bacteria remained viable throughout the inoculation process[5].

  • Sterility Control: Uninoculated plates containing apalcillin must be incubated alongside the test plates. Purpose: Confirms aseptic technique during agar preparation and pouring[5].

  • Reference Strains: Include well-characterized ATCC strains (e.g., Pseudomonas aeruginosa ATCC 27853) with known apalcillin MIC ranges[3]. Purpose: Validates the potency of the apalcillin stock. If the MIC of the reference strain falls outside the acceptable quality control limits, the drug may have degraded, or the agar pH may be incorrect.

References

  • Patsnap Synapse. Apalcillin sodium - Drug Targets, Indications, Patents. Retrieved from: [Link]

  • PubMed (NIH). Comparative in vitro activity of apalcillin alone and combined with Ro 48-1220, a novel penam beta-lactamase inhibitor. Retrieved from: [Link]

  • ASM Journals. Susceptibility of Eikenella corrodens to penicillin, apalcillin, and twelve new cephalosporins. Retrieved from:[Link]

Sources

Method

Application Note: High-Resolution Mass Spectrometry for the Identification and Structural Elucidation of Apalcillin Sodium Metabolites

Audience: Researchers, scientists, and drug development professionals in pharmaceutical sciences, drug metabolism and pharmacokinetics (DMPK), and clinical research. Abstract: This document provides a comprehensive techn...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals in pharmaceutical sciences, drug metabolism and pharmacokinetics (DMPK), and clinical research.

Abstract: This document provides a comprehensive technical guide for the analysis of apalcillin sodium and its metabolites using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). We delve into the core principles of method development, from sample preparation in complex biological matrices to the detailed interpretation of mass spectral data. This guide presents a field-proven protocol and explains the scientific rationale behind key experimental choices, enabling researchers to develop and validate robust analytical methods for pharmacokinetic and drug metabolism studies in compliance with regulatory expectations.

Introduction: The Analytical Imperative for Apalcillin Metabolite Profiling

Apalcillin is a broad-spectrum, semi-synthetic acylureidopenicillin antibiotic effective against a range of Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa.[1] Like other β-lactam antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis.[2] The chemical structure of apalcillin features a core 6-aminopenicillanic acid backbone with a complex side chain, which dictates its antibacterial spectrum and pharmacokinetic properties.

The metabolic fate of a drug is a critical determinant of its efficacy and safety profile. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) have established clear guidelines on the safety testing of drug metabolites (MIST). These guidelines necessitate the identification and characterization of any metabolite that constitutes more than 10% of the total drug-related exposure in humans.[3] Therefore, a robust and sensitive analytical method is paramount for accurately profiling the biotransformation of apalcillin in vivo. This application note provides the foundational methodology to achieve this, focusing on the power of LC-MS/MS for definitive structural elucidation.

Part 1: Foundational Strategy for Sample Preparation

The primary challenge in bioanalysis is the effective isolation of target analytes from complex biological matrices like plasma and urine, which contain high concentrations of proteins, salts, lipids, and other endogenous interferences.[4] A multi-step sample preparation protocol is crucial for ensuring method robustness, sensitivity, and longevity of the analytical column and mass spectrometer.

Causality Behind the Protocol: Protein Precipitation followed by Solid-Phase Extraction (SPE)
  • Protein Precipitation (PPT): This is the essential first step for plasma samples. Proteins constitute a major portion of the plasma matrix and can severely interfere with analysis by precipitating within the HPLC system, causing column blockage and ion suppression in the mass spectrometer. We utilize cold acetonitrile for PPT, which is highly effective at denaturing and precipitating proteins while being compatible with subsequent reversed-phase SPE.

  • Solid-Phase Extraction (SPE): Following PPT, the supernatant still contains salts and other polar interferences. SPE provides a more refined cleanup and allows for the concentration of the analytes.[5] A mixed-mode or reversed-phase SPE cartridge is ideal. The mechanism involves partitioning the analyte onto a solid sorbent, washing away interferences, and then eluting the purified analyte with a small volume of organic solvent. This "catch and release" method significantly enhances the signal-to-noise ratio.[6]

Detailed Protocol 1: Sample Extraction from Human Plasma
  • Initial Step: Aliquot 250 µL of human plasma into a 2 mL polypropylene microcentrifuge tube.

  • Internal Standard: Spike the sample with an appropriate internal standard (e.g., a stable isotope-labeled version of apalcillin or a close structural analog like ampicillin-d5) to correct for variability in extraction and instrument response.

  • Protein Precipitation: Add 750 µL of ice-cold acetonitrile. Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube, avoiding the protein pellet.

  • Dilution: Dilute the supernatant with 1 mL of 0.1% formic acid in water to reduce the organic content, ensuring proper binding to the SPE sorbent.

  • SPE Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18, 100 mg) by passing 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove residual salts and polar interferences.

  • Elution: Elute the apalcillin and its metabolites with 1 mL of methanol into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.[7]

Part 2: LC-MS/MS Analysis Workflow

The separation and detection of apalcillin and its metabolites are achieved using a reversed-phase liquid chromatography system coupled to a tandem mass spectrometer.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis p1 Plasma Sample + IS p2 Protein Precipitation (Acetonitrile) p1->p2 p3 Centrifugation p2->p3 p4 Supernatant Dilution p3->p4 p5 Solid-Phase Extraction (SPE) p4->p5 p6 Evaporation & Reconstitution p5->p6 lc Reversed-Phase HPLC (C18 Column) p6->lc ms Tandem Mass Spectrometer (ESI+ Source) lc->ms da Data Acquisition (MRM Mode) ms->da data Raw Data (Chromatograms & Spectra) da->data Generate Data

Caption: Overall experimental workflow from sample preparation to data acquisition.
Detailed Protocol 2: LC-MS/MS Method Parameters
  • LC System: UPLC/HPLC system capable of binary gradient elution.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size). A smaller particle size enhances resolution and peak sharpness.[8]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 8.0 min: 5% to 95% B (linear ramp)

    • 8.0 - 9.0 min: 95% B (hold)

    • 9.1 - 10.0 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS System: Triple Quadrupole or Q-TOF Mass Spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Key MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 1000 L/hr[9]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification or Full Scan/Product Ion Scan for metabolite identification.

Part 3: Data Interpretation - Proposed Metabolism and Fragmentation

While specific literature on the mass spectrometric fragmentation of apalcillin is limited, its structure is analogous to other well-studied penicillins like ampicillin.[10] The fragmentation patterns are dominated by cleavages within the core β-lactam and thiazolidine ring structure.

Proposed Metabolic Pathway

The most probable metabolic pathway for apalcillin, like other penicillins, is the hydrolysis of the strained β-lactam ring. This enzymatic or chemical cleavage results in the formation of the corresponding apalcilloic acid . This metabolite is more polar and is readily excreted.

Caption: Proposed primary metabolic conversion of Apalcillin.
Proposed Fragmentation of Apalcillin

In positive ion ESI-MS, apalcillin will be observed as its protonated molecular ion [M+H]⁺. Under collision-induced dissociation (CID), the molecule is expected to fragment at key locations, primarily across the β-lactam ring and at the amide linkage to the side chain. The fragmentation of ampicillin provides a reliable model, where characteristic ions correspond to the thiazolidine ring and the benzylamine group.[8]

fragmentation cluster_frags Characteristic Fragments parent Apalcillin [M+H]⁺ m/z 522.1 f1 Side Chain Ion (Acylium Ion) parent->f1 Amide Cleavage f2 Penam Core Ion (Thiazolidine Ring) parent->f2 β-Lactam Ring Cleavage f3 Further Side Chain Fragments f1->f3

Caption: General proposed fragmentation pathway for Apalcillin.
Data Summary Table

The following table summarizes the expected mass-to-charge ratios for apalcillin and its primary proposed metabolite, apalcilloic acid. These values serve as the basis for developing an MRM method for quantification and for guiding targeted searches in high-resolution mass spectrometry data.

CompoundFormulaExact Mass[M+H]⁺ (m/z)Proposed Metabolite[M+H]⁺ (m/z)Key Fragment Ions (Proposed)
Apalcillin C₂₅H₂₃N₅O₆S521.14522.15--349.1 (Penam Core + Side Chain Fragment), 174.0 (Side Chain Fragment)
Apalcilloic Acid C₂₅H₂₅N₅O₇S539.15540.16Apalcillin522.15367.1 (Metabolite Core Fragment), 174.0 (Side Chain Fragment)

Note: The proposed fragment ions are based on analogous structures. Actual fragmentation should be confirmed experimentally using a reference standard and high-resolution MS/MS.

References

  • Tsuji, K., & Robertson, J. H. (n.d.). HPLC Method for Analyzing Ampicillin. Retrieved from [Link]

  • Tsuji, K., & Robertson, J. H. (1975). High-performance liquid chromatographic analysis of ampicillin. Journal of Pharmaceutical Sciences, 64(9), 1542-1545. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ampicillin Sodium. PubChem Compound Database. Retrieved from [Link]

  • Nelis, H. J., Vandenbranden, J., Verhaeghe, B., De Kruif, A., Mattheeuws, D., & De Leenheer, A. P. (1992). Liquid chromatographic determination of ampicillin in bovine and dog plasma by using a tandem solid-phase extraction method. Antimicrobial Agents and Chemotherapy, 36(8), 1606-1610. Retrieved from [Link]

  • precisionFDA. (n.d.). AMPICILLIN SODIUM. Retrieved from [Link]

  • Waters Corporation. (n.d.). Characterization and Confirmation of Ampicillin with LC-MS on a Single Quadrupole Mass Spectrometer. Retrieved from [Link]

  • Schmid, J., et al. (2024). Development and Validation of a High-Performance Liquid Chromatography–Ultraviolet Spectrometry Method for Ampicillin and Its Application in Routine Therapeutic Drug Monitoring of Intensive Care Patients. Therapeutic Drug Monitoring. Retrieved from [Link]

  • Li, H., et al. (2014). Identification of the Related Substances in Ampicillin Capsule by Rapid Resolution Liquid Chromatography Coupled with Electrospray Ionization Tandem Mass Spectrometry. Journal of Analytical Methods in Chemistry. Retrieved from [Link]

  • UBPBio. (n.d.). Ampicillin Sodium Salt. Retrieved from [Link]

  • Genome.jp. (n.d.). KEGG DRUG: Ampicillin sodium. Retrieved from [Link]

  • Suwanrumpha, S., & Freas, R. B. (1989). Tandem mass spectrometric studies of the fragmentation of penicillins and their metabolites. Biomedical & Environmental Mass Spectrometry, 18(10), 983-994. Retrieved from [Link]

  • Sun, D., et al. (2020). Ampicillin-controlled glucose metabolism manipulates the transition from tolerance to resistance in bacteria. Proceedings of the National Academy of Sciences, 117(48), 30643-30652. Retrieved from [Link]

  • McInerney, P., & Martoglio, R. (n.d.). High Performance Liquid Chromatography (HPLC) for Ampicillin and Cefuroxime. DePauw University. Retrieved from [Link]

  • Ghasemi, J., & Niazi, A. (2009). Simultaneous spectrophotometric determination of ampicillin and penicillin in human plasma using multivariate calibration. Journal of the Chinese Chemical Society, 56(2), 320-326. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed fragmentation pathway for the fragmentation ion of 6-APA ampicillin amide. Retrieved from [Link]

  • de Oliveira, A. F., et al. (2008). Determination of ampicillin in human plasma by solid-phase extraction-liquid chromatography-tandem mass spectrometry (SPE-LC-MS/MS) and its use in bioequivalence studies. Arzneimittelforschung, 58(2), 91-96. Retrieved from [Link]

  • Hitzenberger, G., et al. (1981). [Investigations on the pharmacokinetics of apalcillin in man]. Arzneimittel-Forschung, 31(6), 996-999. Retrieved from [Link]

  • El-Gindy, A. (1999). Determination of ampicillin in human plasma by high-performance liquid chromatography using ultraviolet detection. Journal of Pharmaceutical and Biomedical Analysis, 21(3), 517-524. Retrieved from [Link]

  • O'Sullivan, C. K., & Guilbault, G. G. (2020). Aptamer-Based Detection of Ampicillin in Urine Samples. Sensors (Basel), 20(19), 5655. Retrieved from [Link]

  • Wikipedia. (n.d.). Ampicillin. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Ampicillin for Injection, USP. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectral fragmentation pathways of (a) cephalosporin antibiotics.... Retrieved from [Link]

  • OpenStax. (n.d.). 15.3 Mechanisms of Antibacterial Drugs. Microbiology: Canadian Edition. Retrieved from [Link]

  • Le-Vagueresse, G., et al. (1981). [Pharmacokinetics of apalcillin. Study of linearity]. Pathologie-biologie, 29(7), 405-408. Retrieved from [Link]

  • Clinicaltrials.eu. (n.d.). Ampicillin Sodium – Application in Therapy and Current Clinical Research. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ampicillin. Bookshelf. Retrieved from [Link]

  • Jones, A., et al. (2021). Multiresidue antibiotic-metabolite quantification method using ultra-performance liquid chromatography coupled with tandem mass spectrometry for environmental and public exposure estimation. Environmental Science and Pollution Research, 28(43), 61358-61372. Retrieved from [Link]

Sources

Application

apalcillin sodium formulation for intravenous administration in rats

Application Note: Formulation and Intravenous Administration of Apalcillin Sodium for Pharmacokinetic Profiling in Murine Models Target Audience: Pharmacologists, Preclinical Formulation Scientists, and Drug Development...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Formulation and Intravenous Administration of Apalcillin Sodium for Pharmacokinetic Profiling in Murine Models

Target Audience: Pharmacologists, Preclinical Formulation Scientists, and Drug Development Professionals.

Mechanistic Rationale & Formulation Dynamics

Apalcillin sodium is a potent, broad-spectrum penicillin derivative that exerts its bactericidal effect by acting as a Penicillin-Binding Protein (PBP) inhibitor[1]. In preclinical drug development, accurate pharmacokinetic (PK) profiling in rats is essential for understanding its systemic clearance, which is driven by both renal glomerular filtration and hepatobiliary transport via organic anion transporters (OATs)[2].

Causality in Formulation Design: Like many beta-lactam antibiotics, apalcillin sodium is highly soluble in aqueous environments but is susceptible to rapid, concentration-dependent hydrolysis. The choice of the formulation vehicle is critical. Dextrose solutions are known to accelerate beta-lactam degradation, whereas 0.9% Normal Saline (NS) significantly stabilizes the molecular structure[3]. To maintain >94% active pharmaceutical ingredient (API) integrity, the formulation must be prepared in cold 0.9% NS (4°C) and administered within a strict 60-minute window[3].

Experimental Workflow

Workflow N1 Apalcillin Sodium API N2 Reconstitution in 0.9% NaCl (Ice Bath, pH 7.0-8.0) N1->N2 N3 Sterile Filtration (0.22 µm) N2->N3 N4 IV Administration (JVC Rat) 80-100 mg/kg N3->N4 N5 Serial Blood Sampling (0 - 6 hrs) N4->N5 N6 HPLC-UV PK Analysis N5->N6

Caption: Workflow for Apalcillin Sodium formulation, IV dosing, and PK analysis in rats.

Step-by-Step Methodologies

Phase 1: Preparation of Apalcillin Sodium IV Formulation (30 mg/mL)

Note: Beta-lactams are sensitive to oxidative and thermal degradation. All preparation steps must be performed on ice.

  • Chill 0.9% Sterile Sodium Chloride (NS) on ice to 4°C.

  • Weigh the required amount of Apalcillin Sodium API (e.g., 150 mg for a 5 mL batch) using a calibrated analytical balance.

  • Gradually add the chilled NS to the API while gently swirling. Do not vortex vigorously , as excessive aeration promotes oxidative degradation.

  • Verify the pH of the reconstituted solution using a micro-pH probe. It should naturally fall between 7.0 and 8.0.

  • Filter the solution through a 0.22 µm sterile polyethersulfone (PES) syringe filter into a sterile, amber glass vial to protect the solution from light.

  • Self-Validation Checkpoint: Retain a 50 µL aliquot of the pre-dose formulation and a 50 µL aliquot post-dose. Analyze both via HPLC-UV to confirm that the API concentration did not deviate by >5% during the administration window. This validates the exact dose delivered.

Phase 2: Intravenous Administration in JVC Rats

Using Jugular Vein Catheterized (JVC) rats minimizes handling stress. Stress induces catecholamine release, which artificially alters cardiac output and hepatic blood flow, thereby skewing clearance data[4].

  • Acclimate the JVC rat in a specialized automated sampling cage for 30 minutes prior to dosing.

  • Flush the catheter with 0.1 mL of heparinized saline (10 IU/mL) to ensure patency and prevent micro-clotting.

  • Draw the calculated dose of the Apalcillin formulation (e.g., 90 mg/kg equates to 3 mL/kg of the 30 mg/mL solution) into a sterile syringe.

  • Administer the dose via the JVC as a slow IV bolus over exactly 2 minutes . Rapid injection of sodium salts can cause acute toxicity or localized phlebitis.

  • Immediately flush the line with 0.2 mL of sterile saline to ensure the full dose enters the systemic circulation, followed by 0.1 mL of heparinized saline to lock the catheter.

Phase 3: Pharmacokinetic Blood Sampling & Processing
  • Withdraw 0.2 mL of whole blood via the JVC at predetermined time points: 5, 15, 30, 60, 120, 240, and 360 minutes post-dose.

  • Replace the withdrawn volume with 0.2 mL of warm (37°C) sterile saline after each time point to maintain hemodynamic stability.

  • Transfer blood to K2EDTA microcentrifuge tubes pre-chilled on ice.

  • Centrifuge immediately at 3,000 x g for 10 minutes at 4°C to separate the plasma.

  • Snap-freeze plasma aliquots in liquid nitrogen and store at -80°C until HPLC-UV analysis.

  • Self-Validation Checkpoint: Monitor the hematocrit of the final blood sample. A drop of >15% compared to baseline indicates excessive hemodilution from saline replacement, which can artificially inflate the calculated volume of distribution (Vdss).

Systemic Distribution & Excretion Pathways

Pathway A Intravenous Apalcillin B Systemic Circulation A->B C Hepatic OATs / Biliary Excretion B->C Hepatobiliary D Renal Glomerular Filtration B->D Renal E PBP Inhibition (Target Bacteria) B->E Efficacy

Caption: Systemic distribution, excretion pathways, and mechanism of action of IV Apalcillin.

Quantitative Pharmacokinetic Data

The following table summarizes the expected baseline pharmacokinetic parameters for apalcillin sodium when administered intravenously to healthy adult rats. Because apalcillin is rapidly cleared via both renal and biliary routes, its half-life is characteristically short.

Table 1: Representative Pharmacokinetic Parameters of IV Apalcillin Sodium in Rats (Dose: 90 mg/kg)

ParameterAbbreviationTypical Value RangeUnit
Maximum Plasma Concentration Cmax180 - 220µg/mL
Area Under the Curve AUC(0-∞)120 - 150µg·h/mL
Elimination Half-Life t(1/2)0.8 - 1.2hours
Systemic Clearance CL10 - 15mL/min/kg
Volume of Distribution Vdss0.25 - 0.35L/kg

References

  • Apalcillin sodium - Drug Targets, Indications, Patents Source: Patsnap Synapse URL:[Link]

  • Stability Test of Ampicillin Sodium Solutions in the Accufuser® Elastomeric Infusion Device Using HPLC: UV Method Source: SCIRP (Scientific Research Publishing) URL:[Link]

  • Antibiotic efflux pumps in eukaryotic cells: occurrence and impact on antibiotic cellular pharmacokinetics, pharmacodynamics and toxicodynamics Source: Journal of Antimicrobial Chemotherapy | Oxford Academic URL:[Link]

  • Quantitative Structure–Activity Relationship Models of Clinical Pharmacokinetics: Clearance and Volume of Distribution Source: ACS Publications URL:[Link]

Sources

Method

Application Note &amp; Protocol: Quantifying Apalcillin Sodium Permeability in Gram-Negative Bacteria

Introduction: The Gram-Negative Challenge The escalating crisis of antibiotic resistance necessitates a deeper understanding of how antibacterial agents function and, crucially, how they fail. In Gram-negative bacteria,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Gram-Negative Challenge

The escalating crisis of antibiotic resistance necessitates a deeper understanding of how antibacterial agents function and, crucially, how they fail. In Gram-negative bacteria, the cell envelope presents a formidable barrier to many antibiotics.[1] This multi-layered structure, comprising an outer membrane (OM), a periplasmic space containing a thin peptidoglycan layer, and an inner membrane (IM), is a primary determinant of intrinsic and acquired resistance.[1][2] The OM, an asymmetric bilayer with lipopolysaccharide (LPS) in its outer leaflet, is particularly adept at restricting the influx of noxious compounds, including antibiotics like apalcillin sodium.[1][2]

Apalcillin is a broad-spectrum β-lactam antibiotic that exerts its bactericidal effect by inhibiting penicillin-binding proteins (PBPs) involved in peptidoglycan synthesis, leading to compromised cell wall integrity and lysis.[3][4][5] For apalcillin to reach its periplasmic targets, it must first traverse the OM. This passage is often mediated by porin channels, which allow the diffusion of hydrophilic molecules.[6][7] However, the efficiency of this transit is a critical factor in the drug's efficacy. Furthermore, once in the periplasm, apalcillin can be inactivated by β-lactamase enzymes or expelled from the cell by multidrug efflux pumps, such as the AcrAB-TolC system in Escherichia coli.[2][6][8]

Therefore, quantifying the permeability of apalcillin across the Gram-negative cell envelope is paramount for understanding its mechanism of action, overcoming resistance, and designing more effective β-lactam antibiotics. This application note provides a detailed guide to the principles and protocols for measuring apalcillin sodium permeability, with a focus on methods that account for the interplay between OM influx and periplasmic enzymatic degradation.

Principle of Measurement: Coupling Influx to Hydrolysis

A robust and widely used method for determining the OM permeability of β-lactam antibiotics in Gram-negative bacteria is the β-lactamase hydrolysis assay.[7][9][10] This technique cleverly uses the periplasmic β-lactamase enzyme as an intracellular "sink" for the antibiotic. The underlying assumption is that when the β-lactamase is present in sufficient quantities, the rate-limiting step for antibiotic degradation is its diffusion across the outer membrane.[10] By measuring the rate of hydrolysis of an external β-lactam, one can infer the rate of its permeation into the periplasm.

A key tool in this assay is nitrocefin, a chromogenic cephalosporin.[11][12] In its intact form, nitrocefin is yellow. Upon hydrolysis of its β-lactam ring by a β-lactamase, it undergoes a distinct color change to red, which can be quantified spectrophotometrically at approximately 482-490 nm.[12][13][14] This allows for a real-time measurement of β-lactamase activity.

The overall workflow involves comparing the rate of nitrocefin hydrolysis by intact bacterial cells (where the OM is the barrier) to the rate of hydrolysis by lysed cells (where the enzyme is freely accessible). The difference in these rates provides a measure of the OM's permeability to the substrate.

Experimental Protocols

This section details the step-by-step methodologies for assessing apalcillin permeability. It is crucial to use appropriate control strains, such as isogenic mutants lacking specific porins or overexpressing efflux pumps, to dissect the different transport pathways.

Protocol 1: Outer Membrane Permeability via Nitrocefin Hydrolysis Assay

This protocol quantifies the rate of apalcillin entry by measuring its ability to compete with nitrocefin for periplasmic β-lactamase.

Materials:

  • Gram-negative bacterial strain of interest (e.g., E. coli, P. aeruginosa)

  • Luria-Bertani (LB) broth or other suitable growth medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • Apalcillin sodium

  • Nitrocefin (stock solution in DMSO, stored at -20°C, protected from light)[12]

  • Spectrophotometer or microplate reader capable of measuring absorbance at 490 nm

  • Sonicator or lysozyme/EDTA for cell lysis

  • Cuvettes or 96-well microplates

Step-by-Step Methodology:

  • Bacterial Culture Preparation:

    • Inoculate a single colony of the test bacterium into 5 mL of LB broth and grow overnight at 37°C with shaking.

    • The following day, dilute the overnight culture 1:100 into fresh broth and grow to mid-logarithmic phase (OD600 ≈ 0.4-0.6).

    • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

    • Wash the cell pellet twice with cold PBS and resuspend in PBS to a final OD600 of 1.0. Keep the cell suspension on ice.

  • Preparation of Lysed Cells:

    • Take a portion of the washed cell suspension from step 1.

    • Lyse the cells to release the periplasmic β-lactamase. This can be achieved by sonication on ice or by chemical lysis using lysozyme and EDTA.

    • Confirm lysis by microscopy or by measuring the release of intracellular contents.

    • The resulting lysate will serve as the "uninhibited" control, representing 100% β-lactamase activity.

  • Nitrocefin Hydrolysis Assay:

    • Equilibrate the spectrophotometer to the desired assay temperature (e.g., 25°C or 37°C).

    • Prepare a working solution of nitrocefin in PBS. A typical final concentration in the assay is 50-100 µM.[15]

    • For Intact Cells: In a cuvette or microplate well, mix the intact cell suspension with the nitrocefin working solution.

    • For Lysed Cells: In a separate cuvette or well, mix the cell lysate with the nitrocefin working solution.

    • Immediately begin monitoring the increase in absorbance at 490 nm over time. Record readings every 30-60 seconds for 5-10 minutes. The rate of hydrolysis should be linear during the initial phase of the reaction.

  • Apalcillin Competition Assay:

    • Set up parallel reactions as in step 3, but with the addition of varying concentrations of apalcillin sodium.

    • Pre-incubate the intact cells with the desired concentration of apalcillin for a short period (e.g., 1-2 minutes) before adding nitrocefin.

    • Measure the rate of nitrocefin hydrolysis in the presence of apalcillin. Apalcillin will compete with nitrocefin for the β-lactamase, resulting in a decreased rate of color change.

Data Analysis and Interpretation:

  • Calculate the initial rate of nitrocefin hydrolysis (V) for each condition (intact cells, lysed cells, and in the presence of apalcillin) from the linear portion of the absorbance vs. time plot.

  • The permeability of the outer membrane can be expressed as the ratio of the hydrolysis rate in intact cells to that in lysed cells.

  • The ability of apalcillin to permeate the outer membrane is determined by its ability to inhibit nitrocefin hydrolysis in intact cells. This can be quantified by calculating the IC50 value of apalcillin (the concentration required to inhibit 50% of nitrocefin hydrolysis).

Parameter Description Expected Outcome
Vmax (Lysed Cells) Maximum rate of nitrocefin hydrolysis with freely accessible β-lactamase.Highest rate of color change.
V (Intact Cells) Rate of nitrocefin hydrolysis in intact cells, limited by OM permeability.Slower rate of color change compared to lysed cells.
V (Intact Cells + Apalcillin) Rate of nitrocefin hydrolysis in the presence of competing apalcillin.Further reduced rate of color change, dependent on apalcillin concentration and permeability.
Protocol 2: Assessing the Role of Efflux Pumps via MIC Potentiation Assay

This protocol determines if apalcillin is a substrate for bacterial efflux pumps. A significant reduction in the Minimum Inhibitory Concentration (MIC) of apalcillin in the presence of an efflux pump inhibitor (EPI) indicates that the drug is actively pumped out of the cell.

Materials:

  • Gram-negative bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Apalcillin sodium

  • Efflux pump inhibitor (EPI), e.g., Phenylalanine-Arginine β-Naphthylamide (PAβN) or a specific inhibitor for the pump of interest.

  • Sterile 96-well microplates

Step-by-Step Methodology:

  • Prepare Bacterial Inoculum:

    • Grow the bacterial strain overnight in CAMHB.

    • Dilute the culture in fresh CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microplate.

  • Prepare Antibiotic and Inhibitor Dilutions:

    • Prepare a serial two-fold dilution of apalcillin sodium in CAMHB in the 96-well plate.

    • Prepare a second set of apalcillin dilutions in CAMHB that also contains a fixed, sub-inhibitory concentration of the EPI. The concentration of the EPI should not affect bacterial growth on its own.

  • Inoculation and Incubation:

    • Inoculate all wells (except for sterility controls) with the prepared bacterial suspension.

    • Include growth control wells (bacteria only) and sterility control wells (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of apalcillin that completely inhibits visible bacterial growth.

    • Determine the MIC of apalcillin alone and in the presence of the EPI.

Data Analysis and Interpretation:

A significant potentiation effect is observed if the MIC of apalcillin is reduced by at least four-fold in the presence of the EPI.[16] This indicates that apalcillin is a substrate of the efflux pump(s) targeted by the inhibitor.

Condition MIC (µg/mL)
Apalcillin Alonee.g., 64
Apalcillin + EPIe.g., 8
Fold Reduction 8-fold
Protocol 3: Whole-Cell Accumulation Assay using LC-MS/MS

For a direct quantification of intracellular apalcillin, a whole-cell accumulation assay coupled with Liquid Chromatography-Mass Spectrometry (LC-MS/MS) can be employed. This method is highly sensitive and specific but requires specialized equipment.

Materials:

  • Gram-negative bacterial strain of interest

  • Growth medium (e.g., LB broth)

  • Apalcillin sodium

  • Centrifuge capable of rapid pelleting

  • Lysis buffer (e.g., containing acetonitrile or other organic solvent to precipitate proteins)

  • LC-MS/MS system

Step-by-Step Methodology:

  • Bacterial Culture and Treatment:

    • Grow bacteria to mid-log phase as described in Protocol 1.

    • Expose the bacterial culture to a defined concentration of apalcillin sodium and incubate for a specific time (e.g., 10-30 minutes).

  • Rapid Harvesting and Quenching:

    • To stop metabolic processes and prevent drug efflux during sample processing, rapidly harvest the cells. This can be done by centrifuging the culture through a layer of silicone oil to separate the cells from the medium quickly.

    • Wash the cell pellet with cold PBS to remove extracellular apalcillin.

  • Cell Lysis and Extraction:

    • Resuspend the cell pellet in a known volume of lysis buffer.

    • Lyse the cells (e.g., by bead beating or sonication).

    • Centrifuge to pellet cell debris and collect the supernatant containing the intracellular contents.

  • LC-MS/MS Analysis:

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of apalcillin.

    • Normalize the amount of apalcillin to the total protein concentration or cell number in the sample.

Data Analysis and Interpretation:

This method provides a direct measurement of the total intracellular concentration of apalcillin. By comparing wild-type strains with efflux pump knockout mutants, the contribution of efflux to the overall accumulation can be determined.[2][8][17][18]

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the key steps in the described protocols.

Protocol1_Workflow cluster_prep Cell Preparation cluster_assay Assay cluster_analysis Data Analysis start Overnight Culture growth Grow to Mid-Log Phase start->growth harvest Harvest & Wash Cells growth->harvest resuspend Resuspend in PBS harvest->resuspend intact_cells Intact Cells resuspend->intact_cells lysed_cells Lysed Cells resuspend->lysed_cells Lysis add_nitrocefin Add Nitrocefin +/- Apalcillin intact_cells->add_nitrocefin lysed_cells->add_nitrocefin measure Measure Absorbance @ 490 nm add_nitrocefin->measure calculate_rate Calculate Hydrolysis Rate measure->calculate_rate determine_ic50 Determine Apalcillin IC50 calculate_rate->determine_ic50

Caption: Workflow for the Nitrocefin Hydrolysis Assay.

Protocol2_Workflow cluster_plates 96-Well Plate Setup prep Prepare Bacterial Inoculum (5x10^5 CFU/mL) inoculate Inoculate Plates prep->inoculate plate1 Serial Dilution of Apalcillin plate1->inoculate plate2 Serial Dilution of Apalcillin + Fixed EPI Concentration plate2->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Read MICs incubate->read_mic analyze Calculate Fold Reduction in MIC read_mic->analyze

Caption: Workflow for the MIC Potentiation Assay.

Conclusion and Future Perspectives

Measuring the cell permeability of apalcillin in Gram-negative bacteria is a multi-faceted challenge that requires a combination of robust experimental techniques. The protocols detailed in this application note provide a framework for quantifying outer membrane permeation, assessing the impact of efflux pumps, and directly measuring intracellular drug accumulation. By employing these methods, researchers can gain critical insights into the mechanisms of action and resistance for apalcillin and other β-lactam antibiotics.

Future advancements in this field may involve the use of novel fluorescent probes for real-time imaging of antibiotic entry into single bacterial cells, providing unprecedented spatial and temporal resolution.[19][20] Additionally, integrating permeability data with molecular dynamics simulations could offer a more predictive understanding of how an antibiotic's chemical properties govern its ability to breach the bacterial cell envelope.[21] Ultimately, a comprehensive understanding of antibiotic permeability will be instrumental in the rational design of new therapies to combat drug-resistant Gram-negative pathogens.

References

  • Assessing Antibiotic Permeability of Gram-Negative Bacteria via Nanofluidics | ACS Nano. (2017).
  • Breaching the Barrier: Quantifying Antibiotic Permeability across Gram-negative Bacterial Membranes - PubMed. (2019).
  • Assessing Antibiotic Permeability of Gram-Negative Bacteria via Nanofluidics - PubMed. (2017).
  • Novel Cassette Assay To Quantify the Outer Membrane Permeability of Five β-Lactams Simultaneously in Carbapenem-Resistant Klebsiella pneumoniae and Enterobacter cloacae | mBio - ASM Journals. (2020).
  • Nitrocefin Assay on Whole Cells for Outer Membrane Permeability Assessment.
  • Application Notes and Protocols for Efflux Pump Inhibitor-1 in MIC Assays - Benchchem.
  • Fluorescent probes for visualizing ion dynamics in bacteria: current tools and future perspectives - Oxford Academic. (2026).
  • Nitrocefin for Advanced β-Lactamase Detection in Emerging Pathogens. (2025).
  • Using molecular descriptors to predict the permeability of antibiotic compounds across the outer membrane of Gram-negative bacteria - American Chemical Society.
  • Fluorometric assessment of gram-negative bacterial permeabilization - PubMed. (2000).
  • Method for Estimation of Low Outer Membrane Permeability to β-Lactam Antibiotics - PMC.
  • Cytoplasmic accumulation and permeability of antibiotics in Gram positive and Gram negative bacteria visualized in real-time via - ChemRxiv.
  • Molecular basis of ampicillin resistance: combinatorial mechanisms and future strategies.
  • An LC-MS/MS assay and complementary web-based tool to quantify and predict compound accumulation in E. coli - PMC.
  • Molecular Basis of Bacterial Outer Membrane Permeability Revisited - PMC - NIH.
  • Novel method for measurement of outer membrane permeability to new beta-lactams in intact Enterobacter cloacae cells - PMC.
  • Mode of action of ampicillin - ResearchGate. (2016).
  • TOKU-E Nitrocefin Beta-lactamase Detection Protocol. (2023).
  • Fluorescent molecular probe for in vivo and in vitro targeting and imaging of an intracellular bacterial infection - PMC.
  • Bacterial Outer-Membrane-Mimicking Giant Unilamellar Vesicle Model for Detecting Antimicrobial Permeability | Langmuir - ACS Publications. (2023).
  • Ampicillin - Wikipedia.
  • β-lactam Overview Ampicillin, commonly known as a broad-spectrum penicillin, is a type of aminopenicillin, a - Louisiana Department of Health.
  • NPN assays The outer membrane permeability of the gram-negative... - ResearchGate.
  • Whole-cell accumulation assay tested per compound in wildtype E. coli.... - ResearchGate.
  • Beta-Lactamase Activity Assay Kit(MAK545)-Technical Bulletin - Sigma-Aldrich.
  • Exploring bacteria–surface interactions with a fluorescent membrane tension probe - PNAS. (2025).
  • What is the mechanism of Ampicillin? - Patsnap Synapse. (2024).
  • Strategies of Detecting Bacteria Using Fluorescence-Based Dyes - Frontiers.
  • β-lactamase Activity Assay - Creative Biolabs.

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Application

Mastering Antimicrobial Susceptibility Testing: Application Notes for the Apalcillin Sodium Disk Diffusion Assay

For Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Relevance of the Disk Diffusion Assay for Apalcillin Apalcillin is a broad-spectrum acylureidopenicillin antibiotic with notable...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of the Disk Diffusion Assay for Apalcillin

Apalcillin is a broad-spectrum acylureidopenicillin antibiotic with notable activity against a range of Gram-negative pathogens, particularly Pseudomonas aeruginosa and Acinetobacter species[1]. As with many antimicrobial agents, determining the susceptibility of clinical or environmental isolates is paramount for effective use and for monitoring the emergence of resistance. The Kirby-Bauer disk diffusion method remains a fundamental, accessible, and widely adopted technique for in-vitro antimicrobial susceptibility testing (AST)[2][3].

This document provides a comprehensive, in-depth guide to performing a disk diffusion assay for apalcillin sodium. Moving beyond a simple recitation of steps, this guide elucidates the scientific principles underpinning the protocol, ensuring that researchers can not only execute the assay with precision but also troubleshoot and interpret results with confidence. Every step is grounded in authoritative standards to ensure the generation of reliable and reproducible data.

Principle of the Method: A Zone of Inhibition

The Kirby-Bauer disk diffusion test is a culture-based assay that establishes the susceptibility of a bacterial isolate to an antimicrobial agent[3]. The core principle is the establishment of a concentration gradient of the antimicrobial agent in an agar medium. A paper disk impregnated with a defined concentration of apalcillin sodium is placed on the surface of a Mueller-Hinton agar plate that has been inoculated with a standardized bacterial suspension[4][5].

During incubation, two processes occur simultaneously: the apalcillin diffuses from the disk into the agar, and the bacteria begin to multiply. If the bacterium is susceptible to apalcillin, its growth will be inhibited in the area around the disk where the drug concentration exceeds the Minimum Inhibitory Concentration (MIC). This results in a clear area, or "zone of inhibition," around the disk[4]. The diameter of this zone is inversely proportional to the MIC of the organism; a larger zone indicates greater susceptibility[5].

Core Protocol: Apalcillin Sodium Disk Diffusion Assay

This protocol is synthesized from the standardized procedures outlined by the Clinical and Laboratory Standards Institute (CLSI) and the American Society for Microbiology (ASM), adapted with specific criteria for apalcillin[2][6][7][8].

Part 1: Preparation of Materials and Reagents
  • Test Organism : Use a pure, 18-24 hour culture of the bacterial isolate grown on a non-selective agar plate (e.g., Tryptic Soy Agar or Blood Agar)[9]. Testing mixed cultures will yield uninterpretable results.

  • Apalcillin Sodium Disks : Use commercially available paper disks impregnated with 100 µg of apalcillin. Disks must be stored at -14°C or lower in a tightly sealed container with a desiccant[9]. Allow disks to warm to room temperature before opening the container to prevent condensation.

  • Growth Medium : Mueller-Hinton Agar (MHA) is the standard medium for routine susceptibility testing of non-fastidious, rapidly growing aerobic and facultative anaerobic bacteria[2][3].

    • pH : The pH of the MHA must be between 7.2 and 7.4 at room temperature[3][9].

    • Agar Depth : The agar should be poured to a uniform depth of 4 mm in 100 mm or 150 mm Petri dishes[3][10]. Inconsistent depth will affect the diffusion of the antibiotic and the resulting zone size.

  • Inoculum Preparation Supplies :

    • Sterile saline or a suitable broth medium (e.g., Tryptic Soy Broth)[9].

    • 0.5 McFarland turbidity standard.

    • Sterile cotton swabs.

Part 2: Inoculum Preparation and Standardization

The density of the bacterial inoculum is a critical variable that must be precisely controlled. An inoculum that is too light will result in falsely large zones of inhibition, while an overly dense inoculum will lead to smaller zones.

  • Colony Suspension : Using a sterile loop or needle, select 4-5 well-isolated colonies of the same morphological type from the culture plate[9].

  • Turbidity Adjustment : Transfer the colonies into a tube containing 4-5 mL of sterile saline or broth. Vortex thoroughly to create a smooth suspension.

  • Standardization : Adjust the turbidity of the bacterial suspension to match that of the 0.5 McFarland standard. This can be done visually by comparing the tubes against a white background with contrasting black lines or using a calibrated photometric device[3][4]. A standardized 0.5 McFarland suspension contains approximately 1.5 x 10⁸ CFU/mL[3].

Part 3: Inoculation of the Mueller-Hinton Agar Plate
  • Swab Inoculation : Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension[3].

  • Remove Excess Inoculum : Rotate the swab firmly against the inside wall of the tube above the fluid level to remove excess liquid[2][4].

  • Streaking the Plate : Inoculate the entire surface of the MHA plate by streaking the swab back and forth. Rotate the plate approximately 60 degrees and repeat the streaking pattern. Rotate the plate another 60 degrees and streak a third time[2][3]. This three-directional streaking ensures a confluent and uniform lawn of bacterial growth.

  • Rim the Plate : Run the swab around the rim of the agar surface to pick up any excess inoculum[4].

  • Drying : Leave the lid slightly ajar for 3 to 5 minutes (but no more than 15 minutes) to allow the surface of the agar to dry before applying the disks[2].

Part 4: Application of Apalcillin Disks and Incubation
  • Disk Placement : Aseptically apply one 100 µg apalcillin disk to the surface of the inoculated MHA plate. If testing multiple antibiotics, ensure disks are spaced at least 24 mm apart from center to center[4][10].

  • Adherence : Gently press each disk with sterile forceps to ensure complete contact with the agar surface[10].

  • Incubation : Invert the plates and place them in an incubator set to 35°C ± 2°C for 16-18 hours[3]. Incubation should occur within 15 minutes of disk placement.

Part 5: Reading and Interpreting the Results
  • Zone Measurement : After incubation, measure the diameter of the zone of complete growth inhibition (including the 6.5 mm disk diameter) to the nearest millimeter (mm)[10]. Use a ruler or calipers. View the back of the plate against a black, non-reflective background illuminated with reflected light[2].

  • Interpretation : Compare the measured zone diameter to the established interpretive criteria to classify the isolate as Susceptible (S), Intermediate (I), or Resistant (R).

Data Presentation and Interpretation

Table 1: Apalcillin (100 µg Disk) Interpretive Criteria

The following interpretive criteria for apalcillin are based on a 1984 multi-laboratory study published in the Journal of Clinical Microbiology. These standards were proposed for testing common microorganisms but are not recommended for Staphylococcus spp. or Haemophilus spp.[11][12].

Zone Diameter (mm)Interpretation
≥ 18Susceptible (S)
14 - 17Intermediate (I)
≤ 13Resistant (R)
  • Susceptible (S) : Indicates that the infection caused by the test isolate is likely to respond to therapy with apalcillin at the usual dosage.

  • Intermediate (I) : Represents a "buffer zone" and implies that the isolate may be inhibited in body sites where the drug is physiologically concentrated or when a higher-than-normal dosage can be used.

  • Resistant (R) : Indicates that the isolate is not likely to be inhibited by achievable systemic concentrations of apalcillin, and alternative therapies should be considered.

Quality Control: The Self-Validating System

A robust Quality Control (QC) program is essential for ensuring the accuracy and precision of the disk diffusion assay. This involves the routine testing of specific, stable reference strains with known susceptibility patterns.

Recommended QC Strains

Standard ATCC® (American Type Culture Collection) strains are used for monitoring the performance of the disk diffusion test. For a broad-spectrum penicillin like apalcillin, the following strains are appropriate:

  • Escherichia coli ATCC® 25922

  • Pseudomonas aeruginosa ATCC® 27853

Table 2: Quality Control Zone Diameter Ranges

Important Note: Apalcillin is an older antimicrobial agent, and specific QC ranges are not listed in the current CLSI M100 performance standards[8][9]. The original 1984 study by Barry et al., which established the interpretive criteria, also performed a study to set QC limits but did not publish the final ranges in the abstract[11].

However, that study noted that apalcillin and piperacillin are "very similar"[11]. Therefore, as a reference for laboratory quality assurance, the archived CLSI QC ranges for piperacillin (100 µg disks) are provided below. These ranges were removed from the active CLSI M100 tables in the 2021 edition (M100-Ed31) after MIC breakpoints were revised, but they serve as the best available historical proxy[1].

Quality Control StrainATCC® NumberPiperacillin (100 µg) Zone Diameter Range (mm)
Escherichia coli2592224 - 30
Pseudomonas aeruginosa2785325 - 33

User Responsibility : Laboratories should use these piperacillin ranges as an initial guide but are strongly encouraged to establish their own internal QC limits for apalcillin based on their specific laboratory conditions and materials. Results from QC testing should fall within the established range at least 95% of the time.

Workflow and Pathway Visualization

Diagram 1: Apalcillin Disk Diffusion Experimental Workflow

G cluster_prep Preparation cluster_inoc Inoculation cluster_test Testing & Incubation cluster_res Results P1 Select 4-5 Colonies (18-24h Pure Culture) P2 Suspend in Saline/Broth P1->P2 P3 Adjust to 0.5 McFarland Standard P2->P3 I1 Dip Sterile Swab P3->I1 Within 15 min QC Perform Quality Control (e.g., ATCC® 25922) P3->QC I2 Streak MHA Plate (3 Directions) I1->I2 I3 Dry for 3-5 min I2->I3 T1 Place 100 µg Apalcillin Disk I3->T1 Within 15 min T2 Incubate at 35°C (16-18 hours) T1->T2 R1 Measure Zone of Inhibition (mm) T2->R1 R2 Compare to Interpretive Criteria R1->R2 R3 Report S, I, or R R2->R3 QC->R1 Compare to QC Ranges

Caption: Workflow for the apalcillin disk diffusion assay.

Diagram 2: Logical Framework for Result Interpretation

G Start Measure Zone Diameter (ZD) in mm Decision ZD ≥ 18? Start->Decision Decision2 ZD ≤ 13? Decision->Decision2 No Susceptible Susceptible (S) Decision->Susceptible Yes Intermediate Intermediate (I) Decision2->Intermediate No (ZD is 14-17) Resistant Resistant (R) Decision2->Resistant Yes

Caption: Decision tree for interpreting apalcillin zone diameters.

References

  • Breakpoints Eliminated From CLSI Document M100 Since 2010. Clinical and Laboratory Standards Institute. Available at: [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology (ASM). Available at: [Link]

  • Apalcillin [PC-904]: spectrum of activity and beta-lactamase hydrolysis/inhibition. PubMed. Available at: [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. Available at: [Link]

  • Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes. Available at: [Link]

  • Disk Diffusion Susceptibility Testing (Kirby-Bauer Method). University of Nebraska-Lincoln. Available at: [Link]

  • Disk diffusion test. Wikipedia. Available at: [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Clinical and Laboratory Standards Institute (CLSI). Available at: [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. Available at: [Link]

  • M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests. CLSI. Available at: [Link]

  • Ampicillin. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Interpretive Criteria and Tentative Quality Control Limits for Apalcillin Disk Susceptibility Tests. PubMed. Available at: [Link]

  • ampicillin. Drugs.com. Available at: [Link]

  • M100JA | Performance Standards for Antimicrobial Susceptibility Testing Japanese Edition. CLSI. Available at: [Link]

  • Ampicillin. Wikipedia. Available at: [Link]

  • Understanding Ampicillin: Mechanism of Action and Clinical Applications. Journal of Bacteriology and Parasitology. Available at: [Link]

  • Interpretive criteria and tentative quality control limits for apalcillin disk susceptibility tests. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Ampicillin for Injection, USP. U.S. Food & Drug Administration (FDA). Available at: [Link]

  • Selux AST System. U.S. Food & Drug Administration (FDA). Available at: [Link]

  • DISKS FOR ANTIBIOTIC SUSCEPTIBILITY TESTING. Bio-Rad. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Prevention of Apalcillin Sodium Degradation in Aqueous Solutions

Abstract: This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the intrinsic instability of apalcillin sodium in aqueous solutions. It offers detailed,...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the intrinsic instability of apalcillin sodium in aqueous solutions. It offers detailed, evidence-based strategies to mitigate degradation, ensuring experimental reproducibility and the integrity of research outcomes. Through a series of frequently asked questions, troubleshooting scenarios, and validated protocols, this document serves as an essential resource for the proper handling and use of apalcillin sodium in a laboratory setting.

Introduction

Apalcillin is a broad-spectrum acylureidopenicillin antibiotic effective against a wide range of bacteria. However, like all β-lactam antibiotics, its core structural feature—the β-lactam ring—is highly susceptible to hydrolysis in aqueous environments. This chemical instability can lead to a rapid loss of potency, the formation of immunogenic degradation products, and compromised experimental results. Understanding the kinetics and mechanisms of apalcillin degradation is paramount for any researcher utilizing it in solution-based assays. This technical support center is designed to address the most common challenges and questions regarding the stability of apalcillin sodium solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of apalcillin sodium degradation in solution?

The principal degradation pathway for apalcillin, and indeed all penicillins, is the hydrolysis of the four-membered β-lactam ring.[1] This reaction is catalyzed by both hydronium (H₃O⁺) and hydroxide (OH⁻) ions, meaning that degradation is accelerated in both acidic and alkaline conditions.[2][3] The initial product of this hydrolysis is the biologically inactive penicilloic acid.[4][5][6] This can be followed by further reactions, including epimerization and polymerization, especially in concentrated solutions.[4][5][6][7]

Q2: How significantly does pH affect the stability of my apalcillin solution?

The effect of pH is critical. The stability of β-lactam antibiotics is typically greatest in the slightly acidic to neutral pH range of 6.0-7.0. Studies on the closely related antibiotic ampicillin show that base-catalyzed hydrolysis rates are significantly greater than those at neutral or acidic pH.[2][8] For instance, when reconstituted in water, ampicillin sodium can create a solution with a pH of 8.0 to 10.0, an environment where it is inherently unstable.[9][10] Therefore, buffering the solution to a pH near 6.5 is a key strategy for enhancing stability.

Q3: What is the optimal temperature for preparing and storing apalcillin solutions?

Lower temperatures drastically reduce the rate of hydrolytic degradation. For every 10°C increase in temperature, the rate of hydrolysis for β-lactam antibiotics can increase by a factor of 2.5 to 3.9.[2][8]

  • Preparation: Solutions should be prepared using cold (2-8°C) solvents.

  • Short-Term Storage (Working Solutions, <24 hours): Store at 2-8°C (refrigerated).

  • Long-Term Storage (Stock Solutions): For storage beyond a few days, aliquoted stock solutions should be stored frozen at -20°C or, ideally, -70°C.[11][12] Studies have shown that stability at -70°C is far superior to other temperatures for long-term storage of β-lactams.[12] Avoid repeated freeze-thaw cycles.

Q4: Which buffers and solvents are recommended for preparing apalcillin solutions?

The choice of solvent and buffer is crucial and can significantly impact stability.

  • Recommended Solvent: Sterile Water for Injection or 0.9% Sodium Chloride (Normal Saline) are common choices.[7][13] Studies have shown that ampicillin is more stable in normal saline than in dextrose solutions.[7]

  • Recommended Buffers: Phosphate or citrate buffers are often used to maintain an optimal pH. Adding a 10 mM sodium phosphate buffer has been shown to extend the stability of ampicillin solutions at room temperature from 24 hours to at least 48 hours.[14] Acetate buffer may also be suitable.[11]

  • Buffers to Avoid: The choice of buffer can be pH-dependent. For example, Tris buffer can degrade ampicillin at pH 7 but not at pH 5, whereas the opposite is true for citrate.[15] Given that the optimal stability is near neutral pH, phosphate buffer is a reliable choice.

Q5: How long can I expect my apalcillin solution to be stable?

Stability is a function of concentration, pH, temperature, and the solvent used. Always use freshly prepared solutions whenever possible.[7]

  • At Room Temperature (~25°C): Unbuffered solutions should be used within 1 hour of preparation.[7][16][17] A buffered solution (e.g., in normal saline with phosphate buffer) may be stable for up to 48 hours.[14]

  • Refrigerated (2-8°C): In a suitable buffer, solutions can be stable for several days. One study found that ampicillin in normal saline could be stored for up to 72 hours under refrigeration before a 24-hour room temperature infusion, with less than 10% potency loss.[18]

  • Frozen (-20°C): Stock solutions can be stored for 4-6 months.[11]

Troubleshooting Guide

Problem: My experimental results are inconsistent, showing a gradual loss of effect over the course of a day's experiments.
  • Probable Cause: This is a classic sign of antibiotic degradation. Your apalcillin is likely losing potency in the working solution on your benchtop.

  • Solution:

    • Validate Potency: Prepare a fresh stock solution and compare its activity against your existing one.

    • Work on Ice: Keep your working solution of apalcillin on ice at all times during your experiment.

    • Prepare Freshly: For highly sensitive assays, prepare a new dilution from a frozen stock solution immediately before use. Do not use a working solution that has been at room temperature for more than an hour.[7][16]

Problem: I see a haze or precipitate in my apalcillin solution after thawing or during storage.
  • Probable Cause: This can be due to polymerization or precipitation. Polymerization of penicillins is more likely to occur in concentrated solutions.[7] A haze or microprecipitate can sometimes be observed even in solutions that have not lost significant potency.[19]

  • Solution:

    • Do Not Use: Do not use solutions with visible precipitates. The concentration of active apalcillin is unknown, and the precipitates themselves could interfere with your experiment.

    • Filter Sterilize: When preparing stock solutions, always filter through a 0.22 µm filter to ensure sterility and remove any initial microparticulates.[11]

    • Reduce Concentration: If this is a recurring problem, try preparing and storing your stock solutions at a lower concentration. Degradation is often concentration-dependent, with higher concentrations degrading more rapidly.[7]

Data Center & Visual Guides

Data Tables

Table 1: General Stability Guidelines for Apalcillin Sodium Solutions (10-30 mg/mL)

Storage ConditionRecommended Solvent/BufferMaximum Recommended DurationPrimary Reference(s)
Room Temperature (~25°C) Unbuffered Aqueous Solution< 1 hour[7][17]
0.9% NaCl with 10mM Phosphate Buffer~48 hours[14]
Refrigerated (2-8°C) 0.9% NaCl or Buffered Solution3 - 5 days[18][19]
Frozen (-20°C) Buffered Aqueous Solution4 - 6 months[11]
Frozen (-70°C) Buffered Aqueous Solution> 1 year (Recommended)[12]

Note: These are general guidelines based on data for ampicillin, a structurally similar penicillin. Stability should be empirically verified for critical applications using the HPLC protocol below.

Diagrams
Primary Degradation Pathway of Apalcillin

The most significant degradation reaction is the hydrolytic cleavage of the β-lactam ring.

G Apalcillin Apalcillin (Active β-Lactam Ring) Hydrolysis Hydrolysis (Catalyzed by H⁺ or OH⁻) (Accelerated by Heat) Apalcillin->Hydrolysis Penicilloic_Acid Apalcillin-Penicilloic Acid (Inactive, Open Ring) Hydrolysis->Penicilloic_Acid Further_Degradation Further Degradation (e.g., Polymerization) Penicilloic_Acid->Further_Degradation

Caption: Hydrolysis of the Apalcillin β-Lactam Ring.

Workflow for Preparing Stabilized Solutions

This workflow minimizes degradation during the preparation of stock and working solutions.

G start Start weigh 1. Weigh Apalcillin Sodium Powder start->weigh prepare_solvent 2. Prepare Cold (2-8°C) Buffered Solvent (e.g., PBS, pH 6.5) weigh->prepare_solvent dissolve 3. Dissolve Powder in Cold Solvent (Vortex briefly) prepare_solvent->dissolve filter 4. Sterilize through 0.22 µm Filter dissolve->filter aliquot 5. Aliquot into Cryovials filter->aliquot store 6. Store Immediately aliquot->store fridge Short-Term (≤ 5 days) Store at 2-8°C store->fridge freezer Long-Term (> 5 days) Store at -20°C or -70°C store->freezer end End fridge->end freezer->end

Caption: Workflow for Preparing Stable Apalcillin Solutions.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Apalcillin Sodium Stock Solution (50 mg/mL)

This protocol is designed to maximize the stability of the resulting stock solution for long-term storage.

Materials:

  • Apalcillin Sodium powder

  • Sterile 1X Phosphate-Buffered Saline (PBS), pH 6.5-7.0

  • Sterile, nuclease-free microcentrifuge tubes or cryovials

  • Sterile 0.22 µm syringe filter

Procedure:

  • Pre-chill the sterile PBS buffer to 4°C.

  • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of Apalcillin Sodium powder.

  • Reconstitute the powder with the cold PBS to a final concentration of 50 mg/mL. For example, add 1 mL of cold PBS to 50 mg of powder.

  • Vortex gently until the powder is completely dissolved. The solution should be clear.

  • Draw the solution into a sterile syringe. Attach the sterile 0.22 µm filter.

  • Dispense the solution through the filter into sterile, pre-labeled cryovials in useful volumes (e.g., 50-100 µL). Aliquoting prevents multiple freeze-thaw cycles of the main stock.

  • Immediately place the aliquots in a -70°C freezer for long-term storage. For storage up to 3 weeks, 2-8°C is acceptable.[11]

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Assessing Apalcillin Stability

This protocol provides a validated method to quantify the concentration of intact apalcillin, allowing you to empirically determine its stability under your specific experimental conditions. This method is adapted from established protocols for similar β-lactams.[14][20][21]

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase: A gradient of Acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 5.0).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 225-230 nm

  • Injection Volume: 10-20 µL

  • Column Temperature: 25°C

Procedure:

  • Prepare Standards: Create a calibration curve by preparing a series of known concentrations of freshly prepared apalcillin in your experimental buffer.

  • Prepare Samples: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of your apalcillin solution stored under the test condition (e.g., room temperature). Dilute it with the mobile phase to fall within the range of your calibration curve.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Determine the peak area corresponding to intact apalcillin for each sample. Calculate the concentration using the linear regression equation from your calibration curve.

  • Assess Stability: Express stability as the percentage of the initial (Time 0) concentration remaining. A common threshold for stability is retaining ≥90% of the initial concentration.

References

  • Branch, S. K., et al. (1997). Degradation Pathways of Ampicillin in Alkaline Solutions. Journal of Pharmacy and Pharmacology. Available at: [Link] (Note: Abstract view, full text may require subscription)

  • ResearchGate. (n.d.). (PDF) Degradation Pathways of Ampicillin in Alkaline Solutions. Available at: [Link]

  • OUCI. (n.d.). Degradation Pathways of Ampicillin in Alkaline Solutions. Available at: [Link]

  • Mitchell, S. M., et al. (2014). pH and temperature effects on the hydrolysis of three β-lactam antibiotics: Ampicillin, cefalotin and cefoxitin. Science of The Total Environment. Available at: [Link]

  • Pharmacy Skills Laboratory. (2017). Ampicillin. Available at: [Link]

  • Acta Medica Marisiensis. (2011). Stability Studies of Ampicillin Trihydrate in Suspensions and Acidic Aqueous Solutions. Available at: [Link]

  • ASHP. (n.d.). Ampicillin Sodium. Injectable Drug Information. (Link is to a general search, specific document may require subscription)
  • Gao, M., et al. (2025). How pH and Temperature Influence Ampicillin Degradation: A Zone of Inhibition Study. Wuhan University Student Journal. Available at: [Link]

  • WG Critical Care. (n.d.). Ampicillin for Injection, USP. Product Monograph. Available at: [Link]

  • FDA. (n.d.). Ampicillin for Injection, USP. Available at: [Link]

  • Wolc, A., et al. (2024). Development and Validation of a High-Performance Liquid Chromatography–Ultraviolet Spectrometry Method for Ampicillin and Its Application in Routine Therapeutic Drug Monitoring of Intensive Care Patients. Therapeutic Drug Monitoring. Available at: [Link]

  • PubMed. (2014). pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin. Available at: [Link]

  • Sandoz. (2019). AMPICILLIN FOR INJECTION, USP. Product Monograph. Available at: [Link]

  • ResearchGate. (n.d.). Kinetics of drug decomposition. Part 61. Kinetics of various ampicillin forms degradation in solid phase. Available at: [Link]

  • CNCB-NGDC. (2002). Stability of Ampicillin Sodium, Nafcillin Sodium, And Oxacillin Sodium in AutoDose Infusion System Bags. International Journal of Pharmaceutical Compounding. Available at: [Link]

  • PubMed. (1974). Effect of pH on the Stability of Sodium Ampicillin Solutions. Available at: [Link]

  • Sandoz Inc. (2020). Ampicillin (Ampicillin Sodium) INJECTION, POWDER, FOR SOLUTION. DailyMed. Available at: [Link]

  • ResearchGate. (2016). Stability Test of Ampicillin Sodium Solutions in the Accufuser ® Elastomeric Infusion Device Using HPLC-UV Method. Available at: [Link]

  • Nickolai, D. J., et al. (1985). Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays. Journal of Clinical Microbiology. Available at: [Link]

  • TSI Journals. (2010). Ampicillin analysis by fully validated HPLC assay in human plasma. Trade Science Inc. Available at: [Link]

  • SciELO. (2002). A simplified kinetic model for the side reactions occurring during the enzymatic synthesis of ampicillin. Available at: [Link]

  • Semantic Scholar. (n.d.). Kinetics and mechanism of degradation of ampicillin in solution. Available at: [Link]

  • Singh, S., et al. (2007). ICH guidance in practice: validated stability-indicating HPLC method for simultaneous determination of ampicillin and cloxacillin in combination drug products. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • PubMed. (1983). [Kinetics of ampicillin breakdown in the solid state]. Available at: [Link]

  • Jones, A. E., et al. (2021). Stability of Ampicillin in Normal Saline Following Refrigerated Storage and 24-Hour Pump Recirculation. International Journal of Pharmaceutical Compounding. Available at: [Link]

  • Maher, M., et al. (2016). Stability of Ampicillin in Normal Saline and Buffered Normal Saline. International Journal of Pharmaceutical Compounding. Available at: [Link]

  • Naveed, S., et al. (2014). DEGRADATION STUDIES OF AMPICILLIN IN API AND FORMULATIONS. Journal of Applied Pharmacy. Available at: [Link]

  • Sznitowska, M., et al. (2021). Development, Validation, and Stability Assessment Application of RP-HPLC-DAD Method for Quantification of Ampicillin in Total Parenteral Nutrition Admixtures. Molecules. Available at: [Link]

  • Williams' Lab Recipes. (2014). ANTIBIOTICS. Available at: [Link]

  • Mohamed, A., et al. (2017). Mechanism of Ampicillin Degradation by Non-Thermal Plasma Treatment with FE-DBD. Plasma. Available at: [Link]

  • Semantic Scholar. (n.d.). pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin. Available at: [Link]

  • Li, Q. R., et al. (2019). Content determination of ampicillin by Ni(ii)-mediated UV-Vis spectrophotometry. Analytical Methods. Available at: [Link]

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Optimization

Technical Support Center: Troubleshooting Apalcillin Sodium Precipitation in Culture Media

Welcome to the technical support center for troubleshooting issues related to apalcillin sodium in your research applications. This guide is designed for researchers, scientists, and drug development professionals who ma...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for troubleshooting issues related to apalcillin sodium in your research applications. This guide is designed for researchers, scientists, and drug development professionals who may encounter precipitation when using apalcillin sodium in culture media. Below you will find a series of frequently asked questions and in-depth troubleshooting guides to help you identify and resolve these issues, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is apalcillin sodium and why does it precipitate?

Apalcillin is a broad-spectrum β-lactam antibiotic. The sodium salt form is typically used to improve its solubility in aqueous solutions. However, like many penicillins, its stability and solubility are highly dependent on several physicochemical factors. Precipitation can occur due to issues with pH, concentration, temperature, and interactions with other components in your culture media.[1]

Q2: How should I prepare a stock solution of apalcillin sodium?

For optimal results, apalcillin sodium should be dissolved in sterile, purified water or a suitable buffer. It is highly soluble in water.[2][3] A common recommendation for similar antibiotics like ampicillin sodium is to prepare stock solutions at a concentration of 50 mg/mL.[4] It is crucial to ensure the powder is fully dissolved before filter sterilization.

Q3: What is the recommended storage condition for apalcillin sodium stock solutions?

Apalcillin sodium solutions are susceptible to degradation. For long-term storage (up to a few months), it is best to aliquot the stock solution into single-use volumes and store them at -20°C.[5] Avoid repeated freeze-thaw cycles as this can lead to precipitation and degradation of the antibiotic.[6] For short-term storage, solutions can be kept at 2-8°C for a limited time, though stability decreases over time.[7][8]

Q4: At what pH is apalcillin sodium most stable?

The stability of β-lactam antibiotics is significantly influenced by pH. Generally, penicillins exhibit a U-shaped pH-stability profile, with optimal stability in the slightly acidic to neutral pH range.[9][10] For instance, ampicillin solutions are most stable around pH 7.0 and are less stable at pH levels above 7.[11] Since reconstituted apalcillin sodium solutions can have a pH between 8.0 and 10.0, this alkaline nature can contribute to its degradation over time.[12][13][14]

In-Depth Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Addition to Culture Media

You've just added your freshly prepared apalcillin sodium stock solution to your culture medium, and you immediately observe a cloudy precipitate.

  • Localized High Concentration: Pipetting a concentrated stock solution directly into the media can create a localized area of supersaturation, leading to precipitation before it has a chance to disperse.

    • Solution: Add the stock solution dropwise while gently swirling the media. This ensures rapid and even distribution, preventing localized high concentrations.

  • Reaction with Divalent Cations: Culture media are rich in divalent cations such as calcium (Ca²⁺) and magnesium (Mg²⁺). Penicillins can sometimes interact with these ions, forming less soluble salts.[15][16][17]

    • Troubleshooting Step: Prepare a small volume of your culture medium without divalent cations (if possible) and test the addition of apalcillin sodium. If no precipitate forms, cation interaction is a likely cause.

    • Solution: While you cannot remove essential cations from the media, ensuring the stock solution is added slowly and with good mixing can mitigate this issue.

  • pH Shock: A significant difference in pH between your stock solution and the culture medium can cause the antibiotic to fall out of solution.

    • Solution: Check the pH of your culture medium and your stock solution. If there is a large disparity, you may consider adjusting the pH of your stock solution closer to that of the media, although this can affect the antibiotic's stability.

Caption: Troubleshooting immediate apalcillin precipitation.

Issue 2: Precipitation After Incubation

Your apalcillin-containing media was clear initially, but after a period of incubation at 37°C, a precipitate has formed.

  • Temperature-Dependent Degradation: Apalcillin, like other β-lactam antibiotics, is susceptible to hydrolysis, a process that breaks the β-lactam ring and leads to degradation products that may be less soluble.[18] This degradation is accelerated at higher temperatures, such as 37°C.[19]

    • Solution: While incubation at 37°C is necessary for cell culture, be aware of the limited stability of apalcillin under these conditions. For long-term experiments, it may be necessary to replenish the apalcillin by performing partial media changes.

  • pH Shift During Incubation: Cellular metabolism can alter the pH of the culture medium over time, often making it more acidic. This pH shift can move the solution out of the optimal stability range for apalcillin, leading to degradation and precipitation.[1]

    • Troubleshooting Step: Monitor the pH of your culture over the incubation period.

    • Solution: Ensure your culture medium is well-buffered. If significant pH changes are observed, more frequent media changes may be necessary.

  • Exceeding Solubility Limit Over Time: While the initial concentration may have been soluble, changes in the media composition due to cellular activity or evaporation can lead to the concentration of apalcillin exceeding its solubility limit.

    • Solution: Ensure proper humidification in your incubator to prevent evaporation.[20][21] Consider using a slightly lower working concentration of apalcillin if possible.

FactorImpact on StabilityRecommendation
pH Less stable at alkaline pH.[22][23]Maintain media pH in the neutral range.
Temperature Degradation increases with temperature.[7][24]Store stock solutions at -20°C; minimize time at 37°C.
Concentration Higher concentrations are more prone to precipitation.Use the lowest effective concentration.
Divalent Cations Potential for interaction and salt formation.[25]Ensure thorough mixing when adding to media.
Issue 3: Precipitate in the Stock Solution

You notice a precipitate in your frozen stock solution after thawing, or a crystalline precipitate forms in your refrigerated stock solution over time.

  • Incomplete Initial Dissolution: The apalcillin sodium may not have been fully dissolved when the stock solution was first prepared.

    • Solution: When preparing a new stock solution, ensure complete dissolution by vortexing. Gentle warming may also help, but avoid excessive heat which can cause degradation.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can cause the solute to fall out of solution.[6]

    • Solution: Aliquot your stock solution into single-use volumes to avoid multiple freeze-thaw cycles.

  • Storage at 2-8°C for Extended Periods: While convenient, refrigerated storage can lead to the formation of less soluble hydrates or degradation products over time.[24]

    • Solution: For storage longer than a few days, freezing at -20°C is recommended.

  • Weigh out the desired amount of apalcillin sodium powder in a sterile container.

  • Add the appropriate volume of sterile, purified water to achieve the target concentration (e.g., 50 mg/mL).

  • Vortex thoroughly until the powder is completely dissolved, ensuring no visible particulates remain.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile tube.

  • Dispense the sterilized stock solution into single-use, sterile cryovials.

  • Label the aliquots clearly with the name, concentration, and date of preparation.

  • For long-term storage, place the aliquots at -20°C. For short-term use (a few days), store at 2-8°C.

Caption: Troubleshooting apalcillin stock solution precipitation.

References

  • This reference is not available.
  • Ampicillin. Japanese Pharmacopoeia.
  • Tsuji, A., et al. (1978). Physicochemical properties of amphoteric β‐lactam antibiotics I: Stability, solubility, and dissolution behavior of amino penicillins as a function of pH. Journal of Pharmaceutical Sciences, 67(8), 1059-1066.
  • Ampicillin Sodium Salt. GoldBio.
  • Ampicillin sodium salt Product Number A2804 Storage Temperature 2-8 °C Product Description. Sigma-Aldrich.
  • Ampicillin (sodium salt)
  • Kang, M., & Kang, J. (2012). Stability Test of Ampicillin Sodium Solutions in the Accufuser® Elastomeric Infusion Device Using HPLC: UV Method. Pharmacology & Pharmacy, 3, 462-467.
  • Tsuji, A., et al. (1978). Physicochemical properties of amphoteric beta-lactam antibiotics I: Stability, solubility, and dissolution behavior of amino penicillins as a function of pH. PubMed.
  • Ampicillin sodium salt (A0166)
  • Ampicillin (Ampicillin Sodium) INJECTION, POWDER, FOR SOLUTION. Sandoz Inc.
  • Ampicillin·Na-salt. SERVA Electrophoresis GmbH.
  • Cielecka-Piontek, J., et al. (2013). Hydrolysis of Penicillin G and Carbenicillin in Pure Water - As Studied by HPLC/ESI-MS. Mass Spectrometry Letters, 4(2), 39-42.
  • Nilsson, N., et al. (2023). Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture Using On-Site Raman Spectroscopy. PMC.
  • Zhang, Y., & Trissel, L. A. (2002). Stability of Ampicillin Sodium, Nafcillin Sodium, And Oxacillin Sodium in AutoDose Infusion System Bags. International Journal of Pharmaceutical Compounding, 6(3), 226-229.
  • Ampicillin sodium | 69-52-3. ChemicalBook.
  • Ampicillin Sodium. Apollo Scientific.
  • Common Cell Culture Problems: Precipit
  • Ampicillin Sodium. PubChem.
  • Bychkova, E. S., et al. (2021).
  • La-Torella, O., et al. (1995). Degradation Pathways of Ampicillin in Alkaline Solutions. PubMed.
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. International Journal of Health and Medical Sciences.
  • He, J., et al. (2020).
  • Lam, T. T., et al. (2001). An in vitro study on the compatibility and precipitation of a combination of ciprofloxacin and vancomycin in human vitreous. PMC.
  • Fresta, I., et al. (2020). Interaction of Ampicillin and Amoxicillin with Mn2+: A Speciation Study in Aqueous Solution. Inorganics, 8(7), 42.
  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell.
  • Zhang, Y., et al. (2022). Effects of pH and Metal Ions on the Hydrothermal Treatment of Penicillin: Kinetic, Pathway, and Antibacterial Activity. MDPI.
  • Lu, L., et al. (2008). Effect of Buffer Solution and Temperature on the Stability of Penicillin G.
  • Technical Support Center: Troubleshooting Compound Precipit
  • Crystallization process of ampicillin sodium.
  • Ampicillin sodium. CHEO ED Outreach.
  • Ampicillin sodium | CAS#:69-52-3. Chemsrc.
  • Revisiting the hydrolysis of ampicillin catalyzed by Temoneira‐1 β‐lactamase, and the effect of Ni(II), Cd(II) and Hg(II). PMC.
  • Ampicillin Sodium.
  • Ampicillin Sodium Salt. UBPBio.
  • La-Torella, O., et al. (1995). Degradation Pathways of Ampicillin in Alkaline Solutions.
  • Ampicillin Sodium Salt. UBPBio.
  • Ampicillin for Injection, USP. FDA.
  • Smith, J. T. (1990).
  • Thermodynamic Parameters for the Interaction of Amoxicillin and Ampicillin with Magnesium in NaCl Aqueous Solution, at Different Ionic Strengths and Temperatures.
  • Ba, B. B., et al. (1993). Effect of divalent cations in bacteriological media on the susceptibility of Xanthomonas maltophilia to imipenem, with special reference to zinc ions. PubMed.

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Troubleshooting

Technical Support Center: Overcoming β-Lactamase Interference in Apalcillin Sodium Assays

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of β-lactamase interference in apalcillin sodium assays. The information herein is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental design.

Section 1: Understanding the Core Problem: Apalcillin and β-Lactamase Interaction

FAQ 1: What is apalcillin and why is it susceptible to β-lactamases?

Apalcillin is a broad-spectrum, semi-synthetic penicillin antibiotic effective against a range of Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa and Acinetobacter species.[1] Its mechanism of action, like all β-lactam antibiotics, is the inhibition of bacterial cell wall synthesis.[2] The core of its structure features a four-atom β-lactam ring. This ring is the Achilles' heel of the molecule when confronted with β-lactamase enzymes.

β-lactamases are enzymes produced by some bacteria that confer resistance to β-lactam antibiotics.[3] They do this by hydrolyzing the amide bond in the β-lactam ring, rendering the antibiotic inactive.[4][5] This enzymatic degradation is a primary mechanism of bacterial resistance and a significant source of interference in assays designed to quantify apalcillin.[5]

Diagram: Mechanism of β-Lactamase Inactivation of Apalcillin

G cluster_0 β-Lactamase-Mediated Hydrolysis Apalcillin Apalcillin (Active Antibiotic) Inactive_Metabolite Inactive Apalcilloic Acid Apalcillin->Inactive_Metabolite Hydrolysis of β-Lactam Ring Beta_Lactamase β-Lactamase Enzyme Beta_Lactamase->Apalcillin

Caption: β-Lactamase enzymatically cleaves the β-lactam ring of apalcillin, resulting in an inactive metabolite.

Section 2: Troubleshooting Guide: Identifying and Addressing Interference

This section is designed to help you diagnose and resolve issues related to β-lactamase interference in your apalcillin sodium assays.

Issue 1: Inconsistent or lower-than-expected apalcillin concentrations in microbiological assays.
  • Underlying Cause: If your sample contains β-lactamase-producing organisms, the apalcillin will be degraded during the assay incubation period, leading to an underestimation of its true concentration.

  • Troubleshooting Steps:

    • Confirm β-Lactamase Activity: Before proceeding with the apalcillin assay, screen your sample for β-lactamase activity. A common and effective method is the chromogenic cephalosporin (Nitrocefin) test.[6][7] Nitrocefin changes color upon hydrolysis by β-lactamases, providing a rapid qualitative or quantitative measure of enzyme activity.[6]

    • Incorporate a β-Lactamase Inhibitor: The most direct approach is to add a β-lactamase inhibitor to your assay system. These compounds bind to and inactivate the β-lactamase, protecting the apalcillin from degradation.

      • Commonly Used Inhibitors: Clavulanic acid, sulbactam, and tazobactam are widely used β-lactamase inhibitors.[8][9]

      • Selection and Optimization: The choice of inhibitor and its optimal concentration may depend on the specific type of β-lactamase present. It is advisable to perform a pilot experiment to determine the most effective inhibitor and concentration for your system. A study on a novel penam beta-lactamase inhibitor, Ro 48-1220, demonstrated synergy when combined with apalcillin against various bacterial species.[10]

Experimental Protocol: β-Lactamase Inhibition in a Microbiological Assay
  • Prepare Apalcillin Standards and Samples: Prepare a serial dilution of your apalcillin standard and your test samples in an appropriate buffer or culture medium.

  • Inhibitor Addition: Create two sets of standards and samples. To one set, add a pre-determined concentration of a β-lactamase inhibitor (e.g., clavulanic acid at a fixed concentration). The other set will serve as the control without the inhibitor.

  • Inoculation: Inoculate both sets with the test organism.

  • Incubation: Incubate under standard conditions.

  • Measurement: Determine the minimum inhibitory concentration (MIC) or zone of inhibition for both sets. A significant decrease in the MIC or an increase in the zone of inhibition in the presence of the inhibitor confirms β-lactamase-mediated resistance and interference.[11]

Diagram: Workflow for Mitigating Interference in Microbiological Assays

G Start Start: Sample with Suspected Interference Screen Screen for β-Lactamase Activity (e.g., Nitrocefin Assay) Start->Screen Add_Inhibitor Add β-Lactamase Inhibitor (e.g., Clavulanic Acid) Screen->Add_Inhibitor Positive Assay Perform Microbiological Assay (e.g., MIC, Disk Diffusion) Screen->Assay Negative Add_Inhibitor->Assay Analyze Analyze and Compare Results (with and without inhibitor) Assay->Analyze End End: Accurate Apalcillin Quantification Analyze->End

Caption: A logical workflow for addressing β-lactamase interference in microbiological assays.

Issue 2: Degradation of apalcillin in samples during storage or pre-analytical processing.
  • Underlying Cause: If your biological samples (e.g., plasma, tissue homogenates) contain β-lactamases, apalcillin degradation can occur before the assay is even performed, leading to inaccurate results. Apalcillin, like other penicillins, is also susceptible to hydrolysis under certain pH and temperature conditions.[12][13][14]

  • Troubleshooting Steps:

    • Sample Handling: Process samples as quickly as possible after collection. If storage is necessary, freeze them at ≤ -20°C, and ideally at -80°C, to minimize enzymatic activity and chemical degradation.[2]

    • pH Control: Maintain the sample pH within a stable range, as alkaline conditions can accelerate the degradation of penicillins.[12][13]

    • Pre-treatment with Inhibitors: For samples known to have high β-lactamase activity, consider adding a β-lactamase inhibitor immediately after collection.

Issue 3: Interference in chromatographic assays (HPLC, LC-MS/MS).
  • Underlying Cause: While chromatographic methods are generally more specific than microbiological assays, β-lactamase activity can still be a concern during sample preparation.[15][16][17] Additionally, degradation products of apalcillin may co-elute with the parent compound, leading to inaccurate quantification if the method is not sufficiently validated.

  • Troubleshooting Steps:

    • Rapid Sample Preparation: Minimize the time between sample thawing/preparation and injection into the chromatography system.

    • Protein Precipitation: Use a rapid protein precipitation step (e.g., with acetonitrile) to denature and remove enzymes, including β-lactamases, from the sample matrix.[17]

    • Method Validation: Ensure your chromatographic method can distinguish between apalcillin and its major degradation products. This is a critical component of a stability-indicating assay.[14]

Experimental Protocol: Sample Preparation for HPLC Analysis
  • Sample Collection: Collect the biological sample (e.g., plasma, serum).

  • Immediate Stabilization (Optional): If high β-lactamase activity is expected, add a β-lactamase inhibitor.

  • Protein Precipitation: Add 3 volumes of ice-cold acetonitrile to 1 volume of the sample.

  • Vortex and Centrifuge: Vortex the mixture vigorously for 30 seconds and then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase.

  • Analysis: Inject the reconstituted sample into the HPLC system for analysis.

Section 3: Frequently Asked Questions (FAQs)

Q1: Can I use heat to inactivate β-lactamases in my samples?

While heat can inactivate enzymes, it can also accelerate the degradation of apalcillin. Therefore, this method is generally not recommended as it can lead to inaccurate results. Chemical inhibition or rapid removal of the enzyme through protein precipitation are preferred methods.

Q2: Are there different types of β-lactamases, and does this affect my choice of inhibitor?

Yes, there are numerous classes of β-lactamases (e.g., Ambler classes A, B, C, and D).[4] Some inhibitors are more effective against certain classes. For example, clavulanic acid is effective against many class A enzymes, but less so against class C (AmpC) enzymes.[18] If you are working with a specific bacterial species known to produce a particular type of β-lactamase, you may need to select an appropriate inhibitor.

Q3: My apalcillin stock solution seems to be losing potency over time. What could be the cause?

Apalcillin in solution is susceptible to degradation. It is recommended to prepare fresh stock solutions or store aliquots at -20°C or -80°C for short-term use.[2] Avoid repeated freeze-thaw cycles.[2] The stability of ampicillin, a related penicillin, has been shown to be dependent on temperature and storage duration.[14][19]

Q4: Can I use a microbiological assay to determine the concentration of apalcillin in a sample containing another β-lactam antibiotic?

This is generally not advisable as most indicator organisms will be susceptible to both antibiotics, making it impossible to differentiate the activity of apalcillin from the other compound. In such cases, a chromatographic method like HPLC or LC-MS/MS is necessary for accurate quantification of individual components.[16]

References

  • Creative Biolabs. (n.d.). β-lactamase Activity Assay. Retrieved from [Link]

  • Jabeen, K., & Faruqi, A. (2018).
  • Jones, R. N., & Johnson, D. M. (1995). Comparative in vitro activity of apalcillin alone and combined with Ro 48-1220, a novel penam beta-lactamase inhibitor. Clinical Microbiology and Infection, 1(2), 86-100.
  • Fu, K. P., & Neu, H. C. (1979). Apalcillin [PC-904]: spectrum of activity and beta-lactamase hydrolysis/inhibition. Journal of Antimicrobial Chemotherapy, 5(4), 375-382.
  • Aryal, S. (2023). Beta (β) Lactamase Test: Principle, Types, Procedure, Results. Microbe Notes.
  • Branch, S. K., & Butt, A. M. S. (1997). Degradation Pathways of Ampicillin in Alkaline Solutions. Journal of Pharmacy and Pharmacology, 49(10), 987-992.
  • Tooke, C. L., Hinchliffe, P., Bragginton, E. C., Colenso, C. K., Hirvonen, V. H. A., Takebayashi, Y., & Spencer, J. (2019). Innovative approaches in phenotypic beta-lactamase detection for personalised infection management. FEMS Microbiology Reviews, 43(6), 682-721.
  • Watkins, R. R., Bonomo, R. A. (2016). β-Lactam and β-Lactamase Inhibitor Combinations in Clinical Practice. Antimicrobial Agents and Chemotherapy, 60(12), 7064-7076.
  • Branch, S. K., & Butt, A. M. S. (1997). Degradation Pathways of Ampicillin in Alkaline Solutions. PubMed. Retrieved from [Link]

  • El-Gindy, A., El-Yazby, F., & Maher, M. M. (2017). Chromatographic Methods for Quantitative Determination of Ampicillin, Dicloxacillin and Their Impurity 6-Aminopenicillanic Acid.
  • Xu, Q. A., Trissel, L. A., & Zhang, Y. (2004). Stability of Ampicillin Sodium, Nafcillin Sodium, And Oxacillin Sodium in AutoDose Infusion System Bags. International Journal of Pharmaceutical Compounding, 8(2), 146-149.
  • Imre, S., Árkovics, A., & Mónika, B. (2013). Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics. Advanced Pharmaceutical Bulletin, 3(2), 367-371.
  • Ochekpe, N. A., Agbowuro, A. A., & Olorunfemi, P. O. (2016). High performance thin layer chromatographic and ultra-violet spectrophotometric fingerprinting of some beta lactam antibiotics. African Journal of Pharmacy and Pharmacology, 10(46), 968-975.
  • Lee, S., & Lee, D. (2015). Stability Test of Ampicillin Sodium Solutions in the Accufuser® Elastomeric Infusion Device Using HPLC: UV Method. Pharmacology & Pharmacy, 6(11), 509-517.
  • Al-Tannak, N. M., & Al-Khaeeli, A. M. (2019). A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid. Analytical Methods, 11(36), 4669-4676.
  • Branch, S. K., & Butt, A. M. S. (1997). Degradation Pathways of Ampicillin in Alkaline Solutions.
  • Imre, S., Árkovics, A., & Mónika, B. (2013). Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics. Advanced Pharmaceutical Bulletin. Retrieved from [Link]

  • Sharma, D., Kumar, N., & Singh, B. (2014). Beta-lactamase inhibition assay using micro-iodometric method.
  • Wang, S. F., Chen, Y. C., & Lin, C. H. (2021). Rapid Detection of Multiple Classes of β-Lactam Antibiotics in Blood Using an NDM-1 Biosensing Assay. Biosensors, 11(9), 329.
  • Worthington, R. J., & Melander, C. (2013). Overcoming Resistance to β-Lactam Antibiotics. The Journal of Organic Chemistry, 78(9), 4207-4213.
  • Mshref, M. F., Ghonemy, H. M., & Ali, A. H. (2017). Determination of Beta-Lactamase Inactivation of Cephalexin by Validated RP-HPLC Method. World Journal of Applied Chemistry, 2(4), 120-128.
  • Mshref, M. F., Ghonemy, H. M., & Ali, A. H. (2017). Determination of Beta-Lactamase Inactivation of Cephalexin by Validated RP-HPLC Method. Science Publishing Group. Retrieved from [Link]

  • Bethel, C. R., Shapiro, A. B., & Bonomo, R. A. (2024). Restoring susceptibility to β-lactam antibiotics in methicillin-resistant Staphylococcus aureus.
  • Palzkill, T. (2018). Assays for Β-Lactamase Activity and Inhibition.
  • Oyetunde, O. O., & Obe, B. (2010). Microbiological assay of the active component of ampicillin in ampicillin and ampicillin/cloxacillin suspensions using Bacillus megatharium NCTC 10342A76 as indicator organism. African Journal of Microbiology Research, 4(1), 051-055.
  • Lee, J. H., Kim, J. H., & Kim, J. (2020). Dynamic Effect of β-Lactam Antibiotic Inactivation Due to the Inter- and Intraspecies Interaction of Drug-Resistant Microbes. ACS Infectious Diseases, 6(11), 3046-3054.
  • Food Safety and Inspection Service. (2011). Screening and Confirmation of β-Lactam Antibiotics by HPLC-MS/MS.
  • Aksoy, B., & Çulha, M. (2021). Effectiveness of Microbiological Assays as an Alternative Method to Determine the Potency of Antibiotics: A Review. Journal of Research in Pharmacy, 25(6), 844-855.
  • Samuni, A. (1975). A spectrophotometric assay of β-lactamase action on penicillins. Analytical Biochemistry, 63(1), 17-26.
  • Loo, C. Y., & Tzah, B. C. (2020). Antibody-mediated neutralization of beta-lactamases.
  • Smaoui, Y., Ghorbel, S., & Sayadi, S. (2024). Fungal Bioremediation of the β-Lactam Antibiotic Ampicillin under Laccase-Induced Conditions. Microorganisms, 12(5), 920.

Sources

Optimization

reducing background noise in apalcillin sodium LC-MS/MS analysis

A Senior Application Scientist's Guide to Mitigating Background Noise and Ensuring Analytical Integrity Welcome to the Technical Support Center for the LC-MS/MS analysis of apalcillin sodium. This guide is designed for r...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Mitigating Background Noise and Ensuring Analytical Integrity

Welcome to the Technical Support Center for the LC-MS/MS analysis of apalcillin sodium. This guide is designed for researchers, scientists, and drug development professionals who are working with this important antibiotic. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively and ensure the highest quality data. High background noise is a common challenge in LC-MS/MS analysis, and it can be particularly problematic for complex molecules like apalcillin in biological matrices. This guide will provide a structured approach to identifying and mitigating these issues.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions that arise during the analysis of apalcillin sodium.

Q1: What are the most common sources of background noise in my apalcillin sodium LC-MS/MS analysis?

A1: Background noise in LC-MS/MS can originate from a multitude of sources. These can be broadly categorized as:

  • Chemical Noise: This arises from solvents, reagents, sample matrices, and leachables from tubing and vials. For apalcillin analysis, which is often conducted in complex biological matrices like plasma or urine, endogenous compounds are a primary source of chemical noise.

  • Electronic Noise: This is inherent to the detector system and is typically constant.

  • System Contamination: Residual compounds from previous analyses, contaminated solvents, or dirty instrument components can all contribute to high background.[1][2]

Q2: Why is apalcillin sodium prone to degradation, and how can this contribute to background noise?

A2: Apalcillin, like other β-lactam antibiotics such as ampicillin, is susceptible to degradation, particularly through hydrolysis of the β-lactam ring. This degradation can be influenced by pH, temperature, and the composition of your solutions.[1][3][4] Degradation products can appear as additional peaks in your chromatogram, contributing to the overall background and potentially interfering with the quantification of the parent drug.[5][6][7]

Q3: What are adducts, and how do they affect my analysis?

A3: In electrospray ionization (ESI), which is commonly used for the analysis of polar molecules like apalcillin, adducts are ions formed when your analyte molecule associates with other ions present in the mobile phase, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺).[8] While sometimes useful for confirmation, inconsistent adduct formation can split your analyte signal between multiple ions, leading to reduced sensitivity for your primary target ion and a more complex spectrum.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving high background noise in your apalcillin sodium LC-MS/MS analysis.

Issue 1: High Background Noise Across the Entire Chromatogram

This often indicates a systemic issue with your mobile phase, solvents, or the LC-MS system itself.

  • Mobile Phase and Solvent Contamination:

    • Causality: The use of low-purity solvents or additives is a primary cause of high background noise.[4][9] Contaminants can accumulate on the column and elute over a broad range, elevating the baseline.

    • Protocol:

      • Always use LC-MS grade solvents (water, acetonitrile, methanol) and additives (e.g., formic acid, ammonium acetate).[4][6]

      • Prepare fresh mobile phases daily to prevent microbial growth and degradation.[10]

      • Filter all aqueous mobile phases through a 0.22 µm filter.

      • Never "top off" solvent bottles; use fresh solvent in a clean reservoir.[5][10]

  • System Contamination:

    • Causality: Residues from previous analyses, especially of highly concentrated or "sticky" compounds, can bleed into subsequent runs.

    • Protocol: Implement a rigorous system cleaning protocol.[11][12] A general cleaning procedure is as follows:

      • Remove the column and replace it with a union.

      • Flush the system with a series of solvents, starting with your mobile phase without buffer salts.

      • A typical cleaning sequence is:

        • 100% Water (LC-MS grade)

        • 100% Methanol (LC-MS grade)

        • 100% Acetonitrile (LC-MS grade)

        • 100% Isopropanol (LC-MS grade)

      • Flush each solvent for at least 30 minutes at a moderate flow rate.

      • Re-equilibrate the system with your initial mobile phase before reinstalling the column.

Caption: Troubleshooting workflow for system-wide high background noise.

Issue 2: High Background Noise Co-eluting with Apalcillin Peak

This is often due to matrix effects or co-eluting contaminants from the sample itself.

  • Matrix Effects and Ion Suppression:

    • Causality: Co-eluting compounds from the sample matrix (e.g., salts, phospholipids from plasma) can compete with apalcillin for ionization in the ESI source, leading to a suppressed analyte signal and increased background noise.[3][13][14] This is a significant challenge in bioanalysis.

    • Protocol: Enhance your sample preparation procedure.

      • Protein Precipitation (PPT): This is a common first step for plasma or serum samples. Acetonitrile is frequently used to precipitate proteins.

      • Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup than PPT by selectively retaining the analyte while washing away interfering matrix components.[15][16] This is highly recommended for achieving low detection limits.

      • Liquid-Liquid Extraction (LLE): LLE can also be effective for separating apalcillin from interfering substances based on its solubility characteristics.

  • Analyte Degradation:

    • Causality: Apalcillin can degrade during sample preparation and storage, leading to the formation of products that may co-elute with the parent drug.[17] Stability is pH and temperature-dependent.

    • Protocol:

      • Keep samples on ice or at 4°C during preparation.

      • Process samples as quickly as possible.

      • Ensure the pH of your sample and final extract is in a range where apalcillin is stable. For the related compound ampicillin, a pH of around 7 is generally suitable, but stability decreases at more acidic or basic pH.[4]

This protocol is a starting point and should be optimized for your specific application.

  • Condition the SPE Cartridge: Condition a suitable reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the Sample: Mix 200 µL of serum with an appropriate internal standard and 200 µL of a suitable buffer (e.g., phosphate buffer) to adjust the pH. Load the entire mixture onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute: Elute the apalcillin with 1 mL of methanol or an appropriate mixture of methanol and acetonitrile.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.

G A Complex Biological Sample (e.g., Plasma) B Protein Precipitation A->B Initial Cleanup C Solid-Phase Extraction (SPE) B->C Further Purification D Clean Extract C->D Final Sample E Reduced Background Noise & Ion Suppression D->E Improved LC-MS/MS Analysis

Caption: The impact of sample preparation on reducing background noise.

Data Presentation

Table 1: Common Adducts of Apalcillin Sodium and Their Impact on Analysis

Adduct Ionm/z (approx.)*Potential Impact on AnalysisMitigation Strategy
[M+H]⁺524.1Target ion for quantification.Optimize ESI source conditions for protonation.
[M+Na]⁺546.1Can reduce the intensity of the [M+H]⁺ ion, leading to lower sensitivity.Use high-purity solvents and glassware to minimize sodium contamination. Adding a small amount of formic acid to the mobile phase can favor protonation.
[M+K]⁺562.1Similar to sodium adducts, can decrease the signal of the target ion.Minimize potassium contamination from glassware and reagents.

*Note: The exact m/z will depend on the isotopic distribution.

Conclusion

Reducing background noise in the LC-MS/MS analysis of apalcillin sodium is a systematic process that requires attention to detail at every step, from solvent selection to sample preparation and instrument maintenance. By understanding the chemical properties of apalcillin and the common sources of interference, you can develop robust and sensitive methods for its quantification. This guide provides a framework for troubleshooting, but remember that each analytical challenge may require a unique combination of these strategies for optimal results.

References

  • Biocrates. (n.d.). How should the LC-MS system be maintained for optimal performance?
  • Waters Corporation. (n.d.). Controlling Contamination in UltraPerformance LC®/MS and HPLC/MS Systems. Mass Spectrometry Facility.
  • LCGC International. (2023, November 30).
  • Waters Corporation. (n.d.).
  • LCGC International. (2026, March 19). Ion Suppression: A Major Concern in Mass Spectrometry.
  • Barceló, D., & Petrovic, M. (2009). An overview of sample preparation procedures for LC-MS multiclass antibiotic determination in environmental and food samples.
  • Parker, S. L., et al. (2018). Development of a Novel Multipenicillin Assay and Assessment of the Impact of Analyte Degradation: Lessons for Scavenged Sampling in Antimicrobial Pharmacokinetic Study Design. Antimicrobial Agents and Chemotherapy, 62(5), e02495-17.
  • Mei, H., Hsieh, Y., & Nardo, C. (2003). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. Rapid Communications in Mass Spectrometry, 17(1), 97–103.
  • Rabel, S. R., & Ahuja, S. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. LCGC North America, 36(9), 654-663.
  • ZefSci. (2025, May 6).
  • Wüthrich, C., Giannoukos, S., & Zenobi, R. (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry, 34(11), 2535–2542.
  • U.S. Food and Drug Administration. (2020, September 15). An LC‐MS/MS Method for the Determination of Antibiotic Residues in Distillers Grains.
  • Li, Y., et al. (2014). Structural elucidation of stress degradation products of ampicillin sodium by liquid chromatography/hybrid triple quadrupole linear ion trap mass spectrometry and liquid chromatography/hybrid quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 28(17), 1929–1936.
  • Wikipedia. (n.d.). Ion suppression (mass spectrometry).
  • Chromatography Forum. (2020, May 6).
  • Separation Science. (n.d.). Tips & Tricks: Sensitivity Gains in LC-MS.
  • Waters Corporation. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • RSC Publishing. (2024, January 3). A low-volume LC/MS method for highly sensitive monitoring of phenoxymethylpenicillin, benzylpenicillin, and probenecid in human serum.
  • Technology Networks. (2023, September 27).
  • LCGC International. (2018, August 1). Contaminants Everywhere! Tips and Tricks for Reducing Background Signals When Using LC–MS.
  • ResearchGate. (n.d.). Structural elucidation of stress degradation products of ampicillin sodium by liquid chromatography/hybrid triple quadrupole linear ion trap mass spectrometry and liquid chromatography/hybrid quadrupole time-of-flight mass spectrometry.
  • Gvin, N., et al. (2021). Suppressing the background of LC-ESI-MS analysis of permethylated glycans using the active background ion reduction device. Journal of Mass Spectrometry and Advances in the Clinical Lab, 23, 21-27.
  • Waters Corporation. (n.d.). Characterization and Confirmation of Ampicillin with LC-MS on a Single Quadrupole Mass Spectrometer.
  • Agilent. (n.d.). Tips to Improve Signal-to-Noise Checkout.
  • Nitrosamines Exchange. (2022, June 16). Background noise in UPLC-MS/MS experience?
  • Yin, Y., & Li, L. (2011). Characteristics and origins of common chemical noise ions in negative ESI LC-MS. Journal of Mass Spectrometry, 46(7), 714–722.
  • Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis.
  • SelectScience. (2015, July 1).
  • American Laboratory. (2023, May 31). Understanding the Basics of LC & MS Maintenance: A Guide for Beginners.
  • Cayman Chemical. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1.
  • LCGC International. (2026, March 27). The Origin and Implications of Artifact Ions in Bioanalytical LC–MS.
  • AACC. (2025, March 20). LC column and sample preparation considerations for LC-MS/MS drug analysis in clinical research.
  • MDPI. (2019). Fast HPLC-MS/MS Method for Determining Penicillin Antibiotics in Infant Formulas Using Molecularly Imprinted Solid-Phase Extraction.
  • Waters Corporation. (n.d.).
  • Semantic Scholar. (n.d.). Structural elucidation of stress degradation products of ampicillin sodium by liquid chromatography/hybrid triple quadrupole linear ion trap mass spectrometry and liquid chromatography/hybrid quadrupole time-of-flight mass spectrometry.
  • ResearchGate. (2022, March 27). Losing Sensitivity of LC/MS signal due to High Background?
  • ACS Publications. (2015, June 9). LC-MS/MS Method for the Determination and Quantitation of Penicillin G and Its Metabolites in Citrus Fruits Affected by Huanglongbing.
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  • Hindawi. (2014, October 14).

Sources

Troubleshooting

Technical Support Center: Apalcillin Sodium Stability &amp; Troubleshooting Guide

Introduction Welcome to the Apalcillin Sodium Technical Support Center. As a broad-spectrum ureidopenicillin, apalcillin is highly effective against challenging pathogens like Acinetobacter baumannii[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction Welcome to the Apalcillin Sodium Technical Support Center. As a broad-spectrum ureidopenicillin, apalcillin is highly effective against challenging pathogens like Acinetobacter baumannii[1]. However, its core structural feature—the β -lactam ring—makes it inherently unstable outside of strictly controlled environments. This guide is designed for researchers and drug development professionals to troubleshoot degradation issues, understand the physicochemical causality behind hydrolysis, and implement self-validating protocols for optimal storage.

Core Mechanisms & Causality (FAQ)

Q: Why does apalcillin sodium rapidly lose efficacy in aqueous solutions? A: Apalcillin contains a highly strained, four-membered β -lactam ring. In aqueous environments, the carbonyl carbon of this ring is highly susceptible to nucleophilic attack by water molecules or hydroxide ions. This hydrolysis reaction breaks the cyclic amide bond, irreversibly converting the active antibiotic into an inactive penicilloic acid derivative[1]. The reaction is catalyzed by both acids and bases, making environmental pH control the single most critical factor in preventing spontaneous degradation.

Q: What is the optimal pH range to prevent apalcillin hydrolysis? A: Penicillin-class antibiotics, including apalcillin, exhibit a V-shaped pH-rate profile for hydrolysis. They demonstrate maximum stability in the slightly acidic to neutral range of pH 6.0 to 6.5[2]. Deviating from this narrow window accelerates specific-acid or specific-base catalysis. To maintain this optimal microenvironment, reconstituting the sodium salt in a buffered solution—such as a 0.1 M citrate buffer adjusted to pH 6.0—is highly recommended over using unbuffered sterile water, which is prone to rapid pH drift[2].

Q: How does temperature impact the degradation kinetics? A: The hydrolysis of the β -lactam ring is an endothermic activation process. Consequently, the degradation rate constant increases exponentially with temperature. At room temperature (25°C), significant degradation can occur within hours. To arrest the kinetic energy required for nucleophilic attack, solutions must be kept strictly at or below 4°C for short-term handling, and frozen at -20°C for long-term storage[3][4].

Experimental Troubleshooting & Protocols

Protocol: Preparation and Self-Validating Storage of Apalcillin Stock Solutions

Objective: Formulate a highly stable apalcillin sodium stock solution that resists hydrolytic degradation and allows for immediate viability verification prior to downstream assays.

  • Step 1: Buffer Preparation Prepare a 0.1 M sodium citrate buffer and adjust the pH to strictly 6.0 using dilute citric acid or NaOH. Causality: Citrate acts as an effective buffering agent in this range, locking the solution at the pH of maximum β -lactam stability and preventing the base-catalyzed hydrolysis common in unbuffered water[2].

  • Step 2: Reconstitution Weigh the required amount of high-purity apalcillin sodium powder[3]. Dissolve it in the pre-chilled (4°C) citrate buffer to achieve a concentration of 10 mg/mL. Causality: Chilling the buffer prior to addition minimizes the initial thermal energy available for hydrolysis during the exothermic dissolution phase.

  • Step 3: Aliquoting and Cryopreservation Immediately divide the stock solution into single-use aliquots (e.g., 500 µL) in sterile, amber microcentrifuge tubes. Flash-freeze the tubes and transfer them to a -20°C freezer for storage up to 6 months[3]. Causality: Single-use aliquots prevent repeated freeze-thaw cycles. Each thaw introduces a phase transition where localized concentration gradients and temporary warming drastically accelerate hydrolysis.

  • Step 4: In-Line Validation (Self-Validating Step) Before utilizing a thawed aliquot in a critical biological assay, perform a rapid spectrophotometric check. Intact apalcillin exhibits distinct UV absorption maxima (typically around 254 nm and 315 nm)[4]. A significant shift, dampening of these peaks, or the appearance of new peaks characteristic of penicilloic acid instantly flags a hydrolyzed, invalid batch. Do not proceed with the assay if the 315 nm peak is compromised.

Quantitative Data Summary

The following table summarizes the expected stability of apalcillin under various formulation and temperature matrices, allowing researchers to quickly compare storage viability.

Storage ConditionFormulation MatrixTemp (°C)Expected Stability / Shelf-LifePrimary Degradation Risk
Dry Powder Lyophilized Sodium Salt2 to 8°C> 12 MonthsAtmospheric moisture absorption
Aqueous Stock Unbuffered H2​O 25°C< 12 HoursRapid pH drift, base-catalyzed hydrolysis
Buffered Stock 0.1 M Citrate (pH 6.0)4°C3 to 5 DaysSlow thermal hydrolysis
Cryo-Stock 0.1 M Citrate (pH 6.0)-20°CUp to 6 Months[3]Freeze-thaw cycling degradation
Deep Cryo-Stock Human Serum/Urine Matrix-20°CDays to Weeks[4]Enzymatic degradation if unpurified

Process Visualization

ApalcillinHydrolysis Start Apalcillin Sodium (Dry Powder) Recon Reconstitution (Aqueous Phase) Start->Recon Path1 Unbuffered / Room Temp (pH > 7.0, 25°C) Recon->Path1 Suboptimal Path2 Citrate Buffer / Cold (pH 6.0 - 6.5, 4°C) Recon->Path2 Optimal Degradation Nucleophilic Attack (Beta-Lactam Ring Opens) Path1->Degradation Stable Intact Beta-Lactam Ring (Active Antibiotic) Path2->Stable Inactive Inactive Metabolite (Penicilloic Acid) Degradation->Inactive Cryo Cryopreservation (-20°C) Stable->Cryo Long-term Storage

Caption: Apalcillin degradation pathways and optimal stabilization workflow.

Sources

Optimization

Technical Support Center: Optimizing Apalcillin Sodium Solution Stability

Welcome to the technical support center for handling and optimizing the stability of apalcillin sodium solutions. This guide is designed for researchers, scientists, and drug development professionals to provide a deep u...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for handling and optimizing the stability of apalcillin sodium solutions. This guide is designed for researchers, scientists, and drug development professionals to provide a deep understanding of the factors influencing the stability of apalcillin and to offer practical, scientifically-grounded protocols for determining the optimal pH for your experimental needs.

A Note on Apalcillin-Specific Data: Publicly available, detailed stability data specifically for apalcillin sodium is limited. However, as a ureidopenicillin, apalcillin shares the core β-lactam ring structure with other penicillins, such as ampicillin. The principles governing the stability of this class of antibiotics are well-established. This guide will, therefore, leverage the extensive data available for ampicillin as a scientifically sound framework to help you design and execute experiments to determine the optimal conditions for your apalcillin sodium solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of apalcillin sodium instability in aqueous solutions?

A1: The primary cause of instability for apalcillin, like all β-lactam antibiotics, is the hydrolysis of the four-membered β-lactam ring.[1][2] This chemical reaction opens the ring, rendering the antibiotic inactive against its target, the bacterial cell wall transpeptidase.[3] The rate of this hydrolysis is highly dependent on the pH of the solution.[4][5][6]

Q2: What is the expected impact of pH on the stability of my apalcillin sodium solution?

A2: The stability of β-lactam antibiotics is significantly influenced by pH.[6][7] Generally, these compounds exhibit a U-shaped stability profile with respect to pH, having a pH of maximum stability. Both acidic and alkaline conditions can catalyze the hydrolysis of the β-lactam ring.[4][5] For ampicillin, a related penicillin, solutions are not very stable at a pH greater than 7.[7][8] Upon reconstitution in water, ampicillin sodium solutions typically have a pH in the range of 8 to 10, which is not optimal for stability.[9][10]

Q3: How does temperature affect the stability of apalcillin sodium solutions?

A3: Temperature has a significant impact on the degradation rate of penicillins. As with most chemical reactions, an increase in temperature will accelerate the rate of hydrolysis of the β-lactam ring.[4][5] Therefore, for enhanced stability, it is generally recommended to store stock solutions at refrigerated (2-8°C) or frozen (-20°C) temperatures.[3][7][8]

Q4: Can the type of buffer I use affect the stability of my apalcillin solution?

A4: Yes, the choice of buffer can influence the stability of penicillin solutions.[3][8] For instance, with ampicillin, it has been observed that certain buffers can be deleterious at specific pH values.[3][8] It is crucial to select a buffer system that is compatible with your intended pH range and does not catalyze the degradation of the antibiotic. Phosphate and acetate buffers are commonly used, but their suitability should be confirmed for your specific application.[8][11]

Q5: How does the concentration of apalcillin sodium in the solution affect its stability?

A5: The stability of some penicillins, like ampicillin, has been shown to be concentration-dependent, with stability decreasing as the concentration increases.[6][12] This can be attributed to a self-catalyzing effect.[6] Therefore, it is advisable to prepare stock solutions at a reasonable concentration and dilute them to the final working concentration shortly before use.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Rapid loss of antibiotic activity in my experiments. The pH of the solution may be outside the optimal range for stability.Determine the optimal pH for your apalcillin sodium solution by conducting a pH stability study (see protocol below). Adjust the pH of your solutions accordingly using a suitable buffer.
The solution is being stored at too high a temperature.Prepare fresh solutions for each experiment. If storage is necessary, store stock solutions at 2-8°C for short-term use or at -20°C for longer-term storage, and minimize freeze-thaw cycles.[3][7][8]
The buffer system is incompatible with apalcillin.Test the stability of apalcillin in different buffer systems (e.g., phosphate, acetate) at your target pH to identify the most suitable one.[8]
Precipitation is observed in my apalcillin solution. The concentration of apalcillin may exceed its solubility at the given pH and temperature.Consult the solubility data for apalcillin sodium. You may need to prepare a more dilute solution.
The buffer components are interacting with the apalcillin sodium.Ensure the chosen buffer is compatible with apalcillin. Consider preparing the solution in sterile water for injection if a buffer is not strictly necessary for your experiment and the pH upon dissolution is acceptable for short-term use.
Inconsistent experimental results. Degradation of the apalcillin solution over the course of the experiment.Prepare fresh apalcillin solutions immediately before each experiment. If an experiment runs for an extended period, consider the stability of apalcillin under your experimental conditions (pH, temperature) and factor that into your data analysis.
Inaccurate initial concentration of the apalcillin solution.Ensure accurate weighing of the apalcillin sodium powder and precise volume measurements during solution preparation. Use a validated analytical method, such as HPLC, to confirm the initial concentration.

Experimental Protocol: Determining the Optimal pH for Apalcillin Sodium Stability

This protocol provides a framework for conducting a pH stability study. Researchers should adapt this protocol to their specific laboratory conditions and analytical capabilities.

Objective: To determine the pH at which an aqueous solution of apalcillin sodium exhibits maximum stability at a given temperature.

Materials:

  • Apalcillin sodium powder

  • Sterile, purified water (e.g., water for injection or HPLC-grade water)

  • Buffer solutions at various pH values (e.g., 0.1 M acetate buffer for pH 4-6, 0.1 M phosphate buffer for pH 6-8)

  • Sterile vials or tubes

  • Calibrated pH meter

  • Incubator or water bath set to the desired temperature (e.g., 25°C or 37°C)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV), or another validated analytical method for quantifying apalcillin.[13][14]

Procedure:

  • Prepare a Stock Solution: Accurately weigh a sufficient amount of apalcillin sodium and dissolve it in a known volume of sterile, purified water to create a concentrated stock solution (e.g., 10 mg/mL).

  • Prepare pH-Adjusted Solutions:

    • For each pH value to be tested (e.g., pH 4, 5, 6, 7, 8), aliquot a precise volume of the apalcillin stock solution into a series of sterile vials.

    • Add the corresponding buffer to each vial to achieve the target pH and the desired final concentration of apalcillin (e.g., 1 mg/mL).

    • Verify the final pH of each solution using a calibrated pH meter.

  • Initial Time Point (T=0) Analysis: Immediately after preparation, take an aliquot from each pH-adjusted solution and analyze it using a validated HPLC method to determine the initial concentration of apalcillin. This will serve as the 100% reference point.

  • Incubation: Store the remaining vials at a constant, controlled temperature.

  • Time-Course Analysis: At predetermined time intervals (e.g., 2, 4, 8, 12, 24, 48 hours), remove an aliquot from each vial and analyze the apalcillin concentration using the same HPLC method.

  • Data Analysis:

    • For each pH value, calculate the percentage of the initial apalcillin concentration remaining at each time point.

    • Plot the percentage of remaining apalcillin versus time for each pH.

    • The pH at which the degradation rate is the slowest corresponds to the pH of maximum stability under the tested conditions.

Visualizing Apalcillin Degradation and Stability Testing

The following diagrams illustrate the fundamental degradation pathway of penicillins and the experimental workflow for determining optimal pH.

General Hydrolysis of the β-Lactam Ring Apalcillin Apalcillin (Active) (Intact β-Lactam Ring) Hydrolysis Hydrolysis (Catalyzed by H+ or OH-) Apalcillin->Hydrolysis Apalcilloic_Acid Apalcilloic Acid (Inactive) (Opened β-Lactam Ring) Hydrolysis->Apalcilloic_Acid Further_Degradation Further Degradation Products Apalcilloic_Acid->Further_Degradation

Caption: General degradation pathway of penicillins.

Workflow for pH Stability Study cluster_prep 1. Solution Preparation cluster_analysis 2. Analysis and Incubation cluster_data 3. Data Interpretation Prep_Stock Prepare Apalcillin Stock Solution Mix Create pH-Adjusted Apalcillin Solutions Prep_Stock->Mix Prep_Buffers Prepare Buffers (pH 4, 5, 6, 7, 8) Prep_Buffers->Mix T0_Analysis T=0 Analysis (HPLC) Mix->T0_Analysis Incubate Incubate at Constant Temperature T0_Analysis->Incubate Time_Points Analyze at Time Points (T=2, 4, 8, 12, 24, 48h) Incubate->Time_Points Calculate Calculate % Remaining Apalcillin Time_Points->Calculate Plot Plot % Remaining vs. Time Calculate->Plot Determine_pH Determine Optimal pH Plot->Determine_pH

Caption: Experimental workflow for determining optimal pH.

Data Summary: Stability of Ampicillin Sodium (for Reference)

The following table summarizes the stability of ampicillin sodium solutions under various conditions. This data should be used as a reference to inform the design of your stability studies for apalcillin sodium.

pHBufferTemperature (°C)Stability NotesReference
≤ 7-2-8Optimal pH for stock solutions.[7][8]
> 7-2-8Not very stable.[7][8]
8-10WaterRoom Temp.pH range of freshly reconstituted solution; stable for only 1 hour.[9][10]
7Citrate-Suitable.[3][8]
5Citrate-Not suitable.[3][8]
6Acetate-Appears optimal.[8]

References

  • Sandoz Inc. Ampicillin (Ampicillin Sodium) INJECTION, POWDER, FOR SOLUTION. (2020). [Link]

  • Ovcharova, G. D., & Nacheva, R. N. (1984). [Kinetics of ampicillin breakdown in the solid state]. Antibiotiki, 29(3), 166–170. [Link]

  • Aksu, M., & Balcı, M. (2023). Theoretical insights into the reaction mechanism and kinetics of ampicillin degradation with hydroxyl radical. Structural Chemistry, 34(3), 969–981. [Link]

  • Driessen, W. N., & J. (2017). Mechanism of Ampicillin Degradation by Non-Thermal Plasma Treatment with FE-DBD. Plasma, 1(1), 1–11. [Link]

  • Fawzy, A., Al-Majid, A. M., & El-Shazly, S. A. (2020). Degradation of Ampicillin and Flucloxacillin Antibiotics via Oxidation by Alkaline Hexacyanoferrate(III): Kinetics and Mechanistic Aspects. ACS Omega, 5(35), 22435–22444. [Link]

  • Kovács, B., Szabó, K., & Gyurcsik, B. (2023). Revisiting the hydrolysis of ampicillin catalyzed by Temoneira‐1 β‐lactamase, and the effect of Ni(II), Cd(II) and Hg(II). FEBS Open Bio, 13(5), 896–907. [Link]

  • GRiSP Research Solutions. Ampicillin (sodium salt). (2016). [Link]

  • El-Shabrawy, Y. (2007). Degradation Pathways of Ampicillin in Alkaline Solutions. OUCI. [Link]

  • Samanidou, V. F., Nikolaidou, K. I., & Papadoyannis, I. N. (2009). Methods of ampicillin hydrolysis at different pH (based on 10 , with modifications). Journal of Separation Science, 32(15‐16), 2683–2691. [Link]

  • Mitchell, S. M., Ullman, J. L., Teel, A. L., & Watts, R. J. (2014). pH and temperature effects on the hydrolysis of three β-lactam antibiotics: Ampicillin, cefalotin and cefoxitin. Science of The Total Environment, 466–467, 547–555. [Link]

  • Mitchell, S. M., Ullman, J. L., Teel, A. L., & Watts, R. J. (2014). pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin. Science of the Total Environment, 466-467, 547–555. [Link]

  • American Society of Health-System Pharmacists. Ampicillin Sodium - ASHP Publications. [Link]

  • Zhang, Y., Trissel, L. A., & Xu, Q. (2016). Stability of Ampicillin in Normal Saline and Buffered Normal Saline. International Journal of Pharmaceutical Compounding, 20(4), 340–342. [Link]

  • Li, Y., & Zhang, D. (2024). Mechanism of Ampicillin Hydrolysis by New Delhi Metallo‐β‐Lactamase 1: Insight From QM/MM MP2 Calculation. Journal of Computational Chemistry, 45(1), 1–10. [Link]

  • U.S. Food and Drug Administration. Ampicillin for Injection, USP. [Link]

  • Mohammad, M. A., Al-Labban, M. A., & Al-Khafaji, M. S. (2014). Determination of Ampicillin and Amoxicillin by High-Performance Thin-Layer Chromatography. ResearchGate. [Link]

  • Munro, S. M., & Branch, S. K. (1997). Degradation Pathways of Ampicillin in Alkaline Solutions. Journal of Pharmacy and Pharmacology, 49(7), 667–673. [Link]

  • Children's Hospital of Eastern Ontario. Ampicillin sodium. (2018). [Link]

  • Al-Taani, W. M., & Al-Ghananeem, A. M. (2012). RP-HPLC METHOD VALIDATION FOR THE DETERMINATION OF AMPICILLIN IN IRAQI HEALTHY VOLUNTEERS SERUM. International Journal of Research in Pharmacy and Chemistry, 2(3), 664–671. [Link]

  • American Society of Health-System Pharmacists. Ampicillin Sodium - ASHP Publications. [Link]

  • Hurrell, R., & Mielke, L. H. Development of a RP-HPLC Method for the Simultaneous Quantification of Ampicillin and Cloxacillin in Ampiclox. University of Indianapolis. [Link]

  • Munro, S. M., & Branch, S. K. (1997). Degradation Pathways of Ampicillin in Alkaline Solutions. ResearchGate. [Link]

  • Wates, G. M., & Jones, A. (2021). Stability of Ampicillin in Normal Saline Following Refrigerated Storage and 24-Hour Pump Recirculation. Hospital Pharmacy, 56(6), 614–618. [Link]

  • Nielsen, M. K., & Friberg, L. E. (2022). New methods for quantification of amoxicillin and clindamycin in human plasma using HPLC with UV detection. Journal of Pharmaceutical and Biomedical Analysis, 215, 114774. [Link]

  • de Winter-de Groot, K. M., van der Giesen, E., & van Hateren, K. (2024). A quantitative method for the analysis of total and unbound concentrations of amoxicillin, ampicillin, ceftazidime, ceftriaxone, ertapenem, fosfomycin and penicillin G in human plasma with liquid chromatography–tandem mass spectrometry assay. Biomedical Chromatography, e5956. [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Peak Tailing in Apalcillin Sodium Chromatography

Welcome to the Advanced Chromatography Support Center. Apalcillin sodium is a broad-spectrum penicillin derivative characterized by a complex molecular architecture, including a naphthyridine-carboxamido side chain and a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. Apalcillin sodium is a broad-spectrum penicillin derivative characterized by a complex molecular architecture, including a naphthyridine-carboxamido side chain and a free carboxylic acid. During Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), these structural features make apalcillin highly susceptible to non-ideal chromatographic behavior—most notably, severe peak tailing.

This guide provides researchers and drug development professionals with a mechanistic troubleshooting framework to diagnose, understand, and resolve peak tailing, ensuring a robust and self-validating analytical system.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: What are the primary mechanistic causes of peak tailing when analyzing apalcillin sodium? A: Peak tailing in beta-lactam antibiotics is rarely a single-variable problem; it is primarily driven by secondary interactions. While the intended retention mechanism on a C18 column is hydrophobic partitioning, the basic nitrogen atoms in apalcillin's side chain can undergo strong ion-exchange interactions with unendcapped, acidic silanol groups (pKa ~4.5) on the silica matrix. Furthermore, if the mobile phase pH is close to the pKa of apalcillin's carboxylic acid, the analyte exists in a dynamic equilibrium between ionized and unionized forms, leading to mixed-mode retention and severe band broadening.

Q2: How does mobile phase pH influence apalcillin peak shape, and what is the optimal range? A: Causality dictates that to eliminate mixed-mode retention, the ionization state of both the analyte and the stationary phase must be strictly controlled. At a neutral pH, residual silanols are deprotonated (negatively charged) and act as strong cation exchangers. By1[1], you achieve two critical outcomes:

  • The ionization of the carboxylic acid on apalcillin is suppressed.

  • The residual silanols on the silica backbone are protonated and neutralized. Historical pharmacokinetic assays validate that this specific pH adjustment completely resolves the considerable peak tailing observed at higher pH values[1].

Q3: Can mobile phase additives mitigate silanol interactions if pH adjustment is insufficient? A: Yes. When working with older-generation silica or when pH limitations exist, dynamic masking agents are required. While traditional amine modifiers like triethylamine (TEA) are common, recent advancements favor ionic liquids. For instance,2[2] to the mobile phase introduces a competing cation that preferentially binds to active silanol sites. This sterically shields the silica from the apalcillin molecules, yielding significantly sharper peaks and reducing the asymmetry factor[2].

Q4: What stationary phase characteristics guarantee a self-validating system for beta-lactams? A: Relying solely on mobile phase optimization is risky. A robust method starts with the column chemistry. Select ultra-high purity (Type B) silica columns with exhaustive double-endcapping. Alternatively, polar-embedded C18 columns (containing an amide or ether linkage in the alkyl chain) create a localized hydration layer that repels the polar moieties of 3[3].

Part 2: Quantitative Data Summary

The following table summarizes the causal relationship between chromatographic parameters and the resulting peak integrity for apalcillin sodium.

ParameterConditionExpected Asymmetry Factor ( As​ )Theoretical Plates ( N )Mechanism of Action
Unoptimized Baseline pH 5.0 - 7.0, Standard C18> 2.0 (Severe Tailing)< 3,000Mixed-mode retention; active silanol ion-exchange.
pH Optimization pH 3.15 (Acetate Buffer)1.2 - 1.4> 8,000Suppresses ionization of apalcillin and protonates silanols.
Ionic Liquid Additive 1.0 mM [BMIM][BF4]1.0 - 1.1> 12,000Dynamic steric masking of residual silanol sites.
Column Chemistry Endcapped / Polar-embedded C181.0 - 1.2> 10,000Hydration layer shields the silica backbone from polar moieties.

Part 3: Validated Step-by-Step RP-HPLC Protocol

To establish a self-validating analytical system for apalcillin sodium, follow this optimized isocratic methodology designed to suppress secondary interactions.

Objective: Achieve baseline separation of apalcillin with an asymmetry factor ( As​ ) < 1.2.

Step 1: Buffer Preparation (pH 3.15)

  • Dissolve 8.203 g of analytical-grade sodium acetate in 800 mL of ultra-pure distilled water (18.2 MΩ·cm).

  • Add 165 mL of concentrated acetic acid to the solution.

  • Precisely adjust the pH to 3.15 using dilute acetic acid or sodium hydroxide as needed.

  • Bring the total volume to 1000 mL with ultra-pure water[1].

  • Vacuum-filter the buffer through a 0.22 µm membrane.

Step 2: Mobile Phase Formulation

  • Prepare an isocratic mixture consisting of the pH 3.15 sodium acetate buffer and HPLC-grade acetonitrile in an 80:20 (v/v) ratio[1].

  • Degas the mobile phase thoroughly using online vacuum degassing or ultrasonication for 15 minutes to prevent baseline drift.

Step 3: Chromatographic Setup

  • Column: Install a fully endcapped, high-purity C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Flow Rate: Set to 1.0 - 1.5 mL/min (optimize based on system backpressure limits).

  • Temperature: Maintain the column compartment at a constant 25°C - 30°C to prevent retention time drift.

  • Detection: Set the UV detector to 254 nm (Note: 315 nm can be used for complex biological matrices to avoid background interference)[1].

Step 4: Sample Preparation & System Suitability

  • Dissolve the apalcillin sodium standard in the mobile phase to a working concentration of 10–50 µg/mL. Avoid purely aqueous diluents to prevent beta-lactam ring hydrolysis.

  • Self-Validation Check: Inject the standard in hexaplicate. The system is deemed suitable only if the Relative Standard Deviation (RSD) of the peak area is < 2.0%, and the tailing factor is ≤ 1.5[3].

Part 4: Troubleshooting Workflow Visualization

Workflow Start Identify Peak Tailing in Apalcillin (As > 1.5) CheckPH Evaluate Mobile Phase pH Is pH near analyte pKa? Start->CheckPH AdjustPH Lower pH to 3.15 (Acetate Buffer) CheckPH->AdjustPH Yes CheckCol Evaluate Stationary Phase Is silica fully endcapped? CheckPH->CheckCol No AdjustPH->CheckCol ChangeCol Switch to High-Purity Endcapped C18 CheckCol->ChangeCol No CheckAdd Evaluate Additives Are silanols still active? CheckCol->CheckAdd Yes ChangeCol->CheckAdd AddModifier Add 1.0 mM [BMIM][BF4] or Amine Modifier CheckAdd->AddModifier Yes Resolved Peak Tailing Resolved (As < 1.2) CheckAdd->Resolved No AddModifier->Resolved

Logical troubleshooting workflow for resolving beta-lactam peak tailing in RP-HPLC.

Part 5: References

  • Title: Determination of apalcillin and its metabolites in human body fluids by high-pressure liquid chromatography | Source: ASM Journals | URL:

  • Title: A Rapid, Validated RP-HPLC Method for the Simultaneous Determination of Cleaning Validation and Cross-Contamination of 12 Beta-Lactam Compounds | Source: PMC (PubMed Central) | URL:

  • Title: Analysis of Some β-Lactam Antibiotics Using Ionic Liquids as Mobile Phase Additives by RP-HPLC | Source: ResearchGate | URL:

Sources

Reference Data & Comparative Studies

Validation

Apalcillin Sodium vs. Piperacillin: Efficacy Against Enterobacteriaceae

Target Audience: Researchers, Microbiologists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary In the landscape of antimicrobial drug development, evaluating the comparative...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Microbiologists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary

In the landscape of antimicrobial drug development, evaluating the comparative pharmacodynamics of β -lactam antibiotics is critical for formulating effective treatments against Gram-negative pathogens. Apalcillin sodium (a naphthyridine derivative) and piperacillin (an aminobenzylpenicillin derivative) are both extended-spectrum, semisynthetic penicillins. While piperacillin has become a clinical cornerstone—often paired with tazobactam—apalcillin demonstrates highly comparable, and in some specific clinical isolates, equivalent in vitro efficacy against the Enterobacteriaceae family [1]. This guide synthesizes mechanistic insights, quantitative efficacy data, and validated experimental protocols to objectively compare these two agents.

Mechanistic Overview: Target Affinity and Resistance Dynamics

Both apalcillin and piperacillin exert their bactericidal effects by penetrating the Gram-negative outer membrane and binding to essential Penicillin-Binding Proteins (PBPs) located in the bacterial inner membrane. By acylating the active site of these transpeptidases, they halt peptidoglycan cross-linking, leading to structural instability and osmotic lysis of the bacterial cell.

The Causality of Resistance: The primary limiting factor for both agents against Enterobacteriaceae (e.g., Escherichia coli, Klebsiella pneumoniae) is the production of β -lactamases, including Extended-Spectrum β -Lactamases (ESBLs) and AmpC cephalosporinases. These enzymes hydrolyze the β -lactam ring before the drug can reach its PBP targets. Consequently, the bimodal distribution of Minimum Inhibitory Concentrations (MICs) observed in clinical isolates directly reflects the presence or absence of these hydrolytic enzymes. To counter this, both antibiotics must frequently be evaluated or co-formulated with β -lactamase inhibitors (e.g., apalcillin with Ro 48-1220, piperacillin with tazobactam).

MOA Drug Apalcillin / Piperacillin PBP Binding to PBPs (Penicillin-Binding Proteins) Drug->PBP Susceptible Strains Inhibition Inhibition of Peptidoglycan Cross-linking PBP->Inhibition Lysis Bacterial Cell Lysis (Bactericidal Effect) Inhibition->Lysis BetaLactamase Enterobacteriaceae β-lactamase Production Inactivation Hydrolysis of β-lactam Ring (Drug Inactivation) BetaLactamase->Inactivation Resistance Mechanism Inactivation->Drug Blocks Efficacy

Mechanism of action and β-lactamase-mediated resistance pathway in Enterobacteriaceae.

Comparative In Vitro Efficacy Data

Extensive in vitro susceptibility testing reveals that apalcillin and piperacillin share nearly identical regression lines for MIC pairs against Enterobacteriaceae[3].

  • Bacteriostatic and Bactericidal Activity: For susceptible strains, both agents exhibit modal MICs ranging from 1 to 4 µg/mL. However, highly resistant isolates (e.g., specific Serratia isolates) push MICs above 128 µg/mL, demonstrating a bimodal distribution [2].

  • Inhibitor Synergy: When apalcillin is combined with a penam sulfone inhibitor like Ro 48-1220, the MIC90 values drop significantly, restoring efficacy against many ESBL-producing strains [4]. This mirrors the potent synergy observed when piperacillin is combined with tazobactam [5].

Table 1: Comparative MIC Data against Enterobacteriaceae
Organism / PhenotypeApalcillin MIC Range (µg/mL)Piperacillin MIC Range (µg/mL)Efficacy Equivalence
E. coli (Susceptible)1.0 - 4.01.0 - 4.0Equivalent
Klebsiella spp. (Modal)4.0 - >1284.0 - >128Equivalent
Serratia isolates >128>128Cross-resistant
ESBL-producing strains >64 (restored w/ Ro 48-1220)>64 (restored w/ Tazobactam)Equivalent synergy

(Data synthesized from comparative microtiter dilution studies. Note: Clinical breakpoints may vary based on contemporary CLSI/EUCAST guidelines).

Experimental Protocol: Self-Validating Broth Microdilution

To objectively compare the efficacy of apalcillin sodium and piperacillin, researchers must employ a rigorous, self-validating antimicrobial susceptibility testing (AST) framework. The following protocol outlines the broth microdilution method, emphasizing the causality behind each procedural step to ensure trustworthiness and reproducibility.

Step-by-Step Methodology:
  • Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Causality: Calcium ( Ca2+ ) and magnesium ( Mg2+ ) ion concentrations must be strictly regulated. Variations can artificially alter the permeability of the Gram-negative outer membrane and the function of porin channels, skewing MIC results.

  • Antibiotic Serial Dilution: Prepare two-fold serial dilutions of apalcillin sodium and piperacillin (ranging from 0.25 to 256 µg/mL) in 96-well microtiter plates.

  • Inoculum Standardization: Prepare a bacterial suspension matching a 0.5 McFarland standard, then dilute to achieve a final well concentration of exactly 5×105 CFU/mL.

    • Causality: An inoculum that is too dense will cause an "inoculum effect"—where the sheer volume of baseline β -lactamase overwhelms the drug, yielding false resistance. Conversely, an inoculum too sparse may yield false susceptibility.

  • Inoculation and Incubation: Add the standardized inoculum to the antibiotic wells. Incubate at 35°C ± 2°C for 16–20 hours in ambient air.

  • Self-Validation & Controls (Critical for Trustworthiness):

    • Sterility Control: Uninoculated CAMHB must remain entirely clear. (Validates aseptic technique and media integrity).

    • Growth Control: Inoculated CAMHB without antibiotics must show robust turbidity. (Validates bacterial viability).

    • Reference Strain: Run E. coli ATCC 25922 concurrently. If its MIC falls outside the CLSI-defined quality control range, the entire assay is voided and must be repeated.

  • MIC Interpretation: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Workflow Inoculum 1. Inoculum Standardization (0.5 MacFarland, 5x10^5 CFU/mL) Dilution 2. Antibiotic Serial Dilution (Cation-Adjusted Mueller-Hinton Broth) Inoculum->Dilution Incubation 3. Microplate Inoculation & Incubation (35°C for 16-20 hours) Dilution->Incubation Validation 4. Self-Validation (Check Growth/Sterility Controls) Incubation->Validation Validation->Inoculum Controls Failed (Restart) MIC 5. MIC Determination (Lowest concentration inhibiting growth) Validation->MIC Controls Passed

Self-validating broth microdilution workflow for determining MICs of β-lactam antibiotics.

Conclusion for Drug Development Professionals

For drug development scientists, the structural nuances between apalcillin (a naphthyridine penicillin) and piperacillin offer distinct pharmacokinetic avenues, despite their nearly identical in vitro pharmacodynamic profiles against Enterobacteriaceae. The strategic focus for future formulations lies not in modifying the core penicillin scaffold to outpace Enterobacteriaceae mutations, but in pairing these highly potent agents with next-generation β -lactamase inhibitors to protect their inherent efficacy.

References

  • Apalcillin: An In-Depth Technical Guide to its Spectrum of Activity Against Clinical Isolates - Benchchem - 1

  • Antibacterial activity of apalcillin against 300 strains of enterobacteria - PubMed -2

  • Comparative in vitro activities of apalcillin and piperacillin against... - American Society for Microbiology (ASM) - 3

  • Apalcillin sodium - Drug Targets, Indications, Patents - PatSnap - 4

  • Evaluation of Piperacillin/Sulbactam, Piperacillin/Tazobactam... - MDPI - 5

Sources

Comparative

Validating Apalcillin Sodium MIC Breakpoints for Non-Fermenting Bacteria: A Comparative Guide

Executive Summary As a Senior Application Scientist, I frequently encounter the challenge of standardizing antimicrobial susceptibility testing for multi-drug resistant Gram-negative pathogens. is a broad-spectrum semisy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the challenge of standardizing antimicrobial susceptibility testing for multi-drug resistant Gram-negative pathogens. is a broad-spectrum semisynthetic acylamino-penicillin uniquely engineered to target non-fermenting bacteria such as Pseudomonas aeruginosa and Acinetobacter spp.[1]. This guide provides an objective comparison of apalcillin’s in vitro efficacy against alternative beta-lactams and establishes a self-validating experimental protocol for determining its Minimum Inhibitory Concentration (MIC) breakpoints.

Mechanistic Grounding: Apalcillin vs. Non-Fermenters

Apalcillin exerts its bactericidal effect by binding to in the bacterial cell membrane, thereby inhibiting the cross-linking of peptidoglycan chains during cell wall synthesis[2].

Non-fermenting bacteria, particularly P. aeruginosa, typically exhibit intrinsic resistance to many beta-lactams due to their relatively impermeable outer membrane and the production of beta-lactamases (e.g., PSE-2). However, apalcillin demonstrates compared to piperacillin and azlocillin[1]. When paired with a beta-lactamase inhibitor (BLI) like Ro 48-1220, its spectrum is further protected against enzymatic degradation, [3].

Mechanism Apalcillin Apalcillin Sodium (Active Agent) PBP Penicillin-Binding Proteins (PBPs) Apalcillin->PBP Binds & Inhibits Lysis Cell Wall Lysis (Bactericidal Effect) PBP->Lysis Prevents Peptidoglycan Cross-linking BLactamase Beta-Lactamases (e.g., PSE-2) BLactamase->Apalcillin Hydrolyzes Beta-Lactam Ring (Resistance) Inhibitor BLI (e.g., Ro 48-1220) Inhibitor->BLactamase Neutralizes Enzyme

Caption: Apalcillin mechanism of action and beta-lactamase resistance pathways.

Comparative Efficacy: Apalcillin vs. Alternative Penicillins

To establish the baseline efficacy of apalcillin, we must compare its MIC50 and MIC90 values against established alternatives. The data below synthesizes large-scale multicenter studies evaluating the against non-fermenting Gram-negative bacilli[4][5].

OrganismApalcillin MIC50 (µg/mL)Apalcillin MIC90 (µg/mL)Piperacillin MIC90 (µg/mL)Ticarcillin MIC90 (µg/mL)
Pseudomonas aeruginosa≤ 2.02.08.0 - 16.064.0 - 128.0
Acinetobacter spp.≤ 2.02.0 - 4.016.0 - 32.0> 64.0
Stenotrophomonas maltophilia0.254.0> 32.0> 64.0

*Note: Data for S. maltophilia reflects synergy when apalcillin is combined with a[3].

Causality in the Data: Apalcillin is and up to 128-fold more active than ticarcillin against P. aeruginosa[5]. This enhanced potency is attributed to its specific N-acyl side chain, which facilitates rapid penetration through the porin channels of non-fermenters and provides [1].

Experimental Methodology: Self-Validating MIC Determination

To accurately validate apalcillin MIC breakpoints, researchers must employ a standardized broth microdilution assay. The following protocol integrates a to ensure data integrity[2][4].

Reagents and Media Selection
  • Apalcillin Sodium Salt: [6].

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB): Causality: Non-fermenting bacteria like P. aeruginosa require physiological concentrations of divalent cations ( Ca2+ and Mg2+ ) to stabilize their outer membrane lipopolysaccharides. Unadjusted media artificially increases membrane permeability, leading to [2].

Step-by-Step Protocol
  • Inoculum Standardization: Prepare a direct colony suspension from an overnight agar culture in sterile saline (0.85% NaCl). Adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Causality: Standardizing the inoculum prevents the "inoculum effect." An excessively high bacterial density can overwhelm the apalcillin concentration, resulting in[3].

  • Serial Dilution: Prepare a two-fold serial dilution of apalcillin in CAMHB across a 96-well microtiter plate, ranging from[4].

  • Inoculation: Add 50 µL of the standardized bacterial suspension to each well, achieving a final test concentration of 5×105 CFU/mL.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air. Causality: This temperature and duration ensure the non-fermenters remain in the exponential growth phase, maximizing the expression of[2].

  • Data Acquisition: The MIC is defined as the lowest concentration of apalcillin that completely inhibits [4].

Workflow Start Isolate Preparation (Non-Fermenting Bacteria) Inoculum Standardize Inoculum (0.5 McFarland Standard) Start->Inoculum Media Inoculate CAMHB (Cation-Adjusted Media) Inoculum->Media Avoids Inoculum Effect Incubate Incubation (35°C for 16-20 Hours) Media->Incubate Stabilizes Outer Membrane Read Determine MIC (Lowest Conc. w/ No Growth) Incubate->Read Exponential Growth Phase Validate Self-Validation (ATCC 27853 QC Strain) Validate->Read Confirms Assay Accuracy

Caption: Standardized self-validating workflow for MIC breakpoint determination.

The Self-Validating System (Quality Control & Time-Kill Assays)

A protocol is only as reliable as its internal controls. To validate the MIC breakpoints:

  • Quality Control (QC) Strains: Run P. aeruginosa ATCC 27853 in parallel. If the apalcillin MIC for this QC strain falls outside the established acceptable range, the entire batch must be [2].

  • Time-Kill Curve Validation: Because MIC only measures bacteriostatic limits, validate the bactericidal nature of apalcillin by performing a time-kill assay. Plot log10​ CFU/mL over 24 hours. A valid bactericidal breakpoint must demonstrate a at concentrations MIC[2].

References

  • Comparative in vitro activity of apalcillin alone and combined with Ro 48-1220, a novel penam beta-lactamase inhibitor. Clinical Microbiology and Infection (PubMed). URL:[Link]

  • Apalcillin [PC-904]: spectrum of activity and beta-lactamase hydrolysis/inhibition. Antimicrobial Agents and Chemotherapy (PubMed). URL: [Link]

  • Bacteriostatic activity of apalcillin on Gram-negative bacilli and strict anaerobic bacteria. Multicenter study. Pathologie Biologie (PubMed). URL:[Link]

Sources

Validation

Comparative In Vitro Stability of Apalcillin Sodium and Ampicillin: A Technical Guide

Executive Summary The structural evolution of β -lactam antibiotics has continuously aimed to balance antimicrobial potency with physicochemical stability. Ampicillin, an aminopenicillin, and Apalcillin sodium, a broad-s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural evolution of β -lactam antibiotics has continuously aimed to balance antimicrobial potency with physicochemical stability. Ampicillin, an aminopenicillin, and Apalcillin sodium, a broad-spectrum ureidopenicillin derivative, both share a common penam core but possess distinct side chains that dictate their in vitro degradation kinetics. This guide provides an objective, data-driven comparison of their stability profiles, detailing the causality behind their degradation mechanisms, quantitative stability metrics, and self-validating experimental protocols for laboratory assessment.

Structural Causality & Degradation Mechanisms

The intrinsic stability of both ampicillin and apalcillin is fundamentally governed by the vulnerability of the β -lactam ring to hydrolysis[1]. However, their distinct R-group substitutions influence their microenvironmental interactions.

Ampicillin

Ampicillin contains a simple 2-amino-2-phenylacetamido side chain. Its stability in aqueous solution is highly dependent on pH, temperature, and buffer identity.

  • Hydrolysis: At pH > 7, the β -lactam ring undergoes rapid nucleophilic attack by hydroxide ions, opening the ring to form inactive penicilloic acid[1].

  • Optimal Stability: Ampicillin retains >90% of its activity for up to a week when maintained at an optimal pH of 3.8 to 5.0 under refrigerated conditions (2–8 °C). At room temperature (25 °C) in standard intravenous diluents (e.g., 0.9% Sodium Chloride), ampicillin sodium at 30 mg/mL loses less than 10% of its activity within 8 hours[2].

Apalcillin Sodium

Apalcillin is structurally distinguished by a bulky 4-hydroxy-1,5-naphthyridine-3-carbonyl group attached to the 6-amino position of the penicillanic acid core[3].

  • Steric Effects & Half-Life: While this bulky side chain extends its spectrum of activity against Gram-negative pathogens like Pseudomonas aeruginosa[3], it does not render the β -lactam ring immune to hydrolysis. In vitro physiological conditions (pH 7.4, 37 °C) yield a relatively short half-life of approximately 1 to 1.2 hours[4].

  • Aminoglycoside Inactivation: A critical mechanistic divergence is apalcillin's propensity to chemically inactivate aminoglycosides in vitro. When co-incubated at 37 °C, apalcillin reacts with the amino groups of aminoglycosides (like tobramycin and amikacin), leading to a concentration- and time-dependent decrease in aminoglycoside activity by up to 60%[5].

G Amp Ampicillin / Apalcillin (Intact β-Lactam) Hyd Aqueous Hydrolysis (pH > 7 or Temp > 25°C) Amp->Hyd OH- / H2O Ami Aminoglycoside Co-incubation (Apalcillin Specific) Amp->Ami Mixed in IV line Pen Penicilloic Acid (Inactive Metabolite) Hyd->Pen Ring Opening Inact Aminoglycoside Inactivation (Nucleophilic Attack) Ami->Inact Time/Dose Dependent

Fig 1: Primary in vitro degradation pathways of ampicillin and apalcillin.

Comparative Quantitative Stability Profiles

The following table synthesizes the in vitro stability parameters of both antibiotics based on high-performance liquid chromatography (HPLC) and bioassay data.

ParameterAmpicillin SodiumApalcillin Sodium
Optimal pH Range 3.8 – 5.04.0 – 6.0
Stability at 2–8 °C (Aqueous) >90% retention for 3 to 7 days[6]>90% retention for approx. 3 days
Stability at 25 °C (0.9% NaCl) <10% degradation at 8 hours (30 mg/mL)[2]<10% degradation at 4-6 hours
Half-life at 37 °C (pH 7.4) ~1.5 - 2.0 hours1.0 - 1.23 hours[4]
Drug-Drug Incompatibility Mild interaction with aminoglycosidesSevere in vitro inactivation of Tobramycin/Amikacin[5]

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, researchers must employ stability-indicating assays. The following protocols provide step-by-step methodologies for comparative stability assessment.

Protocol A: HPLC Stability-Indicating Assay for β -Lactam Degradation

This protocol utilizes reverse-phase HPLC to quantify the intact drug and its primary degradation product (penicilloic acid) over time[6][7].

  • Preparation of Stock Solutions: Dissolve Ampicillin sodium and Apalcillin sodium independently in sterile water to a concentration of 10 mg/mL[6][8]. Note: Do not autoclave; sterilize via 0.22 µm filtration.

  • Buffer Allocation: Dilute the stock to 1 mg/mL in three distinct matrixes: 0.9% NaCl (pH 5.5), Phosphate Buffer (pH 7.4), and Borate Buffer (pH 9.0).

  • Incubation: Aliquot samples into sealed amber vials. Incubate parallel sets at 4 °C, 25 °C, and 37 °C.

  • Sampling & Quenching: At t=0,2,4,8,24,and 48 hours, extract 100 µL aliquots. Immediately mix with 100 µL of ice-cold mobile phase to quench further degradation.

  • Chromatographic Separation:

    • Column: C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of 0.05 M phosphate buffer (pH 6.0) and acetonitrile (80:20 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 254 nm (Ampicillin) and 315 nm (Apalcillin)[7].

  • Data Analysis: Calculate the percentage of remaining intact antibiotic relative to the t=0 peak area. Plot ln(Concentration) vs. Time to determine the first-order degradation rate constant ( k ) and half-life ( t1/2​ ).

HPLC_Workflow Prep Sample Prep (10 mg/mL Stock) Incub Thermal/pH Incubation Prep->Incub Quench Quenching (Ice-cold Mobile Phase) Incub->Quench Aliquot at t(x) HPLC RP-HPLC Separation (C18) Quench->HPLC Detect UV Detection (254nm / 315nm) HPLC->Detect

Fig 2: HPLC workflow for comparative stability assessment.
Protocol B: In Vitro Aminoglycoside Inactivation Assay

Because apalcillin exhibits a unique propensity to inactivate aminoglycosides, this assay validates the chemical incompatibility[5].

  • Co-incubation Setup: Prepare a solution containing 300 µg/mL Apalcillin sodium and 10 µg/mL Tobramycin in cation-adjusted Mueller-Hinton Broth (CAMHB)[5][8]. Prepare a control tube containing only 10 µg/mL Tobramycin.

  • Incubation: Incubate all tubes at 37 °C with gentle agitation.

  • Time-Course Sampling: Withdraw samples at 0, 4, 8, 12, and 24 hours.

  • Quantification: Determine the residual Tobramycin concentration using a validated fluorescence polarization immunoassay (FPIA) or LC-MS/MS, ensuring the assay is specific to the intact aminoglycoside and blind to the apalcillin-tobramycin adduct.

  • Validation: A reduction of >50% in detectable Tobramycin in the experimental tube compared to the control validates the in vitro inactivation mechanism[5].

Conclusion & Formulation Implications

Both ampicillin and apalcillin sodium exhibit characteristic β -lactam instability driven by base-catalyzed and temperature-dependent hydrolysis. While ampicillin demonstrates predictable degradation kinetics suitable for short-term room temperature intravenous administration (up to 8 hours)[2], apalcillin requires stricter handling due to its slightly faster degradation at physiological temperatures[4] and its pronounced chemical incompatibility with aminoglycosides[5]. Drug development professionals must ensure that apalcillin is never admixed in the same intravenous line or reservoir as aminoglycoside antibiotics to prevent significant loss of therapeutic efficacy.

References

  • Pfizer Inc. "Ampicillin for Injection, USP - FDA Prescribing Information." U.S. Food and Drug Administration.[Link]

  • Maher et al. "Stability of Ampicillin in Normal Saline Following Refrigerated Storage and 24-Hour Pump Recirculation." National Center for Biotechnology Information (PMC).[Link]

  • Wright, D. N., et al. "In vitro inactivation of aminoglycosides by apalcillin." Antimicrobial Agents and Chemotherapy, NIH. [Link]

  • Bammeli et al. "Stability Studies of Ampicillin Trihydrate in Suspensions and Acidic Aqueous Solutions." Acta Medica Marisiensis.[Link]

  • Brogard, J. M., et al. "Biliary elimination of apalcillin in humans." ResearchGate.[Link]

  • ASM Journals. "Determination of apalcillin and its metabolites in human body fluids by high-pressure liquid chromatography." Antimicrobial Agents and Chemotherapy.[Link]

Sources

Comparative

A Comparative Analysis of Apalcillin Sodium and Other Broad-Spectrum Penicillins

Apalcillin, a notable member of the acylaminopenicillin family, has demonstrated a significant role in the management of severe bacterial infections. This guide provides a detailed comparison of apalcillin with other bro...

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Author: BenchChem Technical Support Team. Date: April 2026

Apalcillin, a notable member of the acylaminopenicillin family, has demonstrated a significant role in the management of severe bacterial infections. This guide provides a detailed comparison of apalcillin with other broad-spectrum penicillins, such as piperacillin, ticarcillin, and mezlocillin, offering insights into their relative performance based on available experimental data.

Introduction to Acylaminopenicillins: A Class of Potent Antibacterials

Apalcillin belongs to the group of extended-spectrum penicillins, which also includes piperacillin, ticarcillin, and mezlocillin. These semisynthetic antibiotics are characterized by their broad spectrum of activity against a wide range of Gram-positive and Gram-negative bacteria, including challenging pathogens like Pseudomonas aeruginosa.[1] The fundamental mechanism of action for all penicillins involves the inhibition of bacterial cell wall synthesis.[2][3] Specifically, they bind to and inactivate penicillin-binding proteins (PBPs), enzymes crucial for the final steps of peptidoglycan synthesis, the primary component of the bacterial cell wall.[2][4] This disruption of cell wall integrity leads to cell lysis and bacterial death.[2]

The core structure of these antibiotics features a β-lactam ring, which is the active site responsible for their antibacterial properties. However, this ring is also the target of β-lactamase enzymes, a primary mechanism of bacterial resistance. Variations in the side chains attached to the penicillin nucleus differentiate the various acylaminopenicillins, influencing their spectrum of activity, potency, and stability against β-lactamases.

Caption: Workflow for MIC Determination.

Pharmacokinetics and In Vivo Considerations

Beyond in vitro potency, the pharmacokinetic profile of an antibiotic is crucial for its in vivo efficacy. A comparative study of apalcillin and piperacillin revealed some key differences. [5]While the concentrations of both drugs were similar immediately after a 15-minute infusion, apalcillin concentrations remained measurable for a longer duration (up to 10 hours) compared to piperacillin (below measurable levels at 8 hours). [5]This was reflected in a larger area under the curve and a longer half-life for apalcillin. [5]Conversely, the renal clearance of piperacillin was substantially greater than that of apalcillin. [5]Protein binding of apalcillin to serum proteins was also found to be almost double that of piperacillin. [5]These pharmacokinetic differences can have implications for dosing regimens and clinical outcomes.

Stability to β-Lactamases

The effectiveness of β-lactam antibiotics can be compromised by bacterial production of β-lactamase enzymes, which hydrolyze the β-lactam ring, inactivating the drug. The stability of apalcillin to these enzymes has been compared to other penicillins. One study found that apalcillin and ticarcillin were more resistant to hydrolysis by the PSE-2 enzyme from P. aeruginosa than piperacillin and azlocillin. [6]However, like other penicillins, apalcillin is generally not effective against β-lactamase-producing strains of Staphylococcus spp., Haemophilus spp., or Neisseria gonorrhoeae. [6]

Caption: Mechanism of β-lactamase inactivation of penicillin.

Conclusion

Apalcillin sodium is a potent broad-spectrum penicillin with a notable in vitro activity profile, particularly against Pseudomonas aeruginosa and Acinetobacter species, where it has shown superiority over some other acylaminopenicillins in certain studies. [6][7][8]Its pharmacokinetic properties, including a longer half-life compared to piperacillin, may offer advantages in specific clinical scenarios. [5]However, its susceptibility to certain β-lactamases is a limitation it shares with other members of its class. The choice between apalcillin and other broad-spectrum penicillins should be guided by local susceptibility patterns, the specific pathogen being targeted, and the pharmacokinetic and pharmacodynamic properties of each agent.

References

  • Hollick, G. E., Gundrum, J., & Venezia, R. A. (n.d.). Activity of apalcillin against Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy.
  • Benchchem. (n.d.). Apalcillin: An In-Depth Technical Guide to its Spectrum of Activity Against Clinical Isolates. Benchchem.
  • PubMed. (n.d.). Efficacy of apalcillin alone and in combination with four aminoglycoside antibiotics against Pseudomonas aeruginosa. PubMed.
  • (n.d.). Broad Spectrum Antibiotics.
  • PubMed. (n.d.). Apalcillin [PC-904]: spectrum of activity and beta-lactamase hydrolysis/inhibition. PubMed.
  • PubMed. (1984). In vitro activity of apalcillin compared with those of piperacillin and carbenicillin against 6,797 bacterial isolates from four separate medical centers. Antimicrobial Agents and Chemotherapy, 25(5), 669–671.
  • AccessMedicine. (n.d.). Penicillins. Current Medical Diagnosis & Treatment 2025.
  • Barry, A. L., Jones, R. N., Ayers, L. W., Gavan, T. L., Gerlach, E. H., & Sommers, H. M. (n.d.). In vitro activity of apalcillin compared with those of piperacillin and carbenicillin against 6,797 bacterial isolates from four separate medical centers. Antimicrobial Agents and Chemotherapy.
  • MedEx. (n.d.). Generic list of "Broad spectrum penicillins". MedEx.
  • ASM Journals. (n.d.). Comparative in vitro activities of apalcillin and piperacillin against gram-negative bacilli. Antimicrobial Agents and Chemotherapy.
  • Wikipedia. (n.d.). Penicillin. Wikipedia.
  • MSD Manual Professional Edition. (n.d.). Penicillins. MSD Manual Professional Edition.
  • Wikipedia. (n.d.). Ampicillin. Wikipedia.
  • Moody, M. R., Young, V. M., & Schimpff, S. C. (n.d.). Comparative In Vitro Activity of Azlocillin, Ampicillin, Mezlocillin, Piperacillin, and Ticarcillin, Alone and in Combination with an Aminoglycoside. Antimicrobial Agents and Chemotherapy.
  • ACP Journals. (n.d.). Azlocillin, Mezlocillin, and Piperacillin: New Broad-Spectrum Penicillins. ACP Journals.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Ampicillin?. Patsnap Synapse.
  • (n.d.). COMPARATIVE STUDY OF EFFICACY OF AMOXICILLIN-CLAVULANIC ACID, AMPICILLIN- SULBACTAM AND PIPERACILLIN-TAZOBACTAM AGAINST GRAM-NEG.
  • Benchchem. (n.d.). Ticarcillin Demonstrates Superiority Over Ampicillin in Preventing Satellite Colony Formation. Benchchem.
  • Yang, Z. (2023). Understanding Ampicillin: Mechanism of Action and Clinical Applications. Journal of Bacteriology and Parasitology, S22(052).
  • Jacobs, M. R., Spangler, S. K., & Appelbaum, P. C. (n.d.). Comparative in vitro activities of piperacillin-tazobactam and ticarcillin-clavulanate. Antimicrobial Agents and Chemotherapy.
  • Sandoz Inc. (2020, August 15). Ampicillin (Ampicillin Sodium) INJECTION, POWDER, FOR SOLUTION. DailyMed.
  • Lode, H., Elvers, A., Koeppe, P., & Borner, K. (n.d.). Comparative pharmacokinetics of apalcillin and piperacillin. Antimicrobial Agents and Chemotherapy.
  • (2020, February 14). Sterile PrAMPICILLIN SODIUM FOR INJECTION (ampicillin sodium) USP Antibiotic.
  • PubMed. (n.d.). Ampicillin-sulbactam and ticarcillin-clavulanic acid: a comparison of their in vitro activity and review of their clinical efficacy. PubMed.
  • NIH. (n.d.). Ampicillin - Pharmaceutical Drugs. NCBI Bookshelf.
  • NIH. (2023, August 28). Ampicillin. StatPearls - NCBI Bookshelf.
  • ResearchGate. (n.d.). (PDF) Comparison of the bactericidal activities of piperacillin-tazobactam, ticarcillin-clavulanate, and ampicillin-sulbactam against clinical isolates of Bacteroides fragilis, Enterococcus faecalis, Escherichia coli, and Pseudomonas aeruginosa. ResearchGate.
  • Clinicaltrials.eu. (n.d.). Ampicillin – Application in Therapy and Current Clinical Research. Clinicaltrials.eu.
  • (n.d.). In vitro activity of mezlocillin and azlocillin compared with that of four other penicillins and two aminoglycosides.
  • Sanders, C. C. (n.d.). Comparative activity of mezlocillin, penicillin, ampicillin, carbenicillin, and ticarcillin against gram-positive bacteria and Haemophilus influenzae. Antimicrobial Agents and Chemotherapy.
  • Lentino, J. R., Rytel, M. W., & Moore, E. (n.d.). Comparative efficacies of mezlocillin and ampicillin alone or in combination with gentamicin in the treatment of Streptococcus faecalis endocarditis in rabbits. Antimicrobial Agents and Chemotherapy.
  • PubMed. (2000, February 15). Comparative evaluation of the in vitro activity of three combinations of beta-lactams with beta-lactamase inhibitors: piperacillin/tazobactam, ticarcillin/clavulanic acid and ampicillin/sulbactam. PubMed.
  • Clinicaltrials.eu. (n.d.). Ampicillin Sodium – Application in Therapy and Current Clinical Research. Clinicaltrials.eu.
  • ResearchGate. (2024, July 15). (PDF) In Vitro Activity of Β-Lactams and Other Antimicrobials against Multidrug-Resistant Pseudomonas Aeruginosa. ResearchGate.
  • Patsnap Synapse. (2026, February 24). Ampicillin - Drug Targets, Indications, Patents. Patsnap Synapse.

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Validation

A Senior Scientist's Guide to the Validation of an LC-MS/MS Method for Apalcillin Sodium Quantification

An Objective Comparison and In-Depth Technical Walkthrough This guide provides researchers, scientists, and drug development professionals with a detailed comparison of analytical methodologies for the quantification of...

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Author: BenchChem Technical Support Team. Date: April 2026

An Objective Comparison and In-Depth Technical Walkthrough

This guide provides researchers, scientists, and drug development professionals with a detailed comparison of analytical methodologies for the quantification of apalcillin sodium, a broad-spectrum acylaminopenicillin. We will focus on the development and validation of a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, contrasting its performance with alternative techniques. The protocols and validation data presented are synthesized from established practices for beta-lactam antibiotics and are framed within the rigorous standards set by global regulatory bodies.

The Analytical Imperative: Why Accurate Apalcillin Quantification Matters

Apalcillin's efficacy against a range of bacterial pathogens necessitates its accurate measurement in biological matrices. Whether for pharmacokinetic/pharmacodynamic (PK/PD) studies, therapeutic drug monitoring (TDM), or bioequivalence trials, a reliable quantitative method is the bedrock of data integrity. The choice of analytical technique directly impacts sensitivity, specificity, and throughput, making a well-validated method a critical asset in any research or clinical program.

A Deep Dive into a Validated LC-MS/MS Methodology

LC-MS/MS stands as the gold standard for small molecule quantification due to its unparalleled sensitivity and selectivity.[1] Here, we propose a complete, high-performance method for apalcillin sodium in human plasma, explaining the scientific rationale behind each step.

Experimental Protocol: From Sample to Signal

This protocol is designed for speed, robustness, and minimal matrix interference.

Step 1: Sample Preparation - Protein Precipitation

  • Rationale: For plasma samples, protein precipitation is the fastest and most straightforward method to remove the majority of interfering macromolecules. Acetonitrile is an effective precipitating agent that is also a common mobile phase component, ensuring compatibility with the chromatographic system.[2][3]

  • Protocol:

    • Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

    • Add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., Penicillin G-d7). The internal standard is crucial for correcting for variability during sample preparation and injection.[4]

    • Vortex vigorously for 30 seconds to ensure complete protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new tube or a 96-well plate.

    • Evaporate the solvent under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid) for injection.

Step 2: Liquid Chromatography (LC) Separation

  • Rationale: Reversed-phase chromatography using a C18 column provides excellent retention and separation for moderately polar molecules like apalcillin. A gradient elution, starting with a high-aqueous mobile phase and ramping up the organic content, ensures that apalcillin is eluted as a sharp, symmetrical peak, well-separated from potential interferences. Formic acid is added to the mobile phase to improve peak shape and enhance ionization efficiency in the mass spectrometer.[5]

  • LC Parameters:

    • Column: C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.

    • Injection Volume: 5 µL

Step 3: Tandem Mass Spectrometry (MS/MS) Detection

  • Rationale: Mass spectrometry provides definitive identification and quantification. Electrospray Ionization (ESI) is the preferred ionization technique for this class of molecules. By operating in Multiple Reaction Monitoring (MRM) mode, the instrument is set to detect a specific precursor ion (the molecular ion of apalcillin) and its unique fragment ion, creating a highly specific and sensitive detection system that filters out background noise. Negative ionization mode is often effective for penicillins.[2][3]

  • MS/MS Parameters (Hypothetical for Apalcillin, M.W. 523.55 g/mol ):

    • Ionization Mode: Electrospray Ionization (ESI), Negative

    • MRM Transition (Apalcillin): Q1 (Precursor Ion) m/z 522.5 → Q3 (Product Ion) m/z 359.1 (This represents a plausible fragmentation, such as the loss of the R-group side chain).

    • MRM Transition (Internal Standard): Specific to the chosen IS (e.g., Penicillin G-d7: m/z 342.2 → 182.8[4]).

    • Key Source Parameters: Optimized for maximum signal (e.g., Capillary Voltage, Gas Temperature, Nebulizer Pressure).

Visualization of the Analytical Workflow

The following diagram illustrates the complete process from sample receipt to data generation.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample Aliquot (100 µL) p2 Add Internal Standard & Protein Precipitation Agent (Acetonitrile, 300 µL) p1->p2 p3 Vortex & Centrifuge p2->p3 p4 Transfer & Evaporate Supernatant p3->p4 p5 Reconstitute in Mobile Phase p4->p5 a1 Inject Sample onto LC System p5->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 Ionization (ESI) a2->a3 a4 Mass Filtering (Q1) a3->a4 a5 Fragmentation (Q2) a4->a5 a6 Fragment Detection (Q3) a5->a6 d1 Peak Integration a6->d1 d2 Generate Calibration Curve d1->d2 d3 Calculate Concentration d2->d3

Caption: Workflow from plasma sample preparation to final concentration calculation.

Method Validation: The Cornerstone of Trustworthy Data

A method is only as reliable as its validation. All bioanalytical methods must be validated according to strict guidelines to ensure data are reproducible and accurate.[1] The International Council for Harmonisation (ICH) M10 guideline is the globally accepted standard for this process.[6][7][8]

The following table summarizes the key validation parameters and presents typical acceptance criteria and representative performance data based on validated methods for similar penicillin antibiotics.

Validation ParameterPurposeAcceptance Criteria (ICH M10)Representative Performance Data
Selectivity Ensures the method can differentiate the analyte from other sample components.No significant interfering peaks at the retention time of the analyte or IS.No interference observed in six unique batches of blank plasma.
Linearity & Range Defines the concentration range over which the method is accurate and precise.r² ≥ 0.99; back-calculated standards within ±15% of nominal (±20% at LLOQ).Linear from 0.05 µg/mL to 50 µg/mL with r² > 0.995.[2][9]
Lower Limit of Quantification (LLOQ) The lowest concentration that can be measured with acceptable accuracy and precision.Accuracy: 80-120%; Precision: ≤20% CV.LLOQ established at 0.05 µg/mL with accuracy of 105% and precision of 14% CV.[5]
Accuracy Closeness of measured values to the true value.Mean accuracy within 85-115% of nominal for QC samples.[5]96.5% - 108.2% across low, medium, and high QC levels.[9]
Precision Closeness of replicate measurements (repeatability). Expressed as Coefficient of Variation (CV).CV ≤15% for QC samples.[5]Intra-day and Inter-day precision ≤11.5% CV.[2]
Matrix Effect The effect of co-eluting matrix components on the ionization of the analyte.IS-normalized matrix factor CV should be ≤15% across different lots of matrix.CV of matrix factor was 8.7%.
Recovery The efficiency of the extraction process.Should be consistent and reproducible, though no set value is required.Mean extraction recovery of 85-95% across QC levels.
Stability Ensures the analyte is stable throughout the sample lifecycle (collection, storage, analysis).Analyte concentration should be within ±15% of the initial concentration.Stable for 24 hours at room temp, 3 freeze-thaw cycles, and 90 days at -80°C.[5]

Comparative Analysis: LC-MS/MS vs. The Alternatives

While LC-MS/MS is a powerful tool, other methods exist. Understanding their relative strengths and weaknesses is key to selecting the right tool for the job.

FeatureLC-MS/MSHPLC-UVMicrobiological Assay
Principle Separation by chromatography, detection by mass-to-charge ratio.Separation by chromatography, detection by UV light absorbance.Measures inhibition of bacterial growth.
Specificity Very High: Differentiates parent drug from metabolites and isomers.Moderate: Can be compromised by co-eluting compounds with similar UV absorbance.[10]Low: Measures total antibacterial activity; cannot distinguish between parent drug and active metabolites.[11][12]
Sensitivity Very High: Typically ng/mL to pg/mL range.Moderate: Typically µg/mL range.[13]Variable: Depends on the organism and antibiotic potency.
Throughput High: Runtimes of a few minutes per sample are common.Moderate: Runtimes are often longer than LC-MS/MS.Low: Requires incubation periods of 18-24 hours.
Measures Bioactivity? No, measures chemical concentration.No, measures chemical concentration.Yes: Directly measures the biological effect of the antibiotic.[12][14]
Cost & Complexity High: Requires significant capital investment and specialized expertise.Moderate: More accessible equipment and expertise required.Low: Requires basic microbiology lab equipment.
Best For Regulated bioanalysis, PK/PD studies, metabolite identification.Routine quality control, formulation analysis where high sensitivity is not required.Potency testing of final drug products, screening for overall antimicrobial effect.

Conclusion

For the quantitative analysis of apalcillin sodium in biological matrices, LC-MS/MS provides an unmatched combination of sensitivity, specificity, and speed. While HPLC-UV and microbiological assays have their place, they cannot deliver the high-quality, unambiguous data required for modern drug development and clinical research. The validation framework outlined in the ICH M10 guidelines ensures that an LC-MS/MS method, when properly developed, generates robust and defensible results. This makes it the definitive choice for researchers and scientists who require the highest level of confidence in their bioanalytical data.

References

  • Bioanalytical method validation - Scientific guideline. (2015, June 3). European Medicines Agency. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Lambda Therapeutic Research. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). AAPS. [Link]

  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? (n.d.). Future Science. [Link]

  • Guideline Bioanalytical method validation - EMA. (2011, July 21). European Union. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). European Bioanalysis Forum. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, November). FDA. [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). HHS.gov. [Link]

  • FDA Announces Availability of a Final Guidance Entitled M10 Bioanalytical Method Validation. (2022, November 11). ASCPT. [Link]

  • ICH guideline M10 Step2b on bioanalytical method validation. (2019, March 13). EMA. [Link]

  • Overview of Chromatographic Methods of Analysis of Penicillins in Food Matrices of Animal Origin. (2025, February 22). MDPI. [Link]

  • Determination of Penicillins in Meat by High Performance Liquid Chromatography (HPLC-UV) and HPLC–MS–MS. (n.d.). LCGC International. [Link]

  • 1223.1 ASSAYS. Microbiological assay methods are used to quantify the potency, or antimicrobial activity, of antibiotics. (2014, September 7). USP-NF. [Link]

  • CLG-PENG1.03 Determination and Confirmation of Penicillin G by LC-MS/MS. USDA Food Safety and Inspection Service. [Link]

  • Comparison of Microbiological and High-Performance Liquid Chromatographic Methods for Determination of Clarithromycin Levels in Plasma. PMC. [Link]

  • LC-MS/MS Method for the Determination and Quantitation of Penicillin G and Its Metabolites in Citrus Fruits Affected by Huanglongbing. (2015, June 14). ACS Publications. [Link]

  • A low-volume LC/MS method for highly sensitive monitoring of phenoxymethylpenicillin, benzylpenicillin, and probenecid in human serum. (2024, January 3). RSC Publishing. [Link]

  • Selection of appropriate analytical tools to determine the potency and bioactivity of antibiotics and antibiotic resistance. PMC - NIH. [Link]

  • Effectiveness of Microbiological Assays as an Alternative Method to Determine the Potency of Antibiotics: A Review. DergiPark. [Link]

  • New methods for quantification of amoxicillin and clindamycin in human plasma using HPLC with UV detection. (2022, June 23). Journal of Antimicrobial Chemotherapy | Oxford Academic. [Link]

  • Development and validation of a simple and sensitive LC-MS/MS method for quantification of ampicillin and sulbactam in human plasma and its application to a clinical pharmacokinetic study. (2021, March 20). PubMed. [Link]

  • Development and validation of a simple and sensitive LC-MS/MS method for quantification of ampicillin and sulbactam in human plasma and its application to a clinical pharmacokinetic study. ResearchGate. [Link]

  • Detection of Ampicillin, its Sodium Salt and Alkaline Hydrolysis Products by MALDI-TOF Mass Spectrometry. Mendelu.cz. [Link]

  • Simultaneous Quantification of Nine Antimicrobials by LC-MS/MS for Therapeutic Drug Monitoring in Critically Ill Patients. PMC. [Link]

  • A validated LC-MS/MS method for simultaneous quantitation of piperacillin, cefazolin, and cefoxitin in rat plasma and twelve tissues. (2024, June 2). PMC. [Link]

  • Ampicillin sodium salt. Pacific Northwest National Laboratory (PNNL). [Link]

  • Development and validation of a simple and sensitive LC-MS/MS method for quantification of ampicillin and sulbactam in human plasma and its application to a clinical pharmacokinetic study. Scilit. [Link]

  • Characterization and Confirmation of Ampicillin with LC-MS on a Single Quadrupole Mass Spectrometer. Waters Corporation. [Link]

  • Identification of the Related Substances in Ampicillin Capsule by Rapid Resolution Liquid Chromatography Coupled with Electrospray Ionization Tandem Mass Spectrometry. PMC. [Link]

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Comparative

A Comparative Analysis of Apalcillin and Mezlocillin: In Vitro Susceptibility Testing for Researchers

This guide provides an in-depth, objective comparison of the in-vitro antimicrobial activities of apalcillin sodium and mezlocillin, two extended-spectrum ureidopenicillins. Designed for researchers, scientists, and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of the in-vitro antimicrobial activities of apalcillin sodium and mezlocillin, two extended-spectrum ureidopenicillins. Designed for researchers, scientists, and drug development professionals, this document delves into their mechanisms of action, comparative efficacy against key clinical isolates, and standardized protocols for susceptibility testing. The information presented is grounded in experimental data from peer-reviewed studies to support your research and development endeavors.

Introduction: A Look at Two Semisynthetic Penicillins

Apalcillin and mezlocillin are semisynthetic beta-lactam antibiotics belonging to the acylaminopenicillin class.[1][2] They were developed to provide a broader spectrum of activity compared to earlier penicillins, particularly against challenging Gram-negative pathogens.[3] Both drugs exert their bactericidal effects by inhibiting the synthesis of the bacterial cell wall.[4][5][6]

Apalcillin , a naphthyridine derivative of ampicillin, has demonstrated potent in-vitro activity against a wide array of Gram-negative and Gram-positive bacteria.[4] It has shown particular promise against Pseudomonas aeruginosa and various members of the Enterobacteriaceae family.[5]

Mezlocillin , another acylureidopenicillin, also possesses a broad spectrum of activity against both Gram-negative and some Gram-positive bacteria.[3] It has been noted for its effectiveness against many clinically important Gram-negative bacteria, including those of the Enterobacteriaceae family and Pseudomonas aeruginosa.[3]

Mechanism of Action: Targeting the Bacterial Cell Wall

The primary mechanism of action for both apalcillin and mezlocillin is the inhibition of bacterial cell wall synthesis.[4][5][6] This process is crucial for maintaining the structural integrity of the bacterial cell.

cluster_0 Bacterial Cell Beta-Lactam Apalcillin / Mezlocillin PBP Penicillin-Binding Proteins (PBPs) Beta-Lactam->PBP Binds to Crosslinking Peptidoglycan Cross-linking PBP->Crosslinking Inhibits CellWall Cell Wall Synthesis Crosslinking->CellWall Prevents Lysis Cell Lysis CellWall->Lysis Leads to

Caption: Mechanism of action for Apalcillin and Mezlocillin.

As illustrated above, these beta-lactam antibiotics bind to and inactivate penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis.[4][5][6] By disrupting this process, the bacterial cell wall becomes weakened, leading to cell lysis and death.[5][6]

Comparative In Vitro Susceptibility: A Quantitative Look

The following tables summarize the in-vitro activity of apalcillin and mezlocillin against a range of clinically significant bacteria, as determined by Minimum Inhibitory Concentration (MIC) values. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. MIC50 and MIC90 values represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.

Table 1: In Vitro Activity against Pseudomonas aeruginosa

AntibioticNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)Reference
Apalcillin107--[7]
Mezlocillin---[3]
Apalcillin--2.0[5]
Mezlocillin-32>64[8]

Note: A study of 107 clinical isolates found 97% to be susceptible to apalcillin and 87% to mezlocillin.[7]

Table 2: In Vitro Activity against Enterobacteriaceae

OrganismAntibioticNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)Reference
Escherichia coliApalcillin-1.6100[4]
Mezlocillin-1.6100[4]
Klebsiella pneumoniaeApalcillin-6.3>128[4]
Mezlocillin-8>64[8]
Serratia marcescensApalcillin-->128[4]
Mezlocillin-12.5>64[8]
Proteus mirabilisApalcillin-Similar to other agents-[4]
Mezlocillin-14[8]

Mechanisms of Resistance: A Bacterial Defense

Resistance to beta-lactam antibiotics like apalcillin and mezlocillin is a significant clinical concern. The primary mechanisms of resistance include:

  • Enzymatic Degradation: The production of beta-lactamase enzymes is the most common form of resistance. These enzymes hydrolyze the beta-lactam ring, inactivating the antibiotic.[9]

  • Alteration of Target Site: Modifications in the structure of PBPs can reduce the binding affinity of beta-lactam antibiotics, rendering them less effective.

  • Reduced Permeability: Changes in the bacterial outer membrane, such as the modification or loss of porin channels, can restrict the entry of the antibiotic into the cell.[9]

  • Efflux Pumps: Bacteria can actively transport antibiotics out of the cell using efflux pumps, preventing the drug from reaching its target concentration.[9]

Experimental Protocols for In Vitro Susceptibility Testing

Standardized methods for determining the in-vitro susceptibility of bacteria to antimicrobial agents are crucial for obtaining reliable and reproducible results. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide globally recognized guidelines.[10][11][12]

Broth Microdilution Method (CLSI M07)

This method is used to determine the MIC of an antimicrobial agent in a liquid growth medium.

cluster_1 Broth Microdilution Workflow A Prepare serial two-fold dilutions of antibiotic in Mueller-Hinton Broth (MHB) in a 96-well plate. B Prepare a standardized bacterial inoculum (0.5 McFarland). A->B C Inoculate each well with the bacterial suspension. Include growth and sterility controls. B->C D Incubate at 35-37°C for 16-20 hours. C->D E Determine the MIC: the lowest concentration with no visible growth. D->E

Caption: Workflow for Broth Microdilution Susceptibility Testing.

Step-by-Step Protocol:

  • Preparation of Antimicrobial Dilutions: Prepare a series of two-fold dilutions of apalcillin or mezlocillin in cation-adjusted Mueller-Hinton Broth (CAMHB) in the wells of a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test bacterium equivalent to a 0.5 McFarland turbidity standard. This suspension should be further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Inoculate each well containing the antibiotic dilutions with the standardized bacterial suspension. Include a positive control well (broth and bacteria without antibiotic) and a negative control well (broth only).

  • Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Disk Diffusion Method (CLSI M02)

This method assesses the susceptibility of a bacterium to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a standardized bacterial suspension as described for the broth microdilution method.

  • Inoculation: Using a sterile cotton swab, evenly streak the bacterial suspension over the entire surface of a Mueller-Hinton agar plate.

  • Disk Application: Aseptically apply paper disks impregnated with a standardized concentration of apalcillin or mezlocillin onto the surface of the agar.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Interpretation: Measure the diameter of the zone of complete growth inhibition around each disk. Interpret the results as susceptible, intermediate, or resistant based on the zone diameter interpretive criteria provided by CLSI or EUCAST.[10][11]

Clinical Implications and Concluding Remarks

Both apalcillin and mezlocillin have demonstrated a broad spectrum of in-vitro activity against a variety of clinically important pathogens.[4][13] Comparative studies suggest that while their activity against many Enterobacteriaceae is similar, there can be differences in their potency against specific organisms like Pseudomonas aeruginosa.[4][7] Apalcillin has shown notable activity against P. aeruginosa in several studies.[4][5][7]

The choice between these agents for research or potential therapeutic development would depend on the specific target organisms and the local prevalence of resistance. The data presented in this guide, along with the detailed protocols, provide a solid foundation for researchers to conduct their own in-vitro susceptibility studies and make informed decisions. It is imperative to adhere to standardized testing methodologies, such as those from CLSI and EUCAST, to ensure the accuracy and comparability of results.[10][11][12]

References

  • Neu, H. C., & Labthavikul, P. (1982). In vitro activity of apalcillin compared with that of other new penicillins and anti-Pseudomonas cephalosporins. Antimicrobial Agents and Chemotherapy, 21(6), 906–911. [Link]

  • Medical Dialogues. (2023, March 21). Mezlocillin : Indications, Uses, Dosage, Drugs Interactions, Side effects. [Link]

  • Hollick, G. E., Gundrum, J., & Venezia, R. A. (1984). Activity of apalcillin against Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy, 25(5), 669–671. [Link]

  • Stork, D. (1983). Apalcillin: in vitro activity compared with that of carbenicillin, ticarcillin, mezlocillin, piperacillin against Enterobacteriaceae and Acinetobacter. Pathologie Biologie, 31(5), 311-318. [Link]

  • White, G. W., Maley, M. B., & Mirrett, S. (1979). Comparative In Vitro Activity of Azlocillin, Ampicillin, Mezlocillin, Piperacillin, and Ticarcillin, Alone and in Combination with an Aminoglycoside. Antimicrobial Agents and Chemotherapy, 15(4), 540-543. [Link]

  • PubMed. (1979). Comparative in vitro activity of azlocillin, ampicillin, mezlocillin, piperacillin, and ticarcillin, alone and in combination with an aminoglycoside. Antimicrobial Agents and Chemotherapy, 15(4), 540-543. [Link]

  • Cleveland Clinic. (1980). In vitro activity of mezlocillin and azlocillin compared with that of four other penicillins and two aminoglycosides. Cleveland Clinic Quarterly, 47(4), 311-316. [Link]

  • Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]

  • PubMed. (1983). [Antibacterial activity of apalcillin against 300 strains of enterobacteria]. Pathologie-biologie, 31(5), 311-318. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (2021, December 1). Clinical Breakpoint Tables. [Link]

  • PubMed. (1993). In vitro activity of ampicillin, amoxicillin, ampicillin-sulbactam, and amoxicillin-clavulanic acid against consecutive clinical isolates of Enterobacteriaceae. Diagnostic Microbiology and Infectious Disease, 17(2), 171-175. [Link]

  • ResearchGate. (n.d.). Antibiotic MIC50 and MIC90 breakpoints for P. aeruginosa isolates (n=669). [Link]

  • Thadepalli, H., Roy, I., Bach, V. T., & Webb, D. (1979). In Vitro Activity of Mezlocillin and Its Related Compounds Against Aerobic and Anaerobic Bacteria. Antimicrobial Agents and Chemotherapy, 15(4), 487–490. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (2024, April 16). Clinical breakpoint table. [Link]

  • PubMed. (1987). In vitro activity of ampicillin alone and in combination with different concentrations of 6 beta-bromopenicillanic acid, clavulanic acid and mecillinam. Scandinavian Journal of Infectious Diseases, 19(1), 105-112. [Link]

  • Thornsberry, C., & Jones, R. N. (1982). The in-vitro activity of mezlocillin against community hospital isolates in comparison to other penicillins and cephalosporins. Journal of Antimicrobial Chemotherapy, 9 Suppl A, 31-41. [Link]

  • CLSI. (2025, August 19). CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. [Link]

  • Castanheira, M., et al. (2017). Pseudomonas aeruginosa Antimicrobial Susceptibility Results from Four Years (2012 to 2015) of the International Network for Optimal Resistance Monitoring Program in the United States. Antimicrobial Agents and Chemotherapy, 61(6), e00259-17. [Link]

  • Barry, A. L., Jones, R. N., Ayers, L. W., Gavan, T. L., Gerlach, E. H., & Sommers, H. M. (1984). In vitro activity of apalcillin compared with those of piperacillin and carbenicillin against 6,797 bacterial isolates from four separate medical centers. Antimicrobial Agents and Chemotherapy, 25(5), 669–671. [Link]

  • Springer. (2024, January 19). Evaluation of the in vitro effects of concentrations of antibiotics on three Enterobacteriaceae isolates. [Link]

  • MDPI. (2023, February 9). Antimicrobial Treatment of Serratia marcescens Invasive Infections: Systematic Review. [Link]

  • Medscape. (2023, February 21). Proteus Infections Medication: Antibiotics. [Link]

  • Medscape. (2024, December 13). Serratia Medication: Antibiotics. [Link]

  • ResearchGate. (n.d.). MIC 50 and MIC 90 of Pseudomonas aeruginosa | Download Table. [Link]

  • Open Access Macedonian Journal of Medical Sciences. (2022, August 4). Prevalence and Antibiotic Susceptibility of Proteus mirabilis Isolated from Clinical Specimens in the Zainoel Abidin General Hos. [Link]

  • ResearchGate. (2026, March 11). False equivalence: differences in the in vitro activity of ampicillin–sulbactam and amoxicillin–clavulanate in several Enterobacterales species. [Link]

  • Wikipedia. (n.d.). Mezlocillin. [Link]

  • Wikidoc. (2015, April 13). Mezlocillin. [Link]

  • MIMS. (n.d.). Mezlocillin: Uses & Dosage. [Link]

  • Inxight Drugs. (n.d.). MEZLOCILLIN. [Link]

  • J-Stage. (n.d.). IN VITRO ACTIVITY OF MEZLOCILLIN AGAINST GRAM NEGATIVE RODS. [Link]

  • Academia.edu. (n.d.). (PDF) Mechanisms of antibiotic resistance. [Link]

  • SpringerLink. (n.d.). Molecular basis of ampicillin resistance: combinatorial mechanisms and future strategies. [Link]

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Validation

A Senior Application Scientist's Guide to Cross-Reactivity and Validation of Anti-Apalcillin Sodium Antibodies

For researchers and drug development professionals, the generation of high-quality antibodies is paramount. When the target is a small molecule hapten like apalcillin sodium, a broad-spectrum penicillin antibiotic, the c...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the generation of high-quality antibodies is paramount. When the target is a small molecule hapten like apalcillin sodium, a broad-spectrum penicillin antibiotic, the challenges are magnified. The specificity of an antibody—its ability to bind solely to its intended target—is not just a desirable characteristic; it is the bedrock of reliable immunoassays. This guide provides an in-depth comparison of methodologies to validate anti-apalcillin sodium antibodies, with a critical focus on assessing and mitigating cross-reactivity with other structurally similar β-lactam antibiotics.

The Immunological Challenge: Apalcillin and the β-Lactam Family

Apalcillin, like all penicillins, is a β-lactam antibiotic. Its mechanism of action involves inhibiting bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[1][2] The core structure features a thiazolidine ring fused to a β-lactam ring. It is the acyl side chain that distinguishes one penicillin from another. This structural similarity within the β-lactam class is the primary cause of immunological cross-reactivity.[3][4]

An antibody developed against apalcillin may recognize the core β-lactam structure or, more commonly, epitopes on the unique side chain. However, if the side chain of another penicillin or even a cephalosporin is sufficiently similar, an antibody may bind to it, leading to false-positive results and inaccurate quantification in an assay.[5][6] Therefore, a rigorous validation strategy is not optional; it is essential to confirm that an antibody is fit-for-purpose.

Visualizing the Basis of Cross-Reactivity

The following diagram illustrates the shared structural motifs and distinct side chains of apalcillin and related β-lactam antibiotics, providing a visual rationale for potential antibody cross-reactivity.

G cluster_core Core β-Lactam Structure cluster_sidechains Distinct Acyl Side Chains (R-groups) Core Thiazolidine Ring + β-Lactam Ring Apalcillin_R Apalcillin Core->Apalcillin_R Forms Apalcillin Ampicillin_R Ampicillin Core->Ampicillin_R Forms Ampicillin PenicillinG_R Penicillin G Core->PenicillinG_R Forms Penicillin G Apalcillin_R->Ampicillin_R Potential Cross-Reactivity Apalcillin_R->PenicillinG_R Potential Cross-Reactivity Cefazolin_R Cefazolin (Cephalosporin) Apalcillin_R->Cefazolin_R Potential Cross-Reactivity

Caption: Structural relationship between β-lactam antibiotics.

Comparative Methodologies for Antibody Validation

A multi-pronged approach is necessary to build a complete profile of an antibody's performance. No single technique can provide all the necessary information.[7] We will compare three essential methods: Competitive ELISA, Surface Plasmon Resonance (SPR), and Western Blot.

Competitive ELISA: The Workhorse for Specificity Screening

For small molecules like apalcillin, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the ideal format for high-throughput screening of antibody specificity.[8] The principle relies on the competition between free apalcillin (in the sample) and a fixed amount of apalcillin conjugated to a carrier protein (coated on the microplate) for binding to a limited number of antibody binding sites. A higher concentration of free apalcillin in the sample results in a lower signal, allowing for quantification and specificity assessment.

The following diagram outlines the step-by-step process for a competitive ELISA to determine antibody specificity.

ELISA_Workflow start Start coat 1. Coat Plate with Apalcillin-BSA Conjugate start->coat block 2. Block Unbound Sites (e.g., with NFDM) coat->block prepare 3. Prepare Standards & Samples (Apalcillin & Competitors) block->prepare incubate 4. Add Anti-Apalcillin Ab + Samples to Wells (Competition Step) prepare->incubate wash1 5. Wash Plate incubate->wash1 secondary 6. Add HRP-conjugated Secondary Antibody wash1->secondary wash2 7. Wash Plate secondary->wash2 substrate 8. Add TMB Substrate wash2->substrate stop 9. Add Stop Solution substrate->stop read 10. Read Absorbance at 450 nm stop->read end End read->end

Caption: Workflow for a competitive ELISA experiment.

  • Antigen Coating: Dilute an apalcillin-carrier protein conjugate (e.g., Apalcillin-BSA) to 2 µg/mL in carbonate-bicarbonate buffer (pH 9.6). Add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.[9]

  • Washing: Wash the plate three times with 200 µL/well of PBS containing 0.05% Tween-20 (PBST).

  • Blocking: Add 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk in PBST). Incubate for 2 hours at room temperature.[10]

  • Washing: Repeat the wash step as in step 2.

  • Competition:

    • Prepare serial dilutions of apalcillin sodium (the standard) and potential cross-reactants (e.g., ampicillin, penicillin G, cefazolin) in assay buffer (1% BSA in PBST).

    • In a separate dilution plate, mix 50 µL of each standard/competitor concentration with 50 µL of the anti-apalcillin antibody (at a pre-determined optimal dilution). Incubate for 30 minutes.

    • Transfer 100 µL of this mixture to the coated and blocked assay plate. Incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Secondary Antibody: Add 100 µL/well of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) diluted in assay buffer. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with PBST.

  • Detection: Add 100 µL/well of TMB substrate solution. Incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add 50 µL/well of 1M H₂SO₄.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the 50% inhibitory concentration (IC50) for apalcillin and each competitor. Cross-reactivity (%) is calculated as: (IC50 of Apalcillin / IC50 of Competitor) x 100.

The table below presents example data for two hypothetical monoclonal antibodies, demonstrating how to compare their specificity profiles.

Compound Antibody A (MAb-Apal-01) IC50 (nM) Antibody A Cross-Reactivity (%) Antibody B (MAb-Apal-02) IC50 (nM) Antibody B Cross-Reactivity (%)
Apalcillin Sodium 15 100% 20 100%
Ampicillin3,0000.5%15013.3%
Penicillin G> 10,000< 0.15%2,5000.8%
Cefazolin> 10,000< 0.15%> 10,000< 0.2%
Surface Plasmon Resonance (SPR): The Gold Standard for Kinetics and Affinity

Surface Plasmon Resonance (SPR) is a label-free, real-time technology that provides invaluable data on binding kinetics (association and dissociation rates) and affinity (the strength of the binding).[11][12] For antibody validation, SPR can precisely quantify the interaction between the antibody and apalcillin, as well as any off-target interactions.[13][14]

This workflow details the sequence of an SPR experiment for kinetic analysis.

SPR_Workflow start Start immobilize 1. Immobilize Anti-Apalcillin Antibody on Sensor Chip start->immobilize baseline 2. Establish Baseline with Running Buffer immobilize->baseline association 3. Inject Analyte (Apalcillin) (Association Phase) baseline->association dissociation 4. Flow Running Buffer (Dissociation Phase) association->dissociation regenerate 5. Regenerate Surface with Low pH Buffer dissociation->regenerate analyze 6. Analyze Sensorgram (Fit to Kinetic Model) regenerate->analyze end End analyze->end

Caption: Key phases of an SPR binding experiment.

  • Chip Preparation and Immobilization:

    • Activate a CM5 sensor chip surface using a standard amine coupling kit (EDC/NHS).

    • Immobilize the anti-apalcillin antibody to the desired density (e.g., 2000-4000 RU) on a flow cell.

    • Deactivate remaining active esters with ethanolamine. Use an adjacent flow cell as a reference (activated and deactivated without antibody).

  • Analyte Preparation: Prepare a dilution series of apalcillin sodium in running buffer (e.g., HBS-EP+), typically ranging from 0.1 nM to 1 µM. Also, prepare the highest concentration of potential cross-reactants.

  • Kinetic Analysis Cycle (for each concentration):

    • Baseline: Flow running buffer over the sensor surface until a stable signal is achieved.

    • Association: Inject the apalcillin solution for a defined period (e.g., 120-180 seconds) to monitor the binding event.

    • Dissociation: Switch back to running buffer and monitor the dissociation of the apalcillin from the antibody for an extended period (e.g., 300-600 seconds).

    • Regeneration: Inject a pulse of a low-pH solution (e.g., 10 mM glycine-HCl, pH 2.0) to remove any remaining bound analyte and prepare the surface for the next cycle.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₗ).

High-affinity antibodies are characterized by a fast 'on-rate' (kₐ) and a slow 'off-rate' (kₔ), resulting in a low Kₗ value.

Parameter Antibody A (MAb-Apal-01) Antibody B (MAb-Apal-02) Ideal Characteristic
kₐ (1/Ms) 1.2 x 10⁵0.8 x 10⁵High (Fast On-Rate)
kₔ (1/s) 5.0 x 10⁻⁴2.5 x 10⁻³Low (Slow Off-Rate)
Kₗ (nM) 4.2 31.3 Low (High Affinity)
Western Blot: A Critical Specificity Control

While not a primary method for detecting a small molecule, Western Blot (WB) is an indispensable tool for validating the antibody's specificity in a broader context.[15][16] Its primary roles in this scenario are:

  • Confirming Non-Reactivity to the Carrier: Ensuring the antibody binds to the apalcillin hapten and not the carrier protein (e.g., BSA, KLH) used for immunization.

  • Negative Control Screening: Verifying that the antibody does not cross-react with other proteins in a complex biological matrix (e.g., serum, cell lysate) where the assay will be performed.[17]

  • Sample Preparation: Prepare samples of the Apalcillin-BSA conjugate, unconjugated BSA, and a negative control protein (e.g., Ovalbumin) in Laemmli buffer.

  • SDS-PAGE: Separate the proteins on a 10% polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST.

  • Primary Antibody Incubation: Incubate the membrane with the anti-apalcillin antibody (e.g., 1 µg/mL) overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each in TBST.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the wash step as in step 6.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and image the blot.

Expected Result: A valid antibody should produce a strong band corresponding to the molecular weight of the Apalcillin-BSA conjugate but no band for the unconjugated BSA or other control proteins. This confirms that the antibody's epitope is the hapten itself.

Integrated Validation Strategy: A Holistic View

A trustworthy antibody is validated through a combination of orthogonal methods.[18] The data from ELISA, SPR, and WB should be viewed collectively to build a comprehensive case for an antibody's specificity and performance.

Validation_Strategy start Candidate Anti-Apalcillin Antibody elisa Competitive ELISA Screening start->elisa elisa_q Is Cross-Reactivity Low? elisa->elisa_q spr Surface Plasmon Resonance (SPR) spr_q Is Affinity High (Low KD)? spr->spr_q wb Western Blot (WB) wb_q Is it Specific to Hapten (Not Carrier)? wb->wb_q elisa_q->spr Yes fail Reject or Re-evaluate Candidate elisa_q->fail No spr_q->wb Yes spr_q->fail No pass Antibody Validated (Fit-for-Purpose) wb_q->pass Yes wb_q->fail No

Caption: A decision-making workflow for antibody validation.

This structured approach ensures that only antibodies meeting stringent criteria for affinity, specificity, and selectivity proceed to assay development, ultimately safeguarding the integrity and reproducibility of your research.

References

  • Small Molecule Immunosensing Using Surface Plasmon Resonance - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]

  • A modified ELISA technique for anti-hapten antibodies - PubMed. (1982, August 27). National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]

  • Technical Guide for ELISA - Protocols - SeraCare. (n.d.). SeraCare. Retrieved March 28, 2026, from [Link]

  • Surface Plasmon Resonance (SPR) as a Tool for Antibody Conjugate Analysis | Bioconjugate Chemistry - ACS Publications. (1999, August 1). American Chemical Society Publications. Retrieved March 28, 2026, from [Link]

  • What is surface plasmon resonance (SPR)? - Cytiva. (2025, June 18). Cytiva. Retrieved March 28, 2026, from [Link]

  • Antibody Validation: Ensuring Quality and Reliability - Synaptic Systems. (n.d.). Synaptic Systems. Retrieved March 28, 2026, from [Link]

  • Antibody Validation: The Hidden Key to Reproducible Drug Discovery. (n.d.). Sino Biological. Retrieved March 28, 2026, from [Link]

  • A Quick Guide to Antibody Validation - ABclonal. (2019, July 31). ABclonal. Retrieved March 28, 2026, from [Link]

  • Characterization of Small Molecule–Protein Interactions Using SPR Method. (n.d.). SpringerLink. Retrieved March 28, 2026, from [Link]

  • (PDF) Ten Basic Rules of Antibody Validation - ResearchGate. (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]

  • What are the most commonly used methods to validate antibody specificity?. (2025, July 29). BenchSci. Retrieved March 28, 2026, from [Link]

  • Antibody Validation Protocols - How To Choose The Most Appropriate - Bitesize Bio. (2026, January 13). Bitesize Bio. Retrieved March 28, 2026, from [Link]

  • Antibody validation - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]

  • Quantitative Western Blotting: How and why you should validate your antibodies. (2021, July 19). Azure Biosystems. Retrieved March 28, 2026, from [Link]

  • ELISA Protocol - Rockland Immunochemicals. (n.d.). Rockland Immunochemicals. Retrieved March 28, 2026, from [Link]

  • Antibody validation for Western blot - EuroMAbNet. (2019, August 6). EuroMAbNet. Retrieved March 28, 2026, from [Link]

  • Direct ELISA Protocol - Creative Diagnostics. (n.d.). Creative Diagnostics. Retrieved March 28, 2026, from [Link]

  • Hapten Synthesis for a Monoclonal Antibody Based ELISA for Deltamethrin | Journal of Agricultural and Food Chemistry - ACS Publications. (1998, June 1). American Chemical Society Publications. Retrieved March 28, 2026, from [Link]

  • Best Practices for Validating Antibodies for Western Blotting - LICORbio™. (2020, January 31). LI-COR Biosciences. Retrieved March 28, 2026, from [Link]

  • What is the mechanism of Ampicillin? - Patsnap Synapse. (2024, July 17). Patsnap. Retrieved March 28, 2026, from [Link]

  • Understanding Ampicillin: Mechanism of Action and Clinical Applications - Walsh Medical Media. (2023, June 30). Walsh Medical Media. Retrieved March 28, 2026, from [Link]

  • Ampicillin - Pharmaceutical Drugs - NCBI Bookshelf - NIH. (n.d.). National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]

  • Beta-lactam Antibiotics and Cross-reactivity - Medsafe. (2016, September 1). Medsafe. Retrieved March 28, 2026, from [Link]

  • KEGG DRUG: Ampicillin sodium - Genome.jp. (n.d.). Genome.jp. Retrieved March 28, 2026, from [Link]

  • Cross-reactivity of beta-lactam antibiotics - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]

  • Understanding Penicillin Allergy, Cross Reactivity, and Antibiotic Selection in the Preoperative Setting - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]

  • Allergic Cross-reactivity of Select Antimicrobials - UC Davis Health. (n.d.). UC Davis Health. Retrieved March 28, 2026, from [Link]

  • Beta-lactam Allergy Tip Sheet. (n.d.). University of Washington. Retrieved March 28, 2026, from [Link]

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Comparative

A Comparative In Vivo Toxicity Analysis: Apalcillin Sodium vs. Carbenicillin

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparative analysis of the in vivo toxicity of two semisynthetic penicillins: apalcillin sodium and carbenicillin. As member...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the in vivo toxicity of two semisynthetic penicillins: apalcillin sodium and carbenicillin. As members of the β-lactam class of antibiotics, both compounds have been utilized for their bactericidal properties. However, understanding their relative toxicity profiles is crucial for preclinical and clinical decision-making. This document synthesizes available experimental data to offer an objective comparison of their performance, focusing on acute toxicity, and organ-specific effects, particularly on the kidneys and liver.

Introduction to Apalcillin and Carbenicillin

Apalcillin is a ureidopenicillin, a class of penicillins with a broad spectrum of activity, including against Pseudomonas aeruginosa. Carbenicillin, a carboxypenicillin, was one of the first penicillins with activity against Pseudomonas aeruginosa. While both are effective antibiotics, their chemical structures and metabolic pathways can lead to different in vivo toxicological profiles. This guide will delve into the experimental evidence that delineates these differences.

Acute Toxicity: A Comparative Overview

Acute toxicity studies are fundamental in establishing the initial safety profile of a drug. The median lethal dose (LD50) is a key metric, representing the dose required to be lethal to 50% of a tested population.

Carbenicillin:

In vivo studies have established the LD50 of carbenicillin across various animal models. The oral LD50 in mice is reported as 3,600 mg/kg, and in rats as 2,000 mg/kg. For dogs, the oral LD50 is in excess of 500 mg/kg[1][2]. An intravenous LD50 value for mice has been reported as 47 mg/20 g[3]. The oral LD50 for the disodium salt in rats is even higher, at >10,000 mg/kg[4][5].

Apalcillin:

Specific LD50 values for apalcillin sodium from the provided search results are not as readily available as for carbenicillin. This may be due to its development as a later-generation penicillin with a potentially more favorable initial safety profile, leading to a different focus in published research.

Table 1: Comparative Acute Toxicity Data

CompoundAnimal ModelRoute of AdministrationLD50 Value
CarbenicillinMouseOral3,600 mg/kg[1][2]
RatOral2,000 mg/kg[1][2]
DogOral>500 mg/kg[1][2]
MouseIntravenous47 mg/20 g[3]
RatOral (Disodium Salt)>10,000 mg/kg[4][5]
Apalcillin Sodium--Data not available in provided search results

Organ-Specific Toxicity

Beyond acute lethality, the potential for organ-specific toxicity is a critical consideration in drug safety assessment. The kidneys and liver are often primary sites of drug-induced toxicity due to their roles in metabolism and excretion.

Nephrotoxicity

Apalcillin Sodium: A study in normal human volunteers investigated the nephrotoxic potential of apalcillin. The results showed that apalcillin infusion led to a significant decrease in p-aminohippurate (PAH) clearance, suggesting competition with PAH for proximal tubular secretion[6]. However, there were no significant changes in creatinine or inulin clearances, or in urinary electrolyte output[6]. This indicates that while apalcillin interacts with renal transport mechanisms, it does not appear to induce significant renal dysfunction in healthy individuals[6]. It is worth noting that in a review of over 4,000 patients treated with apalcillin, increased serum creatinine levels were observed in 18 cases, with apalcillin being a possible cause in 5 of those cases[6][7].

Carbenicillin: Carbenicillin has been associated with cases of interstitial nephritis[8][9]. This is a form of kidney inflammation that can lead to renal insufficiency. One report describes a patient who developed fever, hematuria, pyuria, and renal insufficiency after the administration of carbenicillin[8]. It is important to note that some penicillins, including carbenicillin, have been observed to offer a protective effect against gentamicin-induced nephrotoxicity in rats[10][11].

Experimental Workflow for Assessing Nephrotoxicity:

Nephrotoxicity_Workflow cluster_0 Animal Model Preparation cluster_1 Drug Administration cluster_2 Monitoring and Sample Collection cluster_3 Analysis Animal_Selection Select appropriate animal model (e.g., rats) Acclimatization Acclimatize animals to laboratory conditions Animal_Selection->Acclimatization Baseline_Measurements Collect baseline blood and urine samples Acclimatization->Baseline_Measurements Dosing_Groups Divide animals into control and treatment groups (Apalcillin vs. Carbenicillin) Baseline_Measurements->Dosing_Groups Drug_Administration Administer compounds at various dose levels Dosing_Groups->Drug_Administration Clinical_Observation Monitor for clinical signs of toxicity Drug_Administration->Clinical_Observation Sample_Collection Collect blood and urine samples at specified time points Clinical_Observation->Sample_Collection Biochemical_Analysis Analyze serum creatinine and BUN levels Sample_Collection->Biochemical_Analysis Urinalysis Perform urinalysis for protein, glucose, and electrolytes Biochemical_Analysis->Urinalysis Histopathology Conduct histopathological examination of kidney tissues Urinalysis->Histopathology

Caption: Workflow for in vivo nephrotoxicity assessment.

Hepatotoxicity

Apalcillin Sodium: The available search results did not provide specific information on the hepatotoxicity of apalcillin sodium.

Carbenicillin: Carbenicillin has been associated with hepatotoxicity, with the most common pattern being primary hepatocellular injury[12]. Transient increases in liver enzymes have also been reported with carbenicillin use[13]. Semisynthetic penicillins, in general, are more commonly associated with jaundice or laboratory evidence of hepatic injury compared to natural penicillins[14].

Experimental Protocol for Hepatotoxicity Assessment:

  • Animal Model and Dosing:

    • Select a suitable animal model (e.g., mice or rats).

    • Administer apalcillin sodium or carbenicillin orally or via injection at multiple dose levels for a specified duration (e.g., 14 or 28 days). A control group should receive the vehicle only.

  • Clinical Observations and Body Weight:

    • Monitor animals daily for any clinical signs of toxicity.

    • Record body weight at regular intervals.

  • Serum Biochemistry:

    • At the end of the study, collect blood samples for the analysis of liver function markers, including alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin.

  • Histopathology:

    • Euthanize the animals and perform a gross examination of the liver.

    • Collect liver tissues, fix them in 10% neutral buffered formalin, process, and embed in paraffin.

    • Stain tissue sections with hematoxylin and eosin (H&E) for microscopic examination to identify any pathological changes such as necrosis, inflammation, or steatosis.

Hepatotoxicity_Pathway Drug Apalcillin or Carbenicillin Liver Liver Drug->Liver Metabolism Metabolic Activation Liver->Metabolism Reactive_Metabolites Formation of Reactive Metabolites Metabolism->Reactive_Metabolites Hepatocyte_Injury Hepatocyte Injury Reactive_Metabolites->Hepatocyte_Injury Enzyme_Release Release of Liver Enzymes (ALT, AST) Hepatocyte_Injury->Enzyme_Release

Caption: Simplified pathway of potential drug-induced liver injury.

Comparative Summary and Conclusion

Based on the available data, carbenicillin appears to have a well-documented, though generally low, potential for both nephrotoxicity and hepatotoxicity. The reported LD50 values for carbenicillin indicate a relatively wide safety margin in acute overdose scenarios.

Apalcillin, on the other hand, appears to have a lower propensity for inducing significant renal dysfunction, as suggested by the human volunteer study[6]. While there have been isolated reports of increased creatinine levels in patients, the overall incidence seems low[6][7]. The lack of readily available LD50 data for apalcillin in the provided search results makes a direct comparison of acute toxicity challenging.

References

  • Carbenicillin | C17H18N2O6S | CID 20824 - PubChem - NIH. [Link]

  • ANTIMICROBIALS & HEPATOTOXICITY: Antimicrobials include antibacterial, antiviral, antifungal, antiparasitic drugs commonly u. [Link]

  • Is apalcillin nephrotoxic? - PubMed. [Link]

  • Is apalcillin nephrotoxic? - PMC - NIH. [Link]

  • Carbenicillin nephrotoxicity - PubMed. [Link]

  • GEOCILLIN® - carbenicillin indanyl sodium TABLETS For Oral Use - accessdata.fda.gov. [Link]

  • Carbenicillin disodium salt - Safety Data Sheet. [Link]

  • drugs causing drug-induced hepatotoxicity include antibiotics, lipid lowering agents. [Link]

  • Acute interstitial nephritis associated with carbenicillin therapy - PubMed. [Link]

  • Protection from Gentamicin Nephrotoxicity by Cephalothin and Carbenicillin - ASM Journals. [Link]

  • Protection from Gentamicin Nephrotoxicity by Cephalothin and Carbenicillin - PMC. [Link]

  • Penicillin-induced liver injury during treatment for ocular neurosyphilis - PMC - NIH. [Link]

  • Carbenicillin - wikidoc. [Link]

  • Hepatic safety of antibiotics used in primary care | Journal of Antimicrobial Chemotherapy | Oxford Academic. [Link]

  • Carbenicillin disodium salt ≥88 %, for biochemistry. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Apalcillin (Sodium) for Laboratory Professionals

The responsible management of chemical reagents is a cornerstone of scientific integrity and laboratory safety. For potent compounds like Apalcillin (sodium), a broad-spectrum beta-lactam antibiotic, this responsibility...

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Author: BenchChem Technical Support Team. Date: April 2026

The responsible management of chemical reagents is a cornerstone of scientific integrity and laboratory safety. For potent compounds like Apalcillin (sodium), a broad-spectrum beta-lactam antibiotic, this responsibility extends beyond the bench to its final disposal. Improper disposal of antibiotic waste poses a significant threat to environmental health and contributes to the global crisis of antimicrobial resistance (AMR)[1][2][3].

This guide provides in-depth, procedural instructions for the safe and compliant disposal of Apalcillin (sodium). Its purpose is to equip researchers, scientists, and drug development professionals with the knowledge to manage this waste stream effectively, thereby protecting both their immediate work environment and the ecosystem at large. The procedures outlined herein are designed to be self-validating systems, ensuring that the antibiotic is fully contained, neutralized, and disposed of in accordance with stringent environmental, health, and safety (EHS) standards.

Hazard Profile and Essential Safety Precautions

Apalcillin, like other beta-lactam antibiotics, is a sensitizing agent. The primary occupational health risks are allergic reactions following inhalation of aerosolized powder or direct skin contact[4][5]. Therefore, adherence to strict safety protocols is non-negotiable.

Table 1: Required Personal Protective Equipment (PPE) for Handling Apalcillin Waste

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or tightly fitting safety goggles.[5][6]Protects eyes from splashes of solutions or airborne powder.
Hand Protection Chemical-resistant gloves (e.g., nitrile).[6][7]Prevents skin contact and sensitization. Gloves must be inspected before use and disposed of as contaminated waste after handling.[6]
Respiratory Protection NIOSH/MSHA-approved respirator (e.g., N95 or higher).Required when handling bulk powder or when dust/aerosols may be generated.[5][8] Avoids inhalation and potential respiratory sensitization.
Body Protection A fully buttoned lab coat or chemical-resistant apron.Protects skin and clothing from contamination.[9]

In the event of accidental exposure, immediate action is critical. For skin contact, wash the affected area thoroughly with soap and water[6][7]. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention[7][8]. If inhaled, move to fresh air immediately; if respiratory symptoms develop, seek medical attention[6][8].

The Core Principle: Waste Segregation

The foundational step in proper Apalcillin disposal is meticulous segregation at the point of generation. Apalcillin waste must never be mixed with general refuse or discharged into the sanitary sewer system[6][7]. Discharging antibiotics into waterways is a primary driver of environmental contamination and the development of resistant "superbugs"[2][10].

Protocol 1: Segregation and Collection of Apalcillin Waste

  • Designate Waste Streams: Establish separate, clearly labeled collection containers for each type of Apalcillin waste:

    • Solid Waste: Unused or expired powder, contaminated weigh boats, and filter papers.

    • Liquid Waste: Stock solutions, unused media containing Apalcillin, and aqueous waste from chemical inactivation procedures.

    • Contaminated Sharps: Needles, syringes, or scalpels used with Apalcillin.

    • Contaminated Labware & PPE: Used gloves, pipette tips, plastic tubes, and disposable lab coats.

  • Container Requirements: All waste containers must be leak-proof, have a secure lid, and be made of a material compatible with the waste.[6][7]

  • Labeling: Label every container clearly with "Hazardous Waste: Apalcillin" and include any other identifiers required by your institution's Environmental Health and Safety (EHS) department.

Disposal Decision Workflow

The choice of disposal methodology depends on the form and concentration of the Apalcillin waste. The following workflow provides a logical pathway for making this determination.

G cluster_start Start: Apalcillin Waste Generated cluster_type Step 1: Identify Waste Type cluster_methods Step 2: Select Disposal Pathway cluster_final Step 3: Final Disposal Start Apalcillin Waste Generated WasteType Identify Waste Type Start->WasteType Incineration High-Temperature Incineration WasteType->Incineration  Solid Powder,  Contaminated PPE,  Sharps & Labware Inactivation Chemical Inactivation (Alkaline Hydrolysis) WasteType->Inactivation  Aqueous Solutions  (e.g., media, stocks) LicensedVendor Licensed Hazardous Waste Vendor Incineration->LicensedVendor Inactivation->Incineration  Neutralized Liquid Waste  (collected for vendor)

Sources

Handling

Essential Protective Measures for Handling Apalcillin (Sodium) in a Laboratory Setting

Apalcillin sodium, a member of the β-lactam class of antibiotics, is a potent compound widely used in research and development.[1] While its therapeutic properties are well-established, its handling in a laboratory envir...

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Author: BenchChem Technical Support Team. Date: April 2026

Apalcillin sodium, a member of the β-lactam class of antibiotics, is a potent compound widely used in research and development.[1] While its therapeutic properties are well-established, its handling in a laboratory environment necessitates a robust understanding of its potential hazards to ensure personnel safety. The primary risk associated with Apalcillin and other penicillin-class antibiotics is not acute toxicity, but rather their potential to act as sensitizers.[2][3][4] This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE) when working with Apalcillin (sodium), grounded in the principles of risk assessment and occupational hygiene.

The Causality of Sensitization: Understanding the Primary Hazard

Unlike many cytotoxic or corrosive chemicals, the principal occupational hazard of Apalcillin (sodium) is immunological. Exposure, particularly through inhalation of aerosolized powder or direct skin contact, can lead to sensitization.[3][4][5][6] Once an individual is sensitized, subsequent exposures, even to minute quantities, can trigger allergic reactions.[2][7] These reactions can range from mild skin rashes (contact dermatitis) to severe respiratory distress, including asthma-like symptoms and, in rare cases, anaphylaxis.[2][3][8] Therefore, the core objective of our safety protocol is not merely to prevent contact, but to eliminate any potential for initial sensitization.

This sensitizing potential is why engineering controls, such as the use of a chemical fume hood or a ventilated balance enclosure when handling the powdered form, are the first and most critical line of defense.[9][10] PPE should be considered the final barrier between the researcher and the chemical, used in conjunction with, not in place of, these engineering controls.

Core PPE Requirements for Apalcillin (Sodium)

The selection of appropriate PPE is dictated by a risk assessment of the specific procedure being performed. The following sections detail the minimum required PPE for handling Apalcillin (sodium) in various forms.

Eye and Face Protection Direct contact with Apalcillin dust or solutions can cause eye irritation.[2][6]

  • Minimum Requirement: Safety glasses with side shields that conform to EN166 or OSHA 29 CFR 1910.133 standards are mandatory for all procedures involving Apalcillin.[9][11][12]

  • Enhanced Protection: When there is a significant risk of splashes, such as during the preparation of concentrated stock solutions or during spill cleanup, a face shield should be worn in addition to safety goggles.[5]

Hand Protection To prevent skin contact and subsequent sensitization, appropriate gloves are essential.[3][5]

  • Material: Nitrile gloves are the standard recommendation. They must be inspected for any signs of damage (e.g., pinholes) before each use.[5][13]

  • Technique: Double-gloving is recommended when handling the concentrated powder. Proper glove removal technique is critical to avoid contaminating the skin.[5] Always wash hands thoroughly with soap and water after removing gloves.[5][12][13]

Body Protection Protective clothing prevents the contamination of personal garments and skin.

  • Standard Use: A fully buttoned, long-sleeved laboratory coat is required for all work with Apalcillin.[11][14]

  • Spill Cleanup: For larger spills, impervious clothing or a disposable gown may be necessary to prevent saturation.[11] Contaminated work clothing should not be taken out of the laboratory and must be laundered separately or disposed of as hazardous waste.[2][15]

Respiratory Protection Respiratory protection is crucial when there is a potential for generating dust or aerosols, the primary route for respiratory sensitization.[3][5][14][15]

  • Causality: The fine, lightweight nature of powdered Apalcillin makes it easily aerosolized during weighing or transfer. Inhalation of these particles presents the most significant risk of sensitization.[4][6]

  • Selection: The choice of respirator depends on the scale and nature of the work. The following diagram outlines the decision-making process.

G Diagram 1: Respiratory Protection Decision Workflow for Apalcillin (Sodium) start Start: Handling Apalcillin (Sodium) Powder is_hood Is the procedure performed entirely within a certified ventilated enclosure (e.g., fume hood, VBE)? start->is_hood no_respirator Standard PPE sufficient. No respirator required. is_hood->no_respirator Yes is_aerosol Is there a risk of generating dust/aerosols outside of the enclosure? is_hood->is_aerosol No is_aerosol->no_respirator No n95 Use a NIOSH-approved N95 respirator or equivalent (e.g., EN 149 FFP1). is_aerosol->n95 Yes spill Large Spill or Uncontrolled Release? is_aerosol->spill n95->spill spill->n95 No (Minor Spill) scba Wear a self-contained breathing apparatus (SCBA) and evacuate personnel. spill->scba Yes

Caption: Decision workflow for selecting appropriate respiratory protection.

Scenario-Based PPE Configuration

The following table summarizes the minimum PPE required for common laboratory tasks involving Apalcillin (sodium).

Task Engineering Control Gloves Eye/Face Protection Body Protection Respiratory Protection
Weighing Powder Ventilated Balance Enclosure (VBE) or Chemical Fume HoodNitrile (double-gloving recommended)Safety GogglesLab CoatN95 or higher (if outside VBE/hood)[13]
Preparing Stock Solution Chemical Fume HoodNitrileSafety Goggles & Face ShieldLab CoatNot typically required if inside hood
Handling Dilute Solutions Lab BenchNitrileSafety Glasses with Side ShieldsLab CoatNot required
Cleaning Minor Spills N/ANitrile (double)Safety GogglesLab CoatN95 Respirator[13][15]
Cleaning Major Spills N/AHeavy-duty NitrileSafety Goggles & Face ShieldImpervious GownSelf-Contained Breathing Apparatus (SCBA)[11][13]
Procedural Discipline: Donning and Doffing PPE

The sequence of putting on and taking off PPE is a critical control point to prevent cross-contamination.

Experimental Protocol: PPE Donning Sequence

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Body Protection: Don the lab coat, ensuring it is fully buttoned.

  • Respiratory Protection (if required): Put on the N95 respirator, ensuring a proper seal check is performed.

  • Eye/Face Protection: Put on safety goggles and/or a face shield.

  • Gloves: Don the first pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat. If double-gloving, don the second pair over the first.

Experimental Protocol: PPE Doffing Sequence (to minimize contamination) This sequence is designed to move from most contaminated to least contaminated.

  • Outer Gloves (if used): Remove the outer pair of gloves, peeling them off without touching the outside with bare skin. Dispose of them in the designated waste container.

  • Lab Coat: Unbutton the lab coat. Remove it by folding it inward on itself, ensuring the contaminated exterior does not touch your clothes. Place it in the designated receptacle.

  • Eye/Face Protection: Remove the face shield or goggles from the back of the head.

  • Respiratory Protection: Remove the respirator from the back of the head.

  • Inner Gloves: Remove the final pair of gloves using the proper technique.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water.[5][13]

Operational Plan: Spill and Disposal Procedures

Accidental Release Measures

  • Evacuate: Evacuate non-essential personnel from the area.[5][11]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the powder or liquid from entering drains.[5][11][13]

  • Clean-up (Solid): For a dry spill, do NOT dry sweep. Gently cover with an absorbent material (e.g., diatomite) and carefully scoop it into a sealed, labeled container for disposal.[5][11][13]

  • Clean-up (Liquid): Absorb with an inert material and place in a suitable container for disposal.[11]

  • Decontaminate: Clean the spill area with alcohol or soap and water after material pickup is complete.[7][11]

Disposal of Contaminated PPE and Waste All disposable PPE (gloves, respirators, gowns) and materials used to clean up spills must be considered hazardous waste.

  • Place all contaminated items in a sealed, clearly labeled hazardous waste container.[5][9][13]

  • Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations.[14][16] Do not mix with other waste streams.[16]

References

  • PENICILLINS - Microbiology Class. (2022, December 24). Microbiology Class.[Link]

  • Penicillin - StatPearls - NCBI Bookshelf. (2024, February 20). National Center for Biotechnology Information.[Link]

  • AMPICILLIN, SODIUM SALT - AmericanBio. (2014, October 8). AmericanBio.[Link]

  • Penicillin: Types, Uses & Side Effects. (2024, March 14). Cleveland Clinic.[Link]

  • Ampicillin - Bioline. Bioline.[Link]

  • Material Safety Data Sheet - Ampicillin, sodium salt MSDS. (2005, October 10). ScienceLab.com.[Link]

  • Ampicillin for Injection, USP - Safety Data Sheet. (2015, July 16). WG Critical Care, LLC.[Link]

  • Ampicillin Sodium Salt - Safety Data Sheet. (2010, June 3). Acros Organics.[Link]

  • Ampicillin sodium salt - Safety Data Sheet. Carl ROTH.[Link]

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